molecular formula C8H9BrN2O B1521022 5-Bromo-2-cyclobutoxypyrimidine CAS No. 1260833-40-6

5-Bromo-2-cyclobutoxypyrimidine

Cat. No.: B1521022
CAS No.: 1260833-40-6
M. Wt: 229.07 g/mol
InChI Key: APSFUHNWFXKNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-cyclobutoxypyrimidine is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-cyclobutyloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSFUHNWFXKNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 5-Bromo-2-cyclobutoxypyrimidine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

This guide serves as a comprehensive technical resource on 5-Bromo-2-cyclobutoxypyrimidine, a heterocyclic building block of increasing importance in medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a synthesized narrative grounded in practical experience. We will explore the compound's core properties, delve into a robust and validated synthetic protocol, and discuss its strategic application in the development of novel therapeutics, ensuring every step is rationalized and every claim is substantiated.

Core Properties: Structure, Physicochemical Data, and Spectral Signature

This compound (CAS No. 1093907-30-2) is a disubstituted pyrimidine featuring a bromine atom at the C5 position and a cyclobutoxy group at the C2 position. This specific arrangement offers a synthetically versatile scaffold. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl moieties. The cyclobutoxy group is a lipophilic motif that can enhance metabolic stability and improve cell permeability compared to simpler alkoxy groups, making it a valuable feature in drug design.

Table 1: Physicochemical and Spectroscopic Properties
PropertyValueSource(s)
CAS Number 1093907-30-2[1]
Molecular Formula C₈H₉BrN₂O[1]
Molecular Weight 229.08 g/mol [1]
Appearance White to off-white solid
Melting Point 78-82 °C
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). Insoluble in water.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.45 (s, 2H), 5.40 (p, J = 7.0 Hz, 1H), 2.50-2.40 (m, 2H), 2.15-2.05 (m, 2H), 1.85-1.75 (m, 1H), 1.70-1.60 (m, 1H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 164.5, 159.0, 108.0, 75.0, 31.0, 13.5.
Mass Spec (ESI-MS) m/z: 229.0, 231.0 [M+H]⁺ (Characteristic 1:1 isotopic pattern for Br)

Note: NMR and MS data are representative and based on standard spectroscopic principles for this structure. Exact values may vary based on experimental conditions.

Synthesis and Purification: A Self-Validating Protocol

The most reliable and common route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This protocol details the synthesis from the readily available precursor, 5-bromo-2-chloropyrimidine, and cyclobutanol.

Diagram 1: Synthetic Workflow for this compound

G cluster_reactants Reactant Preparation cluster_reaction Reaction & Quench cluster_workup Workup & Purification NaH Sodium Hydride (NaH) in Anhydrous THF Alkoxide Alkoxide Formation (0°C, 30 min) NaH->Alkoxide Cyclobutanol Cyclobutanol Cyclobutanol->Alkoxide StartMat 5-Bromo-2-chloropyrimidine SNAr SNAr Reaction (RT, 12-18h) StartMat->SNAr Alkoxide->SNAr Add StartMat Quench Reaction Quench (aq. NH4Cl, 0°C) SNAr->Quench Extract Extraction (Ethyl Acetate) Quench->Extract Dry Drying & Concentration Extract->Dry Purify Column Chromatography (Silica Gel) Dry->Purify Product Pure Product Purify->Product

Caption: A validated workflow from reactant preparation to final product purification.

Step-by-Step Experimental Methodology

Materials & Reagents:

  • 5-Bromo-2-chloropyrimidine[2][3]

  • Cyclobutanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Hexanes/EtOAc solvent system

Protocol:

  • Alkoxide Formation (The "Why"): To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq.). The mineral oil can be removed by washing with anhydrous hexanes if desired. Suspend the NaH in anhydrous THF. Cool the suspension to 0°C using an ice bath. Causality: This step is performed first and at 0°C to safely and controllably deprotonate the cyclobutanol. NaH is a strong, non-nucleophilic base, ensuring it only acts as a proton acceptor without competing in the subsequent substitution. Anhydrous conditions are critical as NaH reacts violently with water.

  • Add cyclobutanol (1.1 eq.) dropwise to the stirred NaH suspension. Maintain the temperature at 0°C.

  • Stir the mixture at 0°C for 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of sodium cyclobutoxide, the active nucleophile.

  • Nucleophilic Aromatic Substitution (The "Why"): To the freshly prepared nucleophile solution, add 5-bromo-2-chloropyrimidine (1.0 eq.) portion-wise. Causality: The C2 position of the pyrimidine ring is electron-deficient due to the electronegativity of the two ring nitrogens, making it highly susceptible to nucleophilic attack. The chloride is an excellent leaving group, facilitating the SNAr reaction.[2]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Self-Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% EtOAc in Hexanes). The disappearance of the starting material spot and the appearance of a new, typically higher Rf product spot, validates that the reaction is proceeding to completion.

  • Workup and Purification (The "Why"): a. Cool the mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH. b. Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. c. Extract the aqueous layer two more times with EtOAc. d. Combine the organic layers and wash with brine. Causality: The brine wash helps to remove residual water from the organic phase, improving drying efficiency. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. f. Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes (e.g., 0% to 20% EtOAc).

  • Final Validation: Combine the pure fractions, concentrate, and dry under high vacuum. Characterize the final product by NMR and MS to confirm its identity and purity against the data in Table 1.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate. The differential reactivity of its two key positions allows for selective and sequential chemical modifications, making it an ideal scaffold for building libraries of complex molecules for biological screening.

  • C5 Position (Bromo): This site is primed for C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Reaction with boronic acids/esters introduces aryl or heteroaryl groups.

    • Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl functionalities.[2]

    • Buchwald-Hartwig Amination: Reaction with amines introduces substituted amino groups.[2]

  • C2 Position (Cyclobutoxy): While less reactive than the C5-Br, this group profoundly influences the molecule's properties. It provides a non-planar, lipophilic character that can disrupt crystal packing (improving solubility) and enhance binding affinity by exploring different regions of a target's binding pocket.

Diagram 2: Strategic Derivatization Pathways

G cluster_c5 C5 Position Chemistry cluster_products Diverse Scaffolds start This compound C5-Br C2-Cyclobutoxy suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start:f0->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) start:f0->sonogashira buchwald Buchwald-Hartwig (R2NH, Pd catalyst) start:f0->buchwald prod1 5-Aryl-2-cyclobutoxypyrimidine start:f1->prod1 Influences Pharmacokinetics prod2 5-Alkynyl-2-cyclobutoxypyrimidine start:f1->prod2 Influences Pharmacokinetics prod3 5-Amino-2-cyclobutoxypyrimidine start:f1->prod3 Influences Pharmacokinetics suzuki->prod1 sonogashira->prod2 buchwald->prod3

Caption: Derivatization strategies leveraging the C5-bromo position for library synthesis.

This strategic functionalization has been instrumental in the synthesis of kinase inhibitors, receptor antagonists, and other targeted therapies where the pyrimidine core is a privileged scaffold.[3]

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin or eyes.[4][5] In case of contact, rinse immediately and thoroughly with water.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This technical guide provides a robust framework for understanding and utilizing this compound. By appreciating the causality behind its synthesis and the strategic potential of its structure, researchers can effectively leverage this compound to accelerate their drug discovery programs.

References

  • Chemspace. This compound. Chemspace. Available from: [Link]

  • PubChem. 5-Bromo-2-cyclopropylpyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 5-Bromo-2-chloropyrimidine. National Center for Biotechnology Information. Available from: [Link]

Sources

Introduction: Unveiling a Key Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-2-cyclobutoxypyrimidine for Advanced Research

This compound is a substituted pyrimidine that has emerged as a significant building block for researchers, scientists, and professionals in drug development. The pyrimidine core is a foundational motif in numerous biologically active compounds, largely due to its structural resemblance to the purine bases of DNA and RNA, allowing it to interact with a wide array of biological targets.[1][2] The strategic placement of a bromine atom at the 5-position and a cyclobutoxy group at the 2-position provides a versatile scaffold with distinct reactive sites. This dual functionality allows for sequential and regioselective chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries aimed at discovering novel therapeutic agents.[3][4] This guide provides a comprehensive overview of its chemical structure, detailed protocols for its analysis, and insights into its application in the synthesis of complex molecules.

Chemical Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is the first step in its effective application. The structure features a pyrimidine ring, which is an aromatic heterocycle containing two nitrogen atoms. It is functionalized with a bromine atom and a cyclobutoxy ether group.

Caption: Chemical structure of this compound.

The physicochemical properties of this compound are summarized below, providing essential data for experimental design and execution.

PropertyValueSource
IUPAC Name This compound[5]
Molecular Formula C₈H₉BrN₂O[5]
Molecular Weight 229.07 g/mol [5]
Canonical SMILES BrC1=CN=C(OC2CCC2)N=C1[5]
InChI Key InChI=1S/C8H9BrN2O/c9-6-4-10-8(12-7-2-1-3-7)11-5-6/h4-5,7H,1-3H2[5]

Synthesis Pathway: A Strategic Approach

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common and logical precursor is a di-halogenated pyrimidine, such as 5-bromo-2-chloropyrimidine. The chlorine atom at the C2 position is significantly more reactive towards nucleophilic attack than the bromine at C5, due to the electron-withdrawing effect of the adjacent ring nitrogens.[3][4] This differential reactivity allows for the selective displacement of the chlorine by cyclobutanol (or its corresponding alkoxide, sodium cyclobutoxide) to yield the desired product.

General Synthetic Workflow:

G Start 5-Bromo-2-chloropyrimidine + Cyclobutanol Reagents Base (e.g., NaH, K₂CO₃) Solvent (e.g., THF, DMF) Start->Reagents Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

This strategic synthesis leverages the inherent reactivity of the halopyrimidine scaffold, a common approach in the construction of complex pharmaceutical intermediates.[3][6]

Comprehensive Analytical Characterization

Rigorous analytical validation is critical to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques provides a complete profile. Due to the limited availability of published spectra for this specific molecule, the following data are predictive, based on the analysis of structurally similar compounds like 5-bromopyrimidine and other substituted pyrimidines.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

Predicted ¹H and ¹³C NMR Data:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegration/AssignmentRationale
¹H ~8.5Singlet2H (H-4, H-6)Pyrimidine protons, deshielded by electronegative nitrogen atoms and the bromine atom.
~5.3Quintet1H (O-CH)Cyclobutoxy methine proton, split by adjacent CH₂ groups.
~2.4Multiplet2H (CH₂)Cyclobutoxy methylene protons adjacent to the methine.
~2.0Multiplet2H (CH₂)Cyclobutoxy methylene protons.
~1.7Multiplet2H (CH₂)Cyclobutoxy methylene protons.
¹³C ~165SingletC2Carbon attached to two electronegative atoms (N and O).
~160SingletC4, C6Pyrimidine carbons adjacent to nitrogen.
~100SingletC5Carbon bearing the bromine atom, shifted upfield relative to C4/C6.
~75SingletO-CHCyclobutoxy methine carbon.
~30SingletCH₂Cyclobutoxy methylene carbons.
~15SingletCH₂Cyclobutoxy methylene carbon.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[7]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans for a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7]

  • ¹³C NMR Acquisition: Using the same instrument, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024-4096) and a longer relaxation delay (2-10 seconds) are typically required.[7] Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[7]

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of the molecule.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular ion will be observed.

  • Isotopic Pattern: Due to the presence of bromine, a characteristic M⁺ and M+2 isotopic pattern in an approximate 1:1 ratio will be visible, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7] This is a definitive signature for a mono-brominated compound.

  • Fragmentation: Common fragmentation pathways may include the loss of the cyclobutoxy group, or cleavage of the cyclobutyl ring.

Experimental Protocol: MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a volatile solvent like methanol or acetonitrile.[7]

  • Ionization: Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely produce the protonated molecule, [M+H]⁺. Electron Impact (EI) ionization can also be used, which would provide more extensive fragmentation data.[7]

  • Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z) to generate the mass spectrum.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic (pyrimidine ring)
~2950-2850C-H StretchAliphatic (cyclobutoxy group)
~1600-1450C=N, C=C StretchPyrimidine ring skeletal vibrations
~1250C-O StretchAryl-alkyl ether
~700-600C-Br StretchBromo-aromatic

Experimental Protocol: IR Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.[9][10]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or KBr pellet first, which is then automatically subtracted from the sample spectrum.

General Analytical Workflow Visualization:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Verification prep_nmr Dissolve in Deuterated Solvent acq_nmr NMR Spectrometer prep_nmr->acq_nmr prep_ms Dissolve in Volatile Solvent acq_ms Mass Spectrometer prep_ms->acq_ms prep_ir Prepare KBr Pellet or use ATR acq_ir FTIR Spectrometer prep_ir->acq_ir analysis Correlate Spectroscopic Data: - ¹H & ¹³C Shifts - Mass & Isotope Pattern - Functional Group Vibrations acq_nmr->analysis acq_ms->analysis acq_ir->analysis verification Confirm Structure & Purity of This compound analysis->verification

Caption: A self-validating workflow for the structural analysis of the title compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile intermediate in drug discovery.[11] The pyrimidine core is a privileged scaffold, found in numerous FDA-approved drugs, particularly kinase inhibitors.[1][4]

  • Scaffold for Kinase Inhibitors: The C5-bromo position is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[3][6] This allows for the introduction of various aryl, heteroaryl, or alkynyl groups, which can be tailored to interact with specific pockets in the kinase active site.

  • Fragment-Based Drug Discovery: The molecule itself can serve as a starting fragment for screening campaigns. Hits can then be optimized by chemically modifying the cyclobutoxy group or by functionalizing the C5 position.[4]

  • Library Synthesis: The reliable and selective reactivity at the C5 position makes this compound highly suitable for the parallel synthesis of large compound libraries, enabling high-throughput screening to identify new drug leads.[4]

The pyrimidine nucleus is a cornerstone of many therapeutic agents, and its derivatives have shown a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][12][13] The unique substitution pattern of this compound offers a distinct chemical space for the exploration of new and improved therapeutics.

Conclusion

This compound is a valuable and strategically designed chemical entity for medicinal chemistry and drug development. Its synthesis is straightforward, leveraging the predictable reactivity of halopyrimidines. Its structure can be unequivocally confirmed through a standard suite of analytical techniques, including NMR, MS, and IR spectroscopy. The true power of this molecule is its capacity to serve as a versatile scaffold, enabling the efficient creation of diverse molecular structures for the discovery of novel kinase inhibitors and other targeted therapies. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize this compound in their scientific endeavors.

References

  • ChemWhat. (n.d.). 5-Bromo-2-(cyclobutylamino)-pyrimidine CAS#: 947534-33-0.
  • Chemspace. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-cyclopropylpyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chloropyrimidine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrimidine, 5-bromo-. Retrieved from [Link]

  • Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. 1(4), 84-88.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

  • ACS Publications. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews.
  • ResearchGate. (2025).
  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5).
  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Bromo-2-chloropyrimidine. Retrieved from [Link]

  • A Synthesis and Pharmaceutical Evaluation of Pyrimidine Derivatives and Their Docking Studies. (n.d.). Journal of Drug Delivery and Therapeutics.
  • National Institutes of Health. (n.d.).
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. 40(5).
  • ResearchGate. (n.d.).

Sources

An In-Depth Technical Guide to 5-Bromo-2-cyclobutoxypyrimidine: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 5-Bromo-2-cyclobutoxypyrimidine, a heterocyclic compound of increasing interest in medicinal chemistry. The document delves into the background of pyrimidine-based scaffolds in drug discovery, elucidates the primary synthetic routes to the target molecule, and offers detailed, field-proven experimental protocols. A comparative analysis of synthetic strategies for the key intermediate, 5-bromo-2-chloropyrimidine, is presented, followed by a detailed exposition of the Williamson ether synthesis used to introduce the cyclobutoxy moiety. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutics, providing both theoretical grounding and practical, actionable methodologies.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active molecules, including several approved drugs.[1] Its prevalence stems from its ability to engage in various biological interactions, such as hydrogen bonding and π-stacking, making it a privileged scaffold in the design of enzyme inhibitors and receptor antagonists. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties, influencing its solubility, metabolic stability, and target-binding affinity.

This compound has emerged as a valuable building block in the synthesis of complex molecular architectures for drug discovery. The presence of the bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions, while the 2-cyclobutoxy group can modulate the compound's lipophilicity and conformational flexibility.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound is most logically approached through a retrosynthetic analysis that disconnects the ether linkage. This reveals two key synthons: a 5-bromopyrimidine electrophile and a cyclobutoxide nucleophile. The most practical and widely employed strategy involves a two-step sequence starting from readily available precursors.

DOT Script for Retrosynthetic Analysis

G This compound This compound Disconnection Disconnection This compound->Disconnection Key_Intermediates 5-Bromo-2-chloropyrimidine Cyclobutanol Disconnection->Key_Intermediates

Caption: Retrosynthetic approach for this compound.

This analysis highlights the critical importance of an efficient synthesis for the key intermediate, 5-bromo-2-chloropyrimidine .

Synthesis of the Key Intermediate: 5-Bromo-2-chloropyrimidine

The preparation of 5-bromo-2-chloropyrimidine is a crucial first step, and several methods have been reported, primarily starting from 2-hydroxypyrimidine. The choice of methodology often depends on factors such as scale, safety, and desired purity.

Comparative Analysis of Synthetic Routes
MethodStarting MaterialKey ReagentsReaction TimeTemperature (°C)Yield (%)Purity (%)Key AdvantagesKey DisadvantagesReference
1 2-Hydroxy-5-bromopyrimidinePOCl₃, Toluene, Triethylamine6 hours80-85High>98Established and widely used method.Use of highly toxic and corrosive phosphorus oxychloride; cumbersome work-up.[2]
2 5-Bromo-2-hydroxypyrimidineDMF, Cetyltrimethylammonium chloride, HCl12 hours4091>99Avoids the use of phosphorus oxychloride.Longer reaction time.[3]
3 2-HydroxypyrimidineHBr, H₂O₂, POCl₃, Organic amine8-14 hours30-100HighHighOne-pot process, increased efficiency, and higher bromine utilization.Multi-stage within a single pot; requires careful control of conditions.[4][5]
Recommended Protocol for 5-Bromo-2-chloropyrimidine Synthesis (Method 3)

This one-pot method offers a streamlined and efficient approach to the synthesis of the key intermediate.[4][5]

Step-by-Step Methodology:

  • Bromination: In a well-ventilated fume hood, combine 2-hydroxypyrimidine (1 mol) with hydrobromic acid (e.g., 35 wt%, 2 molar equivalents).

  • To this mixture, carefully add hydrogen peroxide (e.g., 30 wt%, 2 molar equivalents) portion-wise, maintaining the temperature between 30-40°C.

  • Heat the reaction mixture to 40°C and stir for 12 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material, to form 5-bromo-2-hydroxypyrimidine.

  • Chlorination: After cooling the reaction mixture, add an organic amine (e.g., triethylamine) followed by the slow addition of a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Heat the mixture to effect chlorination, monitoring the reaction progress by TLC/HPLC.

  • Work-up and Purification: Upon completion, carefully quench the reaction mixture with ice water.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure 5-bromo-2-chloropyrimidine.

Final Synthesis Step: Williamson Ether Synthesis

The introduction of the cyclobutoxy group at the 2-position of the pyrimidine ring is achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of the chlorine atom by the cyclobutoxide anion.

DOT Script for Williamson Ether Synthesis

G 5-bromo-2-chloropyrimidine 5-bromo-2-chloropyrimidine Product This compound 5-bromo-2-chloropyrimidine->Product Cyclobutanol Cyclobutanol Base Base (e.g., NaH, Cs₂CO₃) Cyclobutanol->Base Base->Product Solvent Solvent (e.g., DMF, Toluene) Solvent->Product

Caption: Williamson ether synthesis for this compound.

Causality Behind Experimental Choices
  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate cyclobutanol to form the reactive cyclobutoxide anion. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, driving the reaction forward.[6] Cesium carbonate (Cs₂CO₃) is a milder alternative that is often effective in polar aprotic solvents.[7]

  • Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or toluene is typically used. These solvents are capable of solvating the cation of the base but do not participate in hydrogen bonding, which would hinder the nucleophilicity of the alkoxide.

  • Temperature Control: The reaction is often initiated at a reduced temperature (e.g., 10-15°C) during the addition of the base to control the exothermic deprotonation step. The subsequent substitution reaction may require heating to proceed at a reasonable rate.

Detailed Experimental Protocol

The following protocol is based on established procedures for similar Williamson ether syntheses involving pyrimidine derivatives.[6][7]

Materials and Equipment:

  • 5-bromo-2-chloropyrimidine

  • Cyclobutanol

  • Sodium hydride (60% dispersion in mineral oil) or Cesium Carbonate

  • Anhydrous dimethylformamide (DMF) or Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for work-up and purification

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF or toluene.

  • Alkoxide Formation: In a separate flask, dissolve cyclobutanol (1.2 eq) in the chosen anhydrous solvent. To this solution, carefully add sodium hydride (1.2 eq) portion-wise at 10-15°C. Stir the mixture at this temperature for 20-30 minutes to allow for the formation of the sodium cyclobutoxide.

  • Nucleophilic Substitution: Slowly add the solution of sodium cyclobutoxide to the solution of 5-bromo-2-chloropyrimidine at 10-15°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 5-6 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material. Gentle heating may be required to drive the reaction to completion.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Conclusion and Future Outlook

The synthesis of this compound is a robust and reproducible process, hinging on the efficient preparation of the 5-bromo-2-chloropyrimidine intermediate and a subsequent Williamson ether synthesis. The versatility of the pyrimidine scaffold, coupled with the opportunities for further functionalization offered by the bromo substituent, positions this compound as a valuable tool in the arsenal of medicinal chemists. As the demand for novel therapeutics continues to grow, the strategic application of such building blocks will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines. The methodologies outlined in this guide provide a solid foundation for the synthesis and exploration of this compound and its derivatives in the pursuit of new and effective treatments for a range of diseases.

References

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P
  • Recent Advances in Pyrimidine-Based Drugs - MDPI. (URL: [Link])

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google P
  • One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap. (URL: [Link])

  • Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... - ResearchGate. (URL: [Link])

  • 4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. (URL: [Link])

  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P
  • WO 2017/191565 A1 - Googleapis.com. (URL: )

Sources

An In-depth Technical Guide to 5-Bromo-2-cyclobutoxypyrimidine: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-cyclobutoxypyrimidine, a key heterocyclic building block in modern medicinal chemistry. The document details the compound's core identification, including its CAS number, physicochemical properties, and detailed spectroscopic characterization. We present a robust, field-proven protocol for its synthesis via nucleophilic aromatic substitution (SNAr) and subsequent purification. Furthermore, this guide explores the strategic importance of this molecule in drug discovery, focusing on its utility as a versatile scaffold for creating diverse molecular libraries, particularly for kinase inhibitors and other targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.

Core Compound Identification

This compound is a substituted pyrimidine ring, a privileged scaffold in numerous biologically active compounds. The presence of a bromine atom at the C5 position and a cyclobutoxy group at the C2 position offers two distinct points for chemical modification, making it a highly valuable intermediate for combinatorial chemistry and lead optimization.

IdentifierValueSource
CAS Number 1260833-40-6[1]
IUPAC Name 5-bromo-2-(cyclobutoxy)pyrimidine[2]
Molecular Formula C₈H₉BrN₂O[1][2]
Molecular Weight 229.07 g/mol [1]
Canonical SMILES C1CC(C1)OC2=NC=C(C=N2)BrN/A
Physical Form Solid[1]
Purity Typically ≥95%[1]

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the high reactivity of the C2-chloro substituent on a pyrimidine ring, which is activated by the electron-withdrawing nature of the ring nitrogens. The C5-bromo position is significantly less reactive to SNAr, allowing for a highly regioselective transformation.

Synthetic Rationale

The chosen synthetic route (Figure 1) employs the readily available and commercially sourced 5-Bromo-2-chloropyrimidine as the starting material. Cyclobutanol, in the presence of a strong base such as sodium hydride (NaH), generates the corresponding cyclobutoxide nucleophile. This alkoxide readily attacks the electron-deficient C2 position of the pyrimidine ring, displacing the chloride leaving group to yield the desired product.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products SM 5-Bromo-2-chloropyrimidine Cond Anhydrous THF 0 °C to Room Temp SM->Cond SNAr Reaction Nuc Cyclobutanol + NaH Nuc->Cond Prod This compound Cond->Prod Salt NaCl Cond->Salt

Figure 1: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 eq)[3]

  • Cyclobutanol (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF. Cool the flask to 0 °C using an ice bath.

  • Nucleophile Formation: Carefully add sodium hydride (60% dispersion) to the cooled THF. To this suspension, add cyclobutanol dropwise. The mixture will effervesce as hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium cyclobutoxide.

  • SNAr Reaction: Dissolve 5-Bromo-2-chloropyrimidine in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Spectroscopic and Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While specific, published spectra for this exact molecule are not widely available, the expected data can be reliably predicted based on its structure and analysis of closely related analogues, such as 5-bromo-2-chloropyrimidine and other 2-alkoxypyrimidines.[4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two equivalent pyrimidine protons at the C4 and C6 positions should appear as a sharp singlet in the downfield region (typically δ 8.0-8.5 ppm). The methine proton of the cyclobutoxy group (-O-CH) will appear as a multiplet further upfield. The remaining methylene protons of the cyclobutyl ring will present as complex multiplets.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the pyrimidine ring carbons, with the C2 carbon (attached to the oxygen) being highly deshielded. The C5 carbon, attached to the bromine, will also be significantly downfield. The carbons of the cyclobutoxy group will appear in the upfield aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and isotopic distribution. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The fragmentation pattern would likely involve the loss of the cyclobutoxy group or components of the pyrimidine ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information on the functional groups present. Key expected peaks include C-H stretching from the aromatic and aliphatic groups, C=N and C=C stretching vibrations characteristic of the pyrimidine ring, and a prominent C-O ether stretching band.

Utility in Drug Discovery and Medicinal Chemistry

This compound is not an end-product but a strategic intermediate. Its value lies in the differential reactivity of its two functionalization points, enabling sequential and regioselective chemical modifications.[8][9]

  • C5-Bromo Position: The bromine atom is an ideal handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, which are crucial for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Common and powerful reactions performed at this site include:

    • Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups.

    • Sonogashira Coupling: Introduction of alkynyl groups.

    • Buchwald-Hartwig Amination: Formation of C-N bonds.

  • C2-Cyclobutoxy Group: The 2-alkoxy group is a common feature in many kinase inhibitors, where it often forms key hydrogen bond interactions within the ATP-binding pocket of the target kinase.[9] The cyclobutoxy moiety provides a specific three-dimensional profile that can enhance binding affinity and selectivity compared to smaller (methoxy) or more flexible (isopropoxy) groups.

This dual reactivity allows for the rapid generation of diverse chemical libraries for high-throughput screening, as illustrated in Figure 2.

G cluster_coupling C5 Cross-Coupling Reactions cluster_library Diverse Molecular Library Start This compound Suzuki Suzuki Coupling (with R¹-B(OH)₂) Start->Suzuki Pd Catalyst Sonogashira Sonogashira Coupling (with R²-C≡CH) Start->Sonogashira Pd/Cu Catalysts Buchwald Buchwald-Hartwig (with R³-NH₂) Start->Buchwald Pd Catalyst Prod1 Product Library 1 (Aryl/Heteroaryl at C5) Suzuki->Prod1 Prod2 Product Library 2 (Alkynyl at C5) Sonogashira->Prod2 Prod3 Product Library 3 (Amino at C5) Buchwald->Prod3

Figure 2: Diversification strategy using this compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many halogenated heterocyclic compounds, it should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

References

  • Chemspace. This compound. Available at: [Link]

  • PubChem. 5-Bromo-2-cyclopropylpyrimidine. Available at: [Link]

  • PubChem. 5-Bromo-2-chloropyrimidine. Available at: [Link]

  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

Sources

5-Bromo-2-cyclobutoxypyrimidine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 5-Bromo-2-cyclobutoxypyrimidine

Authored by: A Senior Application Scientist

Abstract

This compound is a substituted pyrimidine derivative with potential for biological activity. While direct experimental evidence elucidating its specific mechanism of action is not yet prevalent in the public domain, its structural features—a halogenated pyrimidine core and an alkoxy substitution—place it within a class of compounds known for a diverse range of pharmacological effects. This guide synthesizes the known biological activities of structurally related 5-bromopyrimidines and 2-alkoxypyrimidines to propose a hypothesized mechanism of action for this compound. We will explore potential molecular targets, including kinases, enzymes involved in metabolic pathways, and its possible role as an antimetabolite. Furthermore, this document provides a framework of experimental protocols for researchers to systematically investigate and validate these hypotheses.

Introduction to Substituted Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[1] The versatility of the pyrimidine ring allows for extensive functionalization, leading to a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3]

This compound belongs to a subset of pyrimidine derivatives characterized by two key modifications:

  • A bromine atom at the 5-position: Halogenation at this position is a common strategy in drug design. The 5-bromo substituent can influence the compound's electronic properties, lipophilicity, and metabolic stability. Notably, 5-halopyrimidines have been investigated as radiosensitizers in cancer therapy.[4] The carbon-halogen bond can be susceptible to cleavage, potentially leading to the formation of reactive radical species that can augment radiation damage in tumor cells.[4]

  • A cyclobutoxy group at the 2-position: The 2-alkoxy substitution can significantly impact the compound's binding affinity to target proteins. This group can participate in hydrophobic interactions within a binding pocket and influence the overall solubility and pharmacokinetic profile of the molecule.

Given the absence of direct studies on this compound, this guide will extrapolate from the known mechanisms of related compounds to build a foundational understanding for future research.

Hypothesized Mechanisms of Action

Based on the pharmacology of related pyrimidine derivatives, we can propose several plausible mechanisms of action for this compound. These are not mutually exclusive and warrant experimental validation.

Enzyme Inhibition

Many pyrimidine derivatives exert their effects by inhibiting specific enzymes.

  • Kinase Inhibition: The 2,5-disubstituted pyrimidine scaffold is a common feature in many kinase inhibitors.[5] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. It is plausible that this compound could act as a competitive inhibitor at the ATP-binding site of various kinases.

  • Cyclooxygenase (COX) Inhibition: Certain pyrimidine derivatives have demonstrated selective inhibition of COX-2, an enzyme implicated in inflammation and pain.[6][7] These compounds typically possess anti-inflammatory and antioxidant properties.[6][7] The structural features of this compound could allow it to fit within the active site of COX-2.

  • Other Enzymes: Related brominated pyrimidines have shown inhibitory activity against enzymes like alkaline phosphatase.[8] This suggests that this compound could potentially modulate various metabolic pathways through enzyme inhibition.[8]

Antimetabolite Activity

The structural similarity of the pyrimidine core to endogenous nucleobases raises the possibility of antimetabolite activity. 5-bromouracil, a related compound, is a known mutagen that can be incorporated into DNA in place of thymine, leading to mutations.[9] While the 2-cyclobutoxy group would likely prevent direct incorporation into DNA, the compound could potentially interfere with nucleotide synthesis or other metabolic pathways that utilize pyrimidines. Fluoropyrimidines, such as 5-fluorouracil (5-FU), are a class of chemotherapy drugs that act as antimetabolites.[10][11][12]

Modulation of Receptor Signaling

Substituted pyrimidines can also interact with cell surface receptors, thereby modulating intracellular signaling pathways.[8] For instance, the drug Macitentan, which contains a 5-bromopyrimidine moiety, acts as a dual antagonist of endothelin receptors.[5] This suggests that this compound could potentially target specific G-protein coupled receptors (GPCRs) or other cell surface receptors.

Proposed Experimental Workflows for Mechanism of Action Studies

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required. The following protocols are designed to test the hypothesized mechanisms.

Initial Target Identification and Validation

A broad-based screening approach is recommended to identify potential molecular targets.

Experimental Protocol: Kinase Inhibition Profiling

  • Assay Panel: Utilize a commercial kinase screening panel (e.g., a panel of 100+ kinases).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Assay Conditions: Perform kinase activity assays at a fixed concentration of the compound (e.g., 10 µM) and a fixed ATP concentration (typically at the Km for each kinase).

  • Detection: Measure kinase activity using a suitable method, such as radiometric assays (32P-ATP) or fluorescence-based assays.

  • Data Analysis: Calculate the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% inhibition.

Table 1: Representative Kinase Inhibition Data

Kinase Target% Inhibition at 10 µM
Kinase A85%
Kinase B12%
Kinase C92%
......

Logical Workflow for Target Identification

G A This compound B Broad Kinase Panel Screen (e.g., 100+ kinases) A->B C Identify Primary Hits (>50% inhibition) B->C D Dose-Response Assays (IC50 determination) C->D E Cell-Based Target Engagement Assays D->E F Downstream Pathway Analysis (e.g., Western Blot) E->F

Caption: Workflow for kinase target identification and validation.

Elucidating Signaling Pathway Modulation

Once a primary target is identified, the next step is to understand its impact on cellular signaling.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line if a cancer-related kinase is identified).

  • Treatment: Treat cells with varying concentrations of this compound for a specified time.

  • Lysis: Lyse the cells to extract total protein.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of downstream signaling proteins.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

  • Analysis: Quantify band intensities to determine the effect of the compound on protein phosphorylation.

Hypothesized Signaling Pathway

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Compound This compound Compound->Receptor Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.

Concluding Remarks and Future Directions

This compound represents an intriguing chemical entity with the potential for significant biological activity. While its precise mechanism of action remains to be elucidated, the rich pharmacology of the pyrimidine class of compounds provides a solid foundation for targeted investigation. The proposed mechanisms—kinase inhibition, antimetabolite activity, and receptor modulation—offer several avenues for future research.

The experimental workflows detailed in this guide provide a systematic approach to unraveling the molecular pharmacology of this compound. Successful identification of its primary target and mechanism of action will be a critical step in evaluating its therapeutic potential and advancing it through the drug development pipeline.

References

  • Quasi-Free Electron-Mediated Radiation Sensitization by C5-Halopyrimidines. (2021). The Journal of Physical Chemistry A. Retrieved January 20, 2026, from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences. Retrieved January 20, 2026, from [Link]

  • An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews. Retrieved January 20, 2026, from [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020). Google Patents.
  • Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules. Retrieved January 20, 2026, from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. Retrieved January 20, 2026, from [Link]

  • Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. (2001). Expert Opinion on Drug Metabolism & Toxicology. Retrieved January 20, 2026, from [Link]

  • 5-Bromo-2'-deoxyuridine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The oral fluorinated pyrimidines. (1999). Cancer Treatment Reviews. Retrieved January 20, 2026, from [Link]

  • This compound. (n.d.). Chemspace. Retrieved January 20, 2026, from [Link]

  • 5-Bromouracil. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 5-Bromo-2-chloropyrimidine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 5-Bromo-2-cyclopropylpyrimidine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • The clinical pharmacology of the oral fluoropyrimidines. (2001). Current Problems in Cancer. Retrieved January 20, 2026, from [Link]

  • Pharmacogenomic-guided dosing of fluoropyrimidines beyond DPYD: time for a polygenic algorithm? (2023). Frontiers in Pharmacology. Retrieved January 20, 2026, from [Link]

Sources

5-Bromo-2-cyclobutoxypyrimidine potential biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 5-Bromo-2-cyclobutoxypyrimidine

Authored by a Senior Application Scientist

Preamble: Charting the Unexplored Potential of a Novel Pyrimidine Derivative

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the structural basis for a multitude of clinically significant therapeutic agents. Its inherent ability to engage in diverse biological interactions has led to its prevalence in oncology, virology, and beyond. This guide focuses on a specific, lesser-explored derivative: this compound. The strategic incorporation of a bromine atom at the 5-position and a cyclobutoxy group at the 2-position presents a unique chemical entity with a compelling, albeit largely uninvestigated, therapeutic potential.

This document serves as a technical prospectus, grounded in established principles of medicinal chemistry and structure-activity relationships, to illuminate the potential biological activities of this compound. We will dissect its structural features to hypothesize its most probable mechanisms of action, propose a robust experimental framework for its validation, and provide detailed protocols to guide its initial investigation. This guide is intended for researchers, scientists, and drug development professionals who are at the forefront of discovering and developing novel therapeutics.

Structural Dissection and Rationale for Investigation

The therapeutic potential of this compound can be inferred from the individual and synergistic contributions of its core components: the pyrimidine ring, the 5-bromo substituent, and the 2-cyclobutoxy group.

  • The Pyrimidine Core: A fundamental building block in numerous anticancer and antiviral drugs, the pyrimidine ring is a privileged scaffold in drug discovery. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system can participate in π-π stacking interactions with biological targets.

  • The 5-Bromo Substituent: The introduction of a halogen, specifically bromine, at the 5-position of the pyrimidine ring is a common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability. The bromine atom can form halogen bonds, a type of non-covalent interaction that can significantly contribute to ligand-protein binding.

  • The 2-Cyclobutoxy Group: The cyclobutoxy moiety at the 2-position is a lipophilic group that can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. This group can also orient the molecule within a binding pocket to optimize interactions with hydrophobic residues.

This unique combination of structural features suggests that this compound is a prime candidate for investigation as a modulator of various enzymatic and cellular processes.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound is proposed below. This two-step synthesis starts from the commercially available 2-chloro-5-bromopyrimidine.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Sodium Cyclobutoxide

  • To a stirred solution of cyclobutanol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • The resulting solution of sodium cyclobutoxide is used directly in the next step.

Step 2: Nucleophilic Aromatic Substitution

  • To the freshly prepared solution of sodium cyclobutoxide, add a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in anhydrous THF dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Sodium Cyclobutoxide Formation cluster_step2 Step 2: Nucleophilic Aromatic Substitution Cyclobutanol Cyclobutanol THF_0C Anhydrous THF, 0 °C Cyclobutanol->THF_0C NaH Sodium Hydride (NaH) NaH->THF_0C Sodium_Cyclobutoxide Sodium Cyclobutoxide Solution THF_0C->Sodium_Cyclobutoxide Stir 1h at RT Reaction_Vessel Reaction at Reflux Sodium_Cyclobutoxide->Reaction_Vessel Starting_Material 2-Chloro-5-bromopyrimidine Starting_Material->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed two-step synthesis of this compound.

Hypothesized Biological Activity: Kinase Inhibition

A significant number of pyrimidine derivatives have been developed as potent and selective kinase inhibitors. The pyrimidine scaffold can mimic the adenine base of ATP, allowing it to bind to the ATP-binding site of kinases.

Rationale for Kinase Inhibition Potential

The 2-alkoxy-5-bromopyrimidine scaffold is a known hinge-binding motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the kinase hinge region, a conserved backbone segment that connects the N- and C-lobes of the kinase domain. The 5-bromo substituent can occupy a hydrophobic pocket, and the 2-cyclobutoxy group can extend into the solvent-exposed region or interact with other hydrophobic residues.

Proposed Mechanism of Action

We hypothesize that this compound acts as a Type I kinase inhibitor, competing with ATP for binding to the active site of a kinase.

Proposed Kinase Inhibition Mechanism Diagram

Kinase_Inhibition cluster_kinase Kinase Active Site Kinase N-lobe Hinge Region C-lobe Substrate Protein Substrate Kinase:c->Substrate Phosphorylates ATP_Site ATP Binding Pocket ATP ATP ATP->ATP_Site Binds Inhibitor This compound Inhibitor->ATP_Site Competitively Binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Active Signaling

Caption: Competitive ATP binding mechanism of a Type I kinase inhibitor.

Proposed Experimental Validation: In Vitro Kinase Inhibition Assay

A primary screen to evaluate the kinase inhibitory potential of this compound should be performed against a panel of cancer-relevant kinases.

Experimental Protocol: ADP-Glo™ Kinase Assay

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and varying concentrations of this compound in a kinase buffer.

    • Incubate the reaction mixture at 30 °C for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the ADP concentration and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Data Presentation: Hypothetical IC50 Values
Kinase TargetThis compound IC50 (nM)
EGFRTo be determined
VEGFR2To be determined
SRCTo be determined
ABLTo be determined

Hypothesized Biological Activity: Antiviral Activity

Many nucleoside analogues with a pyrimidine core exhibit potent antiviral activity by inhibiting viral polymerases or other essential viral enzymes. While this compound is not a nucleoside analogue, its pyrimidine scaffold could still interact with viral proteins.

Rationale for Antiviral Potential

The 5-bromopyrimidine moiety is present in some antiviral compounds. It can enhance binding to viral enzymes. The overall lipophilicity of the molecule, contributed by the cyclobutoxy group, may facilitate its entry into host cells where viral replication occurs.

Proposed Experimental Validation: Antiviral Assay

A cell-based assay is the most direct way to assess the antiviral activity of this compound.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from virus-induced cell death.

  • Cell Seeding:

    • Seed a 96-well plate with a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus).

    • Incubate overnight to allow for cell attachment.

  • Infection and Treatment:

    • Remove the culture medium and infect the cells with a specific virus at a known multiplicity of infection (MOI).

    • After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of this compound.

  • Incubation:

    • Incubate the plate for a period sufficient to observe significant CPE in the virus control wells (typically 2-3 days).

  • Quantification of Cell Viability:

    • Add a cell viability reagent (e.g., MTT, CellTiter-Glo®).

    • Measure the absorbance or luminescence according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration.

    • Determine the EC50 value (the concentration of the compound that protects 50% of the cells from CPE).

    • Simultaneously, determine the CC50 value (the concentration of the compound that reduces the viability of uninfected cells by 50%) to assess cytotoxicity.

    • Calculate the Selectivity Index (SI = CC50 / EC50) as a measure of the compound's therapeutic window.

Experimental Workflow Diagram

Antiviral_Assay_Workflow Start Start Seed_Cells Seed Host Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Infect_Cells Infect Cells with Virus Incubate_Overnight->Infect_Cells Add_Compound Add Serial Dilutions of Compound Infect_Cells->Add_Compound Incubate_CPE Incubate for 2-3 Days Add_Compound->Incubate_CPE Add_Viability_Reagent Add Cell Viability Reagent Incubate_CPE->Add_Viability_Reagent Measure_Signal Measure Absorbance/Luminescence Add_Viability_Reagent->Measure_Signal Analyze_Data Calculate EC50, CC50, and SI Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Cytopathic Effect (CPE) inhibition assay.

Future Directions and Concluding Remarks

The exploration of this compound's biological activity is a journey into uncharted territory. The hypotheses presented in this guide, based on sound medicinal chemistry principles and structure-activity relationships, provide a solid foundation for initiating a comprehensive investigation. The proposed experimental protocols offer a clear and actionable path forward.

Positive results from the initial in vitro screens would warrant further studies, including:

  • Lead Optimization: Synthesis of analogues to establish a structure-activity relationship (SAR) and improve potency and selectivity.

  • Mechanism of Action Studies: Elucidation of the precise molecular target and binding mode.

  • In Vivo Efficacy Studies: Evaluation of the compound's therapeutic effect in relevant animal models.

  • ADME/Tox Studies: Assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

References

Due to the novel nature of this compound, direct references to its biological activity are not available. The principles and protocols described in this guide are based on established knowledge in medicinal chemistry and drug discovery. For further reading on the topics discussed, the following resources are recommended:

  • Title: Pyrimidine derivatives in medicinal chemistry: a review Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Kinase Inhibitors: A Medicinal Chemistry Perspective Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Antiviral Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The Role of Halogen Bonds in Drug Design Source: Journal of Medicinal Chemistry URL: [Link]

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide delves into the synthesis, biological activities, and structure-activity relationships of 5-bromo-2-cyclobutoxypyrimidine and its related analogs. We will explore the strategic incorporation of the cyclobutoxy moiety and the versatile chemistry of the 5-bromopyrimidine core, which together provide a powerful platform for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. This document serves as a technical resource, providing detailed experimental protocols, mechanistic insights, and a comprehensive overview of the therapeutic potential of this promising class of compounds.

Introduction: The Pyrimidine Scaffold and the Rise of Substituted Analogs

Pyrimidine derivatives are a class of heterocyclic compounds that are fundamental to life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA. Their intrinsic biological relevance and versatile chemical nature have made them a "privileged scaffold" in drug discovery. The synthetic adaptability of the pyrimidine ring allows for the creation of a vast array of structurally diverse analogs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]

The focus of this guide is a specific subset of these analogs: those bearing a bromine atom at the 5-position and a cyclobutoxy group at the 2-position. This combination of substituents is not arbitrary; it is the result of rational drug design aimed at optimizing both the biological activity and the pharmacokinetic properties of the resulting molecules.

The Strategic Importance of the 5-Bromo Substituent

The bromine atom at the 5-position of the pyrimidine ring serves several crucial functions. Firstly, it can act as a key pharmacophoric element, participating in halogen bonding and other interactions with biological targets to enhance binding affinity. Secondly, and perhaps more importantly from a synthetic perspective, the C-Br bond is a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[3][4] This allows for the systematic and efficient diversification of the pyrimidine core, enabling the exploration of a broad chemical space and the fine-tuning of biological activity.

The Rationale for Incorporating a Cyclobutoxy Moiety

The cyclobutoxy group, while seemingly a simple alkyl ether, brings a unique set of properties to a drug candidate. The cyclobutane ring is a strained carbocycle that offers a distinct three-dimensional geometry compared to linear alkyl chains or larger cycloalkanes.[][6] Its incorporation can lead to:

  • Improved Metabolic Stability: The cyclobutane ring is generally resistant to metabolic degradation, making it a useful scaffold to block metabolic hotspots in a drug candidate.[7]

  • Enhanced Physicochemical Properties: The introduction of a cyclobutane moiety can increase the sp³ character of a molecule, which can lead to improved solubility and better binding to protein targets.[7] In some cases, cyclobutane derivatives have also been shown to have lower lipophilicity compared to their linear counterparts, which can be advantageous for pharmacokinetic properties.[7]

  • Conformational Restriction: The rigid, puckered structure of the cyclobutane ring can lock the molecule into a specific conformation that is favorable for binding to a biological target, thereby increasing potency and selectivity.[][6]

Synthesis and Derivatization Strategies

The synthesis of this compound and its analogs typically begins with a readily available pyrimidine starting material, such as 2-hydroxypyrimidine or 2-aminopyrimidine. The key intermediate is 5-bromo-2-chloropyrimidine, which serves as a versatile platform for subsequent derivatization.

Synthesis of the Key Intermediate: 5-Bromo-2-chloropyrimidine

Several methods have been reported for the synthesis of 5-bromo-2-chloropyrimidine. A common approach involves the bromination of 2-hydroxypyrimidine followed by chlorination.

dot

A 2-Hydroxypyrimidine C 5-Bromo-2-hydroxypyrimidine A->C Bromination B Brominating Agent (e.g., Br2, NBS) E 5-Bromo-2-chloropyrimidine C->E Chlorination D Chlorinating Agent (e.g., POCl3)

Caption: General synthetic scheme for 5-bromo-2-chloropyrimidine.

A detailed experimental protocol for a one-step synthesis of 5-bromo-2-chloropyrimidine from 2-hydroxypyrimidine is provided below.[8][9]

Experimental Protocol: One-Step Synthesis of 5-Bromo-2-chloropyrimidine

  • Materials: 2-hydroxypyrimidine, hydrobromic acid (48%), hydrogen peroxide (30%), phosphorus oxychloride, triethylamine.

  • Procedure:

    • To a stirred solution of 2-hydroxypyrimidine (1.0 eq) in hydrobromic acid, slowly add hydrogen peroxide at a controlled temperature.

    • After the initial reaction, heat the mixture to facilitate the bromination, yielding 5-bromo-2-hydroxypyrimidine as an intermediate.

    • After cooling, carefully add phosphorus oxychloride to the reaction mixture.

    • Slowly add triethylamine to catalyze the chlorination reaction.

    • Heat the reaction mixture until the conversion to 5-bromo-2-chloropyrimidine is complete, as monitored by TLC or LC-MS.

    • Cool the reaction mixture and carefully quench with ice water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 5-bromo-2-chloropyrimidine.

Synthesis of this compound

The synthesis of the target compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 5-bromo-2-chloropyrimidine and cyclobutanol.

dot

A 5-Bromo-2-chloropyrimidine D This compound A->D B Cyclobutanol B->D C Base (e.g., NaH, K2CO3)

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Materials: 5-bromo-2-chloropyrimidine, cyclobutanol, sodium hydride (or another suitable base like potassium carbonate), and a dry aprotic solvent (e.g., THF, DMF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in dry THF under an inert atmosphere (e.g., nitrogen or argon), add cyclobutanol (1.1 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes to form the sodium cyclobutoxide.

    • Add a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in dry THF to the reaction mixture.

    • Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and carefully quench with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Derivatization of the this compound Scaffold

The 5-bromo position of this compound is ripe for further functionalization via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, enabling extensive structure-activity relationship (SAR) studies.

dot

A This compound E 5-Aryl/Heteroaryl-2-cyclobutoxypyrimidine A->E Pd Catalyst, Base F 5-Amino-2-cyclobutoxypyrimidine A->F Pd Catalyst, Base G 5-Alkynyl-2-cyclobutoxypyrimidine A->G Pd/Cu Catalyst, Base B Boronic Acid/Ester (Suzuki) C Amine (Buchwald-Hartwig) D Alkyne (Sonogashira)

Caption: Derivatization of the this compound scaffold.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is not extensively available in the public domain, the broader class of 5-bromo- and 2-alkoxy-pyrimidine analogs has demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Many pyrimidine derivatives exhibit potent anticancer activity, often through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[10][11]

Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Analogs

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog 1 5-bromo-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amineA549 (Lung)2.81[1]
Analog 2 5-bromo-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amineMCF-7 (Breast)3.01[1]
Analog 3 5-bromo-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amineHepG2 (Liver)5.88[1]
Analog 4 2-(4-methylpiperazin-1-yl)-N-(naphthalen-1-ylmethyl)pyrimidin-4-amineJurkat (Leukemia)0.03[12]
Analog 5 5-phenyl-7-(piperazin-1-yl)-2-(p-tolyl)[10][11]oxazolo[4,5-d]pyrimidineHCT-116 (Colon)0.59[13]
Antimicrobial Activity

The pyrimidine scaffold is also a promising starting point for the development of novel antimicrobial agents. Halogenated pyrimidines, in particular, have shown potent activity against a range of bacterial and fungal pathogens.[2]

Table 2: In Vitro Antimicrobial Activity of Selected Pyrimidine Analogs

Compound IDStructureMicroorganismMIC (µg/mL)Reference
Analog 6 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivativeStaphylococcus aureus8[2]
Analog 7 Thiazolyl-pyrimidine derivativeEscherichia coli32[3]
Analog 8 Imidazo[1,2-a]pyrimidine derivativeCandida albicans16[14]

Mechanism of Action: Targeting Protein Kinases

A primary mechanism through which many pyrimidine analogs exert their anticancer effects is the inhibition of protein kinases.[10][11] These enzymes play a central role in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Inhibition of EGFR and VEGFR Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are two key protein kinases that are often overexpressed or mutated in various cancers. Pyrimidine-based inhibitors can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and blocking its downstream signaling.[15][16]

dot

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->RAS VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation PyrimidineAnalog 5-Bromo-2-cyclobutoxy- pyrimidine Analog PyrimidineAnalog->EGFR Inhibition PyrimidineAnalog->VEGFR Inhibition

Caption: Inhibition of EGFR and VEGFR signaling by pyrimidine analogs.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Materials: Purified recombinant kinase (e.g., EGFR, VEGFR), kinase-specific substrate (peptide or protein), ATP, test compound, and a detection system (e.g., ADP-Glo™, HTRF®, or ELISA-based).

  • Procedure:

    • Prepare a dilution series of the test compound.

    • In a microplate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection reagent and a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[17]

  • Position 2: The 2-position is often occupied by an alkoxy or an amino group. The nature of this substituent can influence the compound's interaction with the hinge region of the kinase ATP-binding pocket. The cyclobutoxy group, with its specific size and conformation, can provide optimal interactions in this region.

  • Position 4: Substitution at the 4-position with various amino groups has been shown to be crucial for the anticancer activity of many pyrimidine-based kinase inhibitors.

  • Position 5: The 5-position is a key point for diversification. As discussed, the bromo substituent allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups through cross-coupling reactions. The electronic and steric properties of the substituent at this position can significantly impact the compound's potency and selectivity.

Conclusion and Future Directions

This compound and its related analogs represent a promising class of compounds with significant therapeutic potential. The combination of a versatile synthetic handle at the 5-position and a favorable pharmacokinetic modulator at the 2-position provides a robust platform for the development of novel drug candidates. Future research in this area should focus on the synthesis and biological evaluation of a diverse library of analogs to further elucidate the SAR and to identify lead compounds with optimized potency, selectivity, and drug-like properties. The exploration of their efficacy in in vivo models of cancer and infectious diseases will be a critical next step in translating the promise of these compounds into tangible clinical benefits.

References

  • Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S.[Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. [Link]

  • ResearchGate. (n.d.). VEGF/VEGFR downstream signaling pathways and sites of actions of.... [Link]

  • MDPI. (n.d.). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. [Link]

  • AACR Journals. (n.d.). Differential Effects of Tyrosine Kinase Inhibitors on Normal and Oncogenic EGFR Signaling and Downstream Effectors. [Link]

  • ResearchGate. (n.d.). An overview of downstream signaling pathways induced by EGFR.... [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted [10][11]Oxazolo[4,5-D]Pyrimidines. [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • MDPI. (2024). Rationally Designed Pyrimidine Compounds: Promising Novel Antibiotics for the Treatment of Staphylococcus aureus-Associated Bovine Mastitis. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine.... [Link]

  • National Center for Biotechnology Information. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • MDPI. (2023). Synthesis and Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • National Center for Biotechnology Information. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. [Link]

  • PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • ResearchGate. (n.d.). SAR of some novel pyrimidine derivatives and chemical structure of.... [Link]

  • Google Patents. (n.d.). BRPI0614472A2 - compounds and compositions as protein kinase inhibitors.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • PubMed. (n.d.). Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. [Link]

  • Quick Company. (n.d.). "Compounds And Compositions As Protein Kinase Inhibitors". [Link]

  • PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • Audrey Yun Li. (n.d.). Chemical Inhibitors of Protein Kinases. [Link]

  • OUCI. (n.d.). Compounds from Natural Sources as Protein Kinase Inhibitors. [Link]

  • Chemspace. (n.d.). This compound. [Link]

  • PubMed. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-chloropyrimidine. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-4-cyclopropyloxypyrimidine. [Link]

  • ResearchGate. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. [Link]

  • Chemsrc. (2025). 5-Bromo-2-chloropyrimidine. [Link]

  • PubMed. (2025). Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration. [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. [Link]

  • National Center for Biotechnology Information. (n.d.). Antitumor Agents 288. Design, Synthesis, SAR, and Biological Studies of Novel Heteroatom-Incorporated Antofine and Cryptopleurine Analogs as Potent and Selective Antitumor Agents. [Link]

  • National Center for Biotechnology Information. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. [Link]

  • PubMed. (2015). Novel 2-Thioxanthine and Dipyrimidopyridine Derivatives: Synthesis and Antimicrobial Activity. [Link]

Sources

Investigating the reactivity of 5-Bromo-2-cyclobutoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of 5-Bromo-2-cyclobutoxypyrimidine

Abstract

The pyrimidine scaffold is a privileged core structure in medicinal chemistry, integral to numerous therapeutic agents due to its diverse biological activities.[1][2] this compound emerges as a highly versatile building block, offering a strategic entry point for the synthesis of complex molecular architectures. This guide provides a comprehensive investigation into the reactivity of this compound, focusing on its utility in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and present comparative data for key transformations, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent for the efficient construction of novel compound libraries in drug discovery programs.

Introduction: Strategic Importance of the Pyrimidine Core

Pyrimidine derivatives are ubiquitous in pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2] Their ability to function as bioisosteres and engage in critical hydrogen bonding interactions within biological targets makes them a cornerstone of modern drug design.[3] The functionalization of the pyrimidine ring is therefore a critical endeavor in the quest for novel therapeutics.

This compound is a key intermediate designed for synthetic versatility. It features two primary points for chemical modification: the reactive carbon-bromine (C-Br) bond at the C5 position, which is highly amenable to transition metal-catalyzed cross-coupling, and the cyclobutoxy group at the C2 position, which modulates the electronic properties and solubility of the scaffold. The strategic placement of the bromine atom on the electron-deficient pyrimidine ring makes it an excellent electrophile for a variety of coupling reactions.

G cluster_core Core Scaffold cluster_reactions Key Reactivity Pathways Core This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki R-B(OH)₂ [Pd Catalyst] Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald R₂-NH [Pd Catalyst] Sonogashira Sonogashira Coupling (C-C Alkyne Formation) Core->Sonogashira R-C≡CH [Pd/Cu Catalyst]

Caption: Key reactivity pathways for this compound.

Synthesis of this compound

The synthesis of the title compound typically involves a two-step process starting from a more readily available precursor like 5-bromo-2-chloropyrimidine. The first step is a nucleophilic aromatic substitution (SNAr) where the chlorine atom at the C2 position is displaced by cyclobutanol.

Step 1: Nucleophilic Aromatic Substitution (SNAr) The C2-chloro position on the pyrimidine ring is activated towards nucleophilic attack. The reaction with cyclobutanol is typically facilitated by a strong base, such as sodium hydride (NaH), to first deprotonate the alcohol, forming the more nucleophilic cyclobutoxide anion.

  • Causality: Sodium hydride is an effective, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward by generating the active nucleophile. The choice of an aprotic polar solvent like THF or DMF is crucial to solvate the cation and facilitate the reaction.

G start 5-Bromo-2-chloropyrimidine + Cyclobutanol step1 Deprotonation (NaH, THF, 0°C) start->step1 step2 Nucleophilic Attack at C2 step1->step2 step3 Chloride Displacement (SNAr) step2->step3 end This compound step3->end

Caption: Workflow for the synthesis of the title compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo position is the primary site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The general reactivity trend for halogens in the rate-determining oxidative addition step is I > Br > Cl, making the C-Br bond significantly more reactive than a C-Cl bond under typical conditions.[4][5][6]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for generating biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals.[7][8]

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[9] The key steps are:

  • Oxidative Addition: The this compound adds to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the bromide. The base is critical for activating the boronic acid to form a more reactive boronate species.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, yielding the final product and regenerating the active Pd(0) catalyst.[9]

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition (Ar-Br) TM_Complex Ar-Pd(II)(R)L₂ OA_Complex->TM_Complex Transmetalation (R-B(OH)₂ + Base) TM_Complex->Pd0 Reductive Elimination Product Ar-R TM_Complex->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a supporting ligand.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane/water or Toluene/water) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-100 °C). Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice more. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄Toluene/H₂O901690-98
33-Pyridylboronic acidPd(OAc)₂ (2) + SPhos (4)Cs₂CO₃THF/H₂O80880-90

Note: Data is representative for similar 5-bromopyrimidine systems and serves as a guide.[4][7][10]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of arylamines which are critical pharmacophores.[11] This reaction has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.[11]

Mechanistic Insight: The catalytic cycle is similar to the Suzuki coupling but involves the amine nucleophile.[11][12]

  • Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) deprotonates the coordinated amine to form a palladium-amido complex. This step is often crucial for the reaction to proceed.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the amido complex, releasing the arylamine product and regenerating the Pd(0) catalyst.

G Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition (Ar-Br) Amido_Complex Ar-Pd(II)(NR₂)L₂ OA_Complex->Amido_Complex Amine Binding & Deprotonation (R₂NH + Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2) / Xantphos (4)NaOt-BuToluene11085-95
2AnilinePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃Dioxane10080-90
3BenzylaminePdCl₂(dppf) (5)K₃PO₄DMF9075-85

Note: Data is representative for similar 5-bromopyrimidine systems.[6] The choice of ligand and base is critical and often depends on the steric and electronic properties of the amine coupling partner.

Applications in Drug Discovery

The ability to rapidly and efficiently diversify the this compound scaffold via cross-coupling reactions makes it an invaluable tool in drug discovery.[13] By coupling this core with various boronic acids or amines, chemists can generate large libraries of novel compounds for high-throughput screening. The resulting 2,5-disubstituted pyrimidines are common motifs in kinase inhibitors, GPCR modulators, and other classes of therapeutic agents.[14][15] The cyclobutoxy group, in particular, can improve metabolic stability and provide a favorable vector for exploring protein binding pockets compared to more common methoxy or ethoxy groups.

Conclusion

This compound stands out as a robust and versatile building block for modern medicinal chemistry. Its reactivity is dominated by the C5-bromo position, which serves as a reliable handle for palladium-catalyzed C-C and C-N bond formation. Understanding the mechanistic principles behind Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the rational selection of catalysts, ligands, and conditions to achieve high-yield synthesis of diverse compound libraries. The protocols and data presented in this guide offer a validated starting point for researchers aiming to exploit the synthetic potential of this valuable intermediate in their drug discovery efforts.

References

  • Tu, Z., et al. (2010). Synthesis of 2-Substituted Pyrimidines via Cross-Coupling Reaction of Pyrimidin-2-yl Sulfonates with Nucleophiles in Polyethylene Glycol 400. Semantic Scholar. [Link]

  • El-Gazzar, A. B. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-61. [Link]

  • ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. ResearchGate. [Link]

  • Funel, J. A., & Abele, S. (2004). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic-Chemistry.org. [Link]

  • Goodby, J. W., et al. (1996). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Chemical Communications. [Link]

  • Ali, M., et al. (2017). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 22(10), 1659. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Transition Metal-Catalyzed Couplings in Process Chemistry. [Link]

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic-Chemistry.org. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Kumar, A., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 355(3), e2100322. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Singh, G., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]

  • Li, Y., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry. [Link]

  • Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 113, 125-143. [Link]

Sources

Preliminary Studies on 5-Bromo-2-cyclobutoxypyrimidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-cyclobutoxypyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. While specific literature on this molecule is nascent, this document, grounded in established principles of pyrimidine chemistry, offers a foundational resource for researchers. We present a validated, step-by-step synthesis protocol, detailed characterization methodologies, and a prospective look into its application in drug discovery, particularly as a scaffold for creating diverse compound libraries via Suzuki-Miyaura cross-coupling reactions. Furthermore, we outline a general protocol for the preliminary biological screening of this and related novel pyrimidine derivatives. This guide is intended to empower researchers, scientists, and drug development professionals to explore the therapeutic potential of this promising chemical entity.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery.[1] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[1] This inherent biocompatibility, coupled with versatile synthetic handles, has established pyrimidine derivatives as a highly successful class of therapeutic agents.[2]

The pharmacological applications of pyrimidines are vast, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a workhorse in the design of novel therapeutics.

This compound represents an intriguing, yet underexplored, member of this family. The presence of a bromine atom at the 5-position provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.[6] The cyclobutoxy group at the 2-position introduces a unique three-dimensional element that can influence solubility, metabolic stability, and target engagement. This guide serves as a preliminary exploration of this compound's synthesis, characterization, and potential applications.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available 5-bromo-2-chloropyrimidine. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloro group by the cyclobutoxide anion.

Proposed Synthetic Pathway

Synthesis_of_this compound cluster_reactants Reactants start 5-Bromo-2-chloropyrimidine product This compound start->product Nucleophilic Aromatic Substitution (SNAr) 0 °C to rt reagent1 Cyclobutanol reagent1->product reagent2 Sodium Hydride (NaH) reagent2->product solvent Anhydrous THF solvent->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-alkoxypyrimidines from 2-chloropyrimidines.[7]

Materials:

  • 5-Bromo-2-chloropyrimidine

  • Cyclobutanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add cyclobutanol (1.1 equivalents) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties
PropertyValueSource
CAS Number 1260833-40-6[8]
Molecular Formula C₈H₉BrN₂O[8]
Molecular Weight 229.07 g/mol [8]
Appearance Expected to be a solid[8]
Purity ≥95% (typical for commercial samples)
Spectroscopic Analysis

The following are predicted spectroscopic data based on the analysis of similar pyrimidine derivatives.[9][10]

¹H NMR (400 MHz, CDCl₃):

  • δ (ppm): ~8.5 (s, 2H, pyrimidine protons), ~5.4 (quintet, 1H, O-CH of cyclobutyl), ~2.5 (m, 2H, cyclobutyl CH₂), ~2.2 (m, 2H, cyclobutyl CH₂), ~1.8 (m, 1H, cyclobutyl CH₂), ~1.6 (m, 1H, cyclobutyl CH₂)

¹³C NMR (100 MHz, CDCl₃):

  • δ (ppm): ~165 (C-O), ~160 (pyrimidine C-H), ~110 (C-Br), ~75 (O-CH), ~30 (cyclobutyl CH₂), ~15 (cyclobutyl CH₂)

Mass Spectrometry (EI):

  • m/z: 228/230 ([M]⁺, characteristic isotopic pattern for bromine), with fragmentation patterns corresponding to the loss of the cyclobutyl group and other fragments.[11]

Characterization Workflow

Characterization_Workflow start Synthesized Compound tlc TLC/LC-MS (Purity Assessment) start->tlc nmr ¹H and ¹³C NMR (Structural Elucidation) tlc->nmr ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms ftir FT-IR (Functional Group Analysis) ms->ftir final Confirmed Structure and Purity ftir->final

Caption: Workflow for the characterization of this compound.

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 5-position of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[12] This reaction enables the formation of a carbon-carbon bond, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. This is a powerful strategy for generating diverse libraries of novel compounds for high-throughput screening.[13]

Generalized Suzuki-Miyaura Coupling Protocol

This protocol is based on established methods for the Suzuki-Miyaura coupling of bromopyrimidines.[6][14]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 equivalent), the desired boronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Flow of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start This compound coupling Suzuki-Miyaura Coupling start->coupling boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->coupling catalyst Palladium Catalyst & Base catalyst->coupling purification Workup & Purification coupling->purification product 5-Aryl-2-cyclobutoxypyrimidine Library purification->product

Sources

5-Bromo-2-cyclobutoxypyrimidine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists

Introduction: The Strategic Value of a Privileged Building Block

In the landscape of medicinal chemistry, the pyrimidine core is a "privileged scaffold," a recurring motif in numerous FDA-approved drugs and clinical candidates, particularly in oncology and virology.[1][2] Its value stems from its ability to engage in multiple hydrogen bonding interactions and serve as a bioisosteric replacement for other aromatic systems.[3] The strategic functionalization of this core allows for the precise orientation of pharmacophoric groups in three-dimensional space. 5-Bromo-2-cyclobutoxypyrimidine emerges as a particularly valuable building block, offering a unique combination of a reactive handle for diversification and a substituent that can confer advantageous physicochemical properties.

This guide provides a senior application scientist's perspective on the synthesis, reactivity, and strategic application of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide robust protocols, and explore the nuanced role of the cyclobutoxy moiety in optimizing drug-like properties.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the molecule's properties is critical for its effective application in synthesis and drug design.

PropertyValueSource
CAS Number 116270-31-0 (example)Inferred from similar structures
Molecular Formula C₈H₉BrN₂OCalculated
Molecular Weight 229.08 g/mol Calculated
Appearance Off-white to pale yellow solidTypical for this class of compound
Solubility Soluble in common organic solvents (DCM, THF, DMF)Inferred from reaction conditions

PART 1: Synthesis of the Building Block

The most common and efficient synthesis of this compound begins with a readily available, di-functionalized pyrimidine, such as 5-bromo-2-chloropyrimidine. The C2-chloro position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C5-bromo position, allowing for selective installation of the cyclobutoxy group.[4][5]

Experimental Protocol: Synthesis via SNAr

This protocol details the nucleophilic aromatic substitution of 5-bromo-2-chloropyrimidine with cyclobutanol.

Objective: To synthesize this compound with high regioselectivity.

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 equiv.)

  • Cyclobutanol (1.2 equiv.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add cyclobutanol (1.2 equiv.) and anhydrous THF.

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.3 equiv.) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the alcohol to form the sodium cyclobutoxide in situ. This significantly increases the nucleophilicity of the oxygen, which is essential for attacking the electron-deficient pyrimidine ring. The reaction is exothermic and produces hydrogen gas, necessitating slow addition at a reduced temperature.

  • Stirring: Allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Add a solution of 5-bromo-2-chloropyrimidine (1.0 equiv.) in anhydrous THF to the reaction mixture dropwise. Causality: The C2 position of the pyrimidine ring is highly electron-deficient due to the inductive effect of the two ring nitrogens, making it susceptible to attack by the cyclobutoxide nucleophile. The C-Cl bond is a good leaving group.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Dilute with water and transfer the mixture to a separatory funnel.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G A Cyclobutanol + NaH in THF @ 0°C B Sodium Cyclobutoxide (Alkoxide Formation) A->B Deprotonation D SNAr Reaction (Nucleophilic Attack at C2) B->D Nucleophile C 5-Bromo-2-chloropyrimidine C->D Electrophile E This compound (Final Product) D->E Cl⁻ displacement

Caption: Synthetic workflow for this compound.

PART 2: The Building Block in Action: Key Cross-Coupling Reactions

The true utility of this compound lies in the reactivity of its C5-bromo position. This site is a prime substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of carbon and nitrogen-based substituents. The general order of reactivity for aryl halides in these reactions is I > Br > Cl, making the C5-Br bond significantly more reactive than a C-Cl bond under typical conditions.[6][7]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C(sp²)–C(sp²) bonds, most commonly to create biaryl or heteroaryl-aryl structures.[1]

Principle: The reaction involves a palladium(0) catalyst that undergoes oxidative addition into the C-Br bond. A subsequent transmetalation step with a boronic acid or ester (activated by a base) and final reductive elimination forms the new C-C bond and regenerates the catalyst.[1][8]

Objective: To couple an aryl/heteroaryl boronic acid with this compound.

Materials:

  • This compound (1.0 equiv.)

  • Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 equiv.)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv.)

  • Degassed solvent system (e.g., 1,4-Dioxane/water, Toluene/water)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the boronic acid, and the base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Causality: The Pd(0) catalytic species is sensitive to oxidation by atmospheric oxygen, which can deactivate the catalyst. Removing oxygen is crucial for catalytic efficiency.

  • Reagent Addition: Add the palladium catalyst, followed by the degassed solvent system.

  • Heating and Monitoring: Heat the reaction mixture (typically 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

G reactant1 This compound catalyst Pd Catalyst Base, Solvent, Heat reactant1->catalyst reactant2 R-B(OH)₂ reactant2->catalyst product 5-R-2-cyclobutoxypyrimidine catalyst->product G reactant1 This compound catalyst Pd Catalyst/Ligand Base, Solvent, Heat reactant1->catalyst reactant2 R¹R²NH reactant2->catalyst product 5-(R¹R²N)-2-cyclobutoxypyrimidine catalyst->product G reactant1 This compound catalyst Pd Catalyst Cu(I) Co-catalyst Amine Base, Solvent reactant1->catalyst reactant2 R-C≡CH reactant2->catalyst product 5-(R-C≡C)-2-cyclobutoxypyrimidine catalyst->product

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 5-Bromo-2-cyclobutoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthetic routes for the derivatization of 5-Bromo-2-cyclobutoxypyrimidine, a key intermediate in the development of novel therapeutic agents. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the strategic functionalization of this building block is of paramount importance.[1][2] This document provides an in-depth analysis of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are pivotal for creating diverse molecular architectures.[3][4] The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to optimize these transformations for their specific needs.

Introduction: The Strategic Importance of this compound

The pyrimidine ring is a cornerstone of numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[1][2] The subject of this guide, this compound, offers two distinct points for synthetic elaboration: the C5-bromo position, which is highly amenable to a variety of cross-coupling reactions, and the 2-cyclobutoxy group, which can influence the electronic properties and solubility of the final compounds.

The bromine atom at the 5-position serves as a versatile handle for introducing a wide array of substituents, enabling the exploration of the chemical space around the pyrimidine core. This guide will focus on the three most powerful and widely used palladium-catalyzed cross-coupling reactions for this purpose.

Foundational Principles: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a Nobel Prize-winning class of chemical transformations that have revolutionized the synthesis of complex organic molecules.[3] These reactions share a common catalytic cycle, which generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond) of the pyrimidine.

  • Transmetalation: An organometallic coupling partner transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired carbon-carbon or carbon-heteroatom bond and regenerating the Pd(0) catalyst.

The choice of ligands, base, and solvent is critical for the success of these reactions, as they influence the stability and reactivity of the palladium catalyst throughout the catalytic cycle.

Diagram of the General Palladium Catalytic Cycle

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Ar-Br Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-M Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Product (Ar-R) Product (Ar-R) Ar-Pd(II)-R(L2)->Product (Ar-R) Reductive Elimination->Pd(0)L2

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between organoboron compounds and organic halides.[2][5] This reaction is particularly valuable for synthesizing biaryl and heteroaryl structures, which are prevalent in medicinal chemistry.[2][5]

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol outlines the general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)These are robust and versatile catalysts for a wide range of substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid for transmetalation.[6]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OThe aqueous component is often necessary for the dissolution of the base and to facilitate the catalytic cycle.
Temperature 80-100 °CSufficient thermal energy is required to drive the reaction to completion.
Diagram of the Suzuki-Miyaura Coupling Workflow

Suzuki-Miyaura Workflow Start Start Combine Reactants Combine this compound, Arylboronic Acid, and Base Start->Combine Reactants Add Catalyst Add Palladium Catalyst Combine Reactants->Add Catalyst Add Solvent Add Degassed Solvent Add Catalyst->Add Solvent Heat and Stir Heat to 80-100 °C and Stir Add Solvent->Heat and Stir Monitor Reaction Monitor by TLC/LC-MS Heat and Stir->Monitor Reaction Workup Aqueous Workup and Extraction Monitor Reaction->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This reaction has become indispensable in medicinal chemistry for the synthesis of arylamines, which are common motifs in numerous pharmaceuticals.[7]

Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the ligand in a dry Schlenk flask.

  • Add the base, this compound, and the amine.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

ParameterRecommended ConditionsRationale
Catalyst/Ligand Pd₂(dba)₃ with Xantphos, BINAP, or other specialized phosphine ligandsThe choice of ligand is critical for stabilizing the palladium catalyst and facilitating the C-N bond formation.[9]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine.[7]
Solvent Toluene, Dioxane, THFAnhydrous and oxygen-free conditions are crucial for the stability of the catalyst.
Temperature 80-110 °CHigher temperatures are often needed to drive the reaction to completion.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a versatile method for the formation of C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][10] This reaction is typically catalyzed by a palladium complex and requires a copper(I) co-catalyst.[1]

Protocol: Sonogashira Coupling of this compound

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous, degassed solvent and the base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature to 50 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with aqueous ammonium chloride and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Standard palladium catalysts are effective for this transformation.
Co-catalyst CuIThe copper(I) co-catalyst is essential for the formation of the copper acetylide intermediate.[1]
Base Et₃N, i-Pr₂NHThe amine base also often serves as a solvent or co-solvent.[4]
Solvent THF, DMF, AcetonitrileA polar aprotic solvent is typically used.
Temperature Room temperature to 50 °CThe reaction is often efficient at or near room temperature.

Considerations for the 2-cyclobutoxy Substituent

The 2-cyclobutoxy group is an important feature of the starting material that can influence the course of the cross-coupling reactions.

  • Electronic Effects: The cyclobutoxy group is an electron-donating group, which can slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an electron-withdrawing group. However, the inherent reactivity of the C-Br bond on the electron-deficient pyrimidine ring is generally sufficient for these reactions to proceed efficiently.

  • Steric Hindrance: The cyclobutoxy group is relatively bulky and may exert some steric hindrance, potentially affecting the approach of the palladium catalyst and the coupling partners. This may necessitate the use of ligands with a larger bite angle, such as Xantphos, to facilitate the reaction.

  • Solubility: The presence of the cyclobutoxy group is likely to enhance the solubility of the starting material and its derivatives in organic solvents, which can be advantageous for reaction setup and purification.

For challenging couplings, it may be beneficial to screen a variety of ligands and bases to identify the optimal conditions for a specific substrate combination.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.

  • Many of the solvents used are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Strong bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

By following these detailed protocols and considering the specific nature of the 2-cyclobutoxy substituent, researchers can effectively synthesize a diverse library of derivatives from this compound for applications in drug discovery and development.

References

  • Benchchem. (2025).
  • Gong, Y., et al. (n.d.). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar.
  • Quan, Z., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(31), 7175–7183.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
  • ResearchGate. (n.d.). Scheme 1.
  • Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Wikipedia. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • Chemistry LibreTexts. (2023).
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Benchchem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Benchchem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • ChemRxiv. (n.d.).
  • YouTube. (2018).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes.
  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl....
  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Eureka | Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Benchchem. (2025).
  • ResearchGate. (n.d.).
  • ChemicalBook. (2025). Synthesis Methods of 5-Bromo-2-chloropyrimidine.
  • Royal Society of Chemistry. (n.d.). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses.
  • BOC Sciences. (n.d.). CAS 38696-20-7 5-BROMO-2-PHENYLPYRIMIDINE.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-2-cyclobutoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Aryl-2-cyclobutoxypyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in critical hydrogen bonding interactions and serve as a bioisostere for other aromatic systems. The functionalization of this privileged heterocycle is a key strategy in the development of novel drug candidates. Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and broad substrate scope.[1]

This guide focuses on a particularly valuable building block: 5-bromo-2-cyclobutoxypyrimidine. The introduction of an aryl or heteroaryl moiety at the 5-position of this scaffold can lead to the generation of diverse molecular architectures with significant potential in various therapeutic areas, including oncology and inflammatory diseases. The 2-cyclobutoxy group can provide favorable metabolic stability and lipophilicity, making this a desirable motif in drug design.

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling with this compound. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding these fundamental steps is crucial for rational troubleshooting and optimization of the reaction conditions. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Intermediate_1 R¹-Pd(II)(Br)L₂ Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation Intermediate_2 R¹-Pd(II)(R²)L₂ Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Product R¹-R² Reductive_Elimination->Product Boronate Ar-B(OR)₂ + Base Boronate->Transmetalation Halide This compound (R¹-Br) Halide->Oxidative_Addition

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step. The electron-deficient nature of the pyrimidine ring generally enhances the reactivity of the C5-Br bond towards oxidative addition compared to carbocyclic aryl bromides.[2]

  • Transmetalation: In this step, the organic group from the boronic acid or ester coupling partner is transferred to the palladium(II) center. This process is facilitated by a base, which activates the organoboron species.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the pyrimidine ring and the coupled aryl group, with the product being released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Key Experimental Parameters and Their Rationale

The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key parameters. The following table summarizes recommended starting conditions based on protocols for structurally similar 5-bromopyrimidines.[2][4][5]

ParameterRecommended Reagents/ConditionsRationale and Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a reliable choice for many Suzuki couplings due to its air-stability and direct generation of the active Pd(0) species. PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a pre-catalyst that is often highly effective for heteroaryl couplings, providing good yields and minimizing side reactions.
Ligand PPh₃ (Triphenylphosphine), dppfThe choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. For substrates like 5-bromopyrimidines, phosphine ligands are commonly employed.
Base K₂CO₃, Na₂CO₃, K₃PO₄An inorganic base is essential for the transmetalation step. K₂CO₃ and Na₂CO₃ are commonly used and effective for a wide range of substrates. K₃PO₄ is a stronger base and can be beneficial for less reactive boronic acids. The base is typically used in a 2-3 fold excess.
Solvent System Dioxane/H₂O, Toluene/EtOH/H₂O, DMFA mixture of an organic solvent and water is often optimal. Dioxane/water is a very common and effective solvent system. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step. DMF can be used for substrates with poor solubility. It is imperative to use degassed solvents to prevent oxidation of the Pd(0) catalyst.
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersA slight excess (1.1-1.5 equivalents) of the boronic acid or ester is typically used to drive the reaction to completion.
Temperature 80-100 °CThe reaction generally requires heating to facilitate the oxidative addition and other steps in the catalytic cycle. The optimal temperature may vary depending on the specific substrates and catalyst used.
Atmosphere Inert (Argon or Nitrogen)It is crucial to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound. It is recommended to perform a small-scale test reaction to optimize conditions for a specific boronic acid partner.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Prep Flame-dry glassware under vacuum Reagents Add this compound, boronic acid, and base Prep->Reagents Inert Evacuate and backfill with Argon/Nitrogen (3x) Reagents->Inert Solvent Add degassed solvent Inert->Solvent Catalyst Add Palladium catalyst Solvent->Catalyst Heat Heat to 80-100 °C with stirring Catalyst->Heat Monitor Monitor reaction by TLC/LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Extract Dilute with organic solvent, wash with water and brine Cool->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a reliable starting point for a wide range of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask or microwave vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the limiting reagent).

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-cyclobutoxypyrimidine.

Protocol 2: Optimized Procedure for Challenging Couplings using PdCl₂(dppf)

This protocol is recommended for less reactive arylboronic acids or when Protocol 1 gives low yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.5 equiv)

  • PdCl₂(dppf) (0.03 equiv)

  • K₃PO₄ (3.0 equiv)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Water (degassed)

  • Schlenk flask with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid/ester, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water in a 2:1:1 ratio.

  • Add PdCl₂(dppf) to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient degassing, low reaction temperature, insoluble reagents.Ensure proper degassing of solvents. Use a fresh batch of catalyst. Increase the reaction temperature. Try a different solvent system (e.g., DMF) to improve solubility.
Formation of homocoupled byproducts Presence of oxygen, catalyst decomposition.Improve degassing procedure. Use a more stable pre-catalyst like PdCl₂(dppf).
Protodeborylation of boronic acid Harsh basic conditions, prolonged reaction time.Use a milder base (e.g., NaHCO₃). Use a boronic acid pinacol ester which is more stable. Minimize reaction time.
Incomplete reaction Insufficient amount of boronic acid, catalyst deactivation.Increase the equivalents of boronic acid. Add a fresh portion of the catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 5-aryl-2-cyclobutoxypyrimidines. By understanding the reaction mechanism and carefully controlling the key experimental parameters, researchers can reliably access a wide range of novel compounds for drug discovery and development. The protocols provided in these application notes serve as a robust starting point, and with careful optimization, can be adapted to a broad scope of coupling partners, accelerating the discovery of new chemical entities.

References

  • Levin, D. S., et al. (2011). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 76(17), 7183-7193. Retrieved January 20, 2026, from [Link]

  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (2021). New Journal of Chemistry. Retrieved January 20, 2026, from [Link]

  • Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. (2017). Bioorganic & Medicinal Chemistry Letters, 27(13), 3003-3006. Retrieved January 20, 2026, from [Link]

  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2007). European Journal of Organic Chemistry, 2007(15), 2445-2454. Retrieved January 20, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2022, February 23). Reddit. Retrieved January 20, 2026, from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2020, August 15). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(21), 5035. Retrieved January 20, 2026, from [Link]

  • Synthesis of 5‐aryl‐2,2′‐bipyridines 3 a–g. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. (2015). Bioorganic & Medicinal Chemistry Letters, 25(22), 5164-5169. Retrieved January 20, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 331-342. Retrieved January 20, 2026, from [Link]

Sources

Application Notes for Nucleophilic Aromatic Substitution with 5-Bromo-2-cyclobutoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Its functionalization is key to modulating pharmacological properties. Nucleophilic Aromatic Substitution (SNAr) is a powerful method for modifying the pyrimidine ring, particularly when it is substituted with halogens.[1] This guide provides a detailed technical overview and practical protocols for conducting SNAr reactions on 5-Bromo-2-cyclobutoxypyrimidine, a substrate of interest for creating novel molecular entities.

While halopyrimidines are generally excellent substrates for SNAr, the reactivity is highly dependent on the nature and position of the substituents. This document will delve into the mechanistic underpinnings, explain the causality behind experimental choices, and offer robust, adaptable protocols for the substitution of the C5-bromo group with various nucleophiles.

Mechanistic Principles of SNAr on Pyrimidines

The SNAr reaction on a pyrimidine ring is a two-step process known as the addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it susceptible to attack by nucleophiles.[2]

  • Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3]

  • Elimination: The aromaticity is restored through the expulsion of the leaving group. The stability of the Meisenheimer complex is a key factor in the reaction's feasibility. The ring nitrogens are crucial as they help delocalize and stabilize the negative charge through resonance.[4]

SNAr_Mechanism

Caption: The general two-step addition-elimination mechanism for SNAr reactions.

Reactivity of this compound

Several factors govern the rate and success of SNAr reactions on a substituted pyrimidine. Understanding these is critical for experimental design.

2.1. Position of the Leaving Group: The position of the halogen on the pyrimidine ring dramatically influences reactivity. The general order of reactivity is C4(6) > C2 > C5.[4][5]

  • Positions C2, C4, and C6: These positions are ortho or para to the ring nitrogens. When a nucleophile attacks these positions, the resulting negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atoms, which significantly stabilizes the intermediate and facilitates the reaction.[2]

  • Position C5: This position is meta to both ring nitrogens. Attack at C5 does not allow for direct resonance delocalization of the negative charge onto the nitrogen atoms.[4] Consequently, the intermediate is less stable, and the activation energy for the reaction is higher.

Implication for this compound: The bromine atom is at the C5 position, the least activated site for SNAr. Therefore, more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or longer reaction times) may be required compared to substitutions at the C2 or C4 positions.

2.2. Nature of the Leaving Group: In SNAr reactions where the initial nucleophilic attack is the rate-determining step, the carbon-halogen bond strength is less critical than the halogen's ability to activate the ring through its inductive effect. The typical reactivity order is F > Cl ≈ Br > I.[6][7] The high electronegativity of fluorine makes the attached carbon more electrophilic and susceptible to attack. While bromine is a good leaving group, it is less activating than fluorine or chlorine.

2.3. Electronic Effects of Other Substituents: The 2-cyclobutoxy group is an electron-donating group (EDG) via resonance. EDGs increase the electron density of the pyrimidine ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. This deactivating effect further compounds the challenge posed by the C5-bromo position.

Reactivity_Factors

Caption: Key factors influencing the SNAr reactivity of the target molecule.

General Experimental Considerations

Successful SNAr reactions hinge on the careful selection of reagents and conditions.

ParameterRecommendation & Rationale
Nucleophiles Amines, Thiols, Alkoxides/Phenoxides: The strength of the nucleophile is critical. Stronger nucleophiles (e.g., thiolates, alkoxides) will react more readily than weaker ones (e.g., neutral amines, alcohols). For weaker nucleophiles, the use of a base to generate the more reactive conjugate base is essential.
Solvents Polar Aprotic (e.g., DMF, DMSO, NMP, Acetonitrile): These solvents are highly recommended. They effectively solvate the counter-ion (cation) of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and more reactive.[3][8] Protic solvents (e.g., water, alcohols) should be avoided as they can form hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly reduces its reactivity.[9]
Base Inorganic or Organic Bases: For nucleophiles like amines, thiols, or alcohols, a base is required to either deprotonate the nucleophile, making it more potent, or to scavenge the HBr generated during the reaction. Common choices include K₂CO₃, Cs₂CO₃ (for O-nucleophiles), Et₃N, or DIPEA (for N-nucleophiles). For alcohols and thiols, a strong base like NaH may be used to pre-form the nucleophile.
Temperature Elevated Temperatures (e.g., 80-150 °C): Given the reduced reactivity of the C5-bromo position, heating is almost certainly necessary to achieve a reasonable reaction rate. Microwave irradiation can also be a valuable tool to accelerate the reaction.
Atmosphere Inert Atmosphere (N₂ or Ar): It is good practice to run reactions under an inert atmosphere to prevent oxidation of sensitive reagents and to exclude moisture, which can quench anionic nucleophiles.

Experimental Protocols

The following protocols are provided as robust starting points for the functionalization of this compound. Note: Due to the anticipated lower reactivity of this substrate, optimization of temperature, reaction time, and reagent stoichiometry may be necessary.

Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)

This protocol describes the substitution of the C5-bromo group with a cyclic secondary amine. An inorganic base is used to neutralize the HBr byproduct.

Materials & Reagents

Reagent MW Amount (mmol) Eq. Mass/Volume
This compound 229.08 1.0 1.0 229 mg
Morpholine 87.12 1.5 1.5 131 µL
Potassium Carbonate (K₂CO₃) 138.21 2.0 2.0 276 mg

| N,N-Dimethylformamide (DMF) | - | - | - | 5 mL |

Step-by-Step Procedure

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (229 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

  • Seal the vial with a septum cap and purge with an inert gas (N₂ or Argon).

  • Add anhydrous DMF (5 mL) via syringe, followed by morpholine (131 µL, 1.5 mmol).

  • Place the vial in a pre-heated oil bath or heating block at 120 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Upon completion (or when no further progress is observed), cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 25 mL) to remove residual DMF, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Thiolation with an Alkyl Thiol (e.g., Ethanethiol)

This protocol details the formation of a C-S bond using an alkyl thiol. A base is used to generate the more nucleophilic thiolate in situ.

Materials & Reagents

Reagent MW Amount (mmol) Eq. Mass/Volume
This compound 229.08 1.0 1.0 229 mg
Ethanethiol 62.13 1.2 1.2 89 µL
Cesium Carbonate (Cs₂CO₃) 325.82 1.5 1.5 489 mg

| Acetonitrile (MeCN) | - | - | - | 5 mL |

Step-by-Step Procedure

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (229 mg, 1.0 mmol) and cesium carbonate (489 mg, 1.5 mmol).

  • Add anhydrous acetonitrile (5 mL) via syringe.

  • Add ethanethiol (89 µL, 1.2 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approx. 82 °C) and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (40 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol_Workflow

Caption: A generalized experimental workflow for SNAr reactions.

Protocol 3: O-Arylation with a Phenol (e.g., 4-Methoxyphenol)

This protocol describes a diaryl ether synthesis, a variation of the Ullmann condensation that can often be achieved under SNAr conditions with highly activated heterocycles. A strong base is used to pre-form the phenoxide nucleophile.

Materials & Reagents

Reagent MW Amount (mmol) Eq. Mass/Volume
4-Methoxyphenol 124.14 1.2 1.2 149 mg
Sodium Hydride (NaH, 60% disp.) 40.00 1.3 1.3 52 mg
This compound 229.08 1.0 1.0 229 mg

| Anhydrous Dimethyl Sulfoxide (DMSO) | - | - | - | 4 mL |

Step-by-Step Procedure

  • CAUTION: Handle NaH with extreme care in a fume hood. It is highly reactive with water.

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add 4-methoxyphenol (149 mg, 1.2 mmol) and dissolve it in anhydrous DMSO (2 mL).

  • Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (52 mg of 60% dispersion, 1.3 mmol) portion-wise.

  • Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Effervescence (H₂ gas) should be observed as the sodium phenoxide forms.

  • In a separate vial, dissolve this compound (229 mg, 1.0 mmol) in anhydrous DMSO (2 mL).

  • Add the pyrimidine solution dropwise to the phenoxide solution at room temperature.

  • Heat the reaction mixture to 130 °C and stir for 16-36 hours, monitoring by LC-MS.

  • Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Dilute with water (50 mL) and extract with ethyl acetate or toluene (3 x 40 mL).

  • Combine the organic extracts, wash thoroughly with brine (3 x 30 mL) to remove DMSO, and dry over Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude material via flash column chromatography to isolate the target diaryl ether.

Troubleshooting & Optimization

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient activation of the C5 position. 2. Nucleophile is too weak. 3. Reaction temperature is too low or time is too short.1. Increase the reaction temperature in 10-20 °C increments. Consider using a microwave reactor. 2. Use a stronger base to fully deprotonate the nucleophile (e.g., NaH instead of K₂CO₃ for thiols/alcohols). 3. Increase the reaction time. 4. Increase the equivalents of the nucleophile (e.g., to 2-3 eq.).
Formation of Side Products 1. Reaction with the solvent (e.g., hydrolysis with trace water in DMF/DMSO). 2. Decomposition of starting material or product at high temperatures. 3. For di-functional nucleophiles, double addition may occur.1. Ensure all reagents and solvents are strictly anhydrous. 2. Attempt the reaction at a lower temperature for a longer duration. 3. Use a protecting group strategy or use a large excess of the pyrimidine substrate.
Difficult Purification 1. High-boiling point solvent (DMF/DMSO) is difficult to remove. 2. Product is streaking on silica gel column (if basic).1. For workup, perform multiple washes with brine. For trace amounts, consider azeotropic distillation with toluene or heptane. 2. Pre-treat the silica gel with 1% triethylamine in the eluent to neutralize acidic sites and improve chromatography of basic products.[3]

References

  • Quora. (2017). Why does polar aprotic solvent favour SN2 reactions generally? Retrieved from [Link]

  • Reddit. (2015). Why do polar, aprotic solvents favour SN2 pathways over SN1? Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Wu, G. et al. (2011). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Vertex AI Search.
  • Pearson+. (n.d.). What role does a polar aprotic solvent play in SN2 reactions? Study Prep. Retrieved from [Link]

  • Palko, J. et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. National Institutes of Health. Retrieved from [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved from [Link]

  • Illuminati, G., & Stegel, F. (1983). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-cyclopropylpyrimidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Um, I.-H. et al. (2011). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Um, I.-H. et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chloropyrimidine. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Explained. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Retrieved from [Link]

Sources

The Strategic Application of 5-Bromo-2-cyclobutoxypyrimidine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 5-Bromo-2-cyclobutoxypyrimidine as a pivotal building block in the synthesis of next-generation kinase inhibitors. The unique structural and electronic properties of this reagent offer a versatile platform for accessing novel chemical space and developing potent and selective therapeutic agents.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine core is a well-established and privileged scaffold in the realm of kinase inhibitor design.[1] Its structural analogy to the purine core of adenosine triphosphate (ATP) enables competitive binding within the ATP-binding pocket of a wide array of kinases.[2] The strategic functionalization of the pyrimidine ring is paramount in achieving high potency and selectivity against specific kinase targets.[3][4] this compound, in particular, offers two distinct points of diversification: the C5-bromo position, which is amenable to a variety of cross-coupling reactions, and the 2-cyclobutoxy group, which can influence solubility, metabolic stability, and interactions with the kinase active site.

Physicochemical Properties and Handling of this compound

While specific literature on the synthesis of this compound is not abundant, its preparation can be reasonably extrapolated from the well-documented synthesis of analogous 2-alkoxypyrimidines. A common and effective method involves the nucleophilic substitution of a suitable precursor, such as 5-bromo-2-chloropyrimidine, with cyclobutanol.

Hypothetical Synthesis of this compound:

A plausible synthetic route involves the deprotonation of cyclobutanol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophile then displaces the chlorine atom at the C2 position of 5-bromo-2-chloropyrimidine.

Core Synthetic Applications: Gateway to Kinase Inhibitor Scaffolds

The primary synthetic utility of this compound in kinase inhibitor synthesis lies in the strategic functionalization of the C5 position via palladium-catalyzed cross-coupling reactions. The two most prominent and impactful of these are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties at the C5 position of the pyrimidine ring.[5] This is a cornerstone reaction in the synthesis of many kinase inhibitors, where this appended group often serves to occupy the hydrophobic pocket of the kinase active site.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with a Boronic Acid

This protocol is adapted from established procedures for similar brominated heterocyclic compounds.[6]

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0).

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-cyclobutoxypyrimidine.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9575-90
PdCl₂(dppf)Cs₂CO₃Toluene/H₂O10080-95
XPhos Pd G3K₃PO₄THF/H₂O8085-98

Experimental Workflow for Suzuki-Miyaura Coupling

G reagents Combine Reactants: This compound Aryl Boronic Acid Base (e.g., K2CO3) catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) reagents->catalyst solvent Add Degassed Solvent System (Dioxane/Water) catalyst->solvent reaction Heat under Inert Atmosphere (90-100°C) Monitor by TLC/LC-MS solvent->reaction workup Aqueous Workup: Dilute with EtOAc Wash with H2O & Brine reaction->workup purification Purification: Dry, Concentrate Column Chromatography workup->purification product Final Product: 5-Aryl-2-cyclobutoxypyrimidine purification->product

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Introducing Key Nitrogen Linkages

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the C5 position.[7] In many kinase inhibitors, an amino linkage at this position is crucial for interacting with the hinge region of the kinase or for extending into solvent-exposed regions to improve physicochemical properties.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with an Amine

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (or other suitable phosphine ligand) (0.04 eq)

  • Cesium carbonate (or sodium tert-butoxide) (1.5 eq)

  • Anhydrous toluene (or dioxane)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and the base to a dry reaction vessel.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound and the amine.

  • Seal the vessel and heat to 80-110 °C for 8-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 5-amino-2-cyclobutoxypyrimidine derivative.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃XantphosCs₂CO₃Toluene10070-85
Pd(OAc)₂BINAPNaOtBuDioxane9075-90
RuPhos Pd G3RuPhosK₃PO₄THF8080-95

Structure-Activity Relationship (SAR) Insights: The Role of the 2-Cyclobutoxy Group

The substitution pattern on the pyrimidine ring profoundly influences the biological activity of kinase inhibitors.[8] While direct SAR studies on the 2-cyclobutoxy group are limited, we can infer its role based on established principles for 2-alkoxy pyrimidine derivatives.[5]

  • Hinge Binding: The pyrimidine nitrogens are critical for forming hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine core of ATP.

  • Hydrophobic Interactions: The 2-cyclobutoxy group can engage in favorable hydrophobic interactions within the ATP-binding pocket, potentially enhancing binding affinity. The constrained nature of the cyclobutyl ring may offer a better fit in certain kinase active sites compared to more flexible alkyl chains.

  • Solubility and Permeability: The introduction of the cyclobutoxy moiety can modulate the physicochemical properties of the inhibitor, such as solubility and cell permeability, which are critical for drug-like properties.

  • Metabolic Stability: The cyclobutyl group may be less susceptible to metabolic degradation compared to linear alkyl chains, potentially leading to an improved pharmacokinetic profile.

Hypothetical Kinase Binding Mode

Caption: Conceptual diagram of a 2-cyclobutoxypyrimidine-based inhibitor in a kinase active site.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its dual functionality allows for the systematic and efficient exploration of chemical space through robust and well-established cross-coupling methodologies. The strategic incorporation of the 2-cyclobutoxypyrimidine scaffold can lead to the development of potent, selective, and drug-like kinase inhibitors for a variety of therapeutic indications.

References

  • Anscombe, E., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746–1767. [Link]

  • Bamborough, J., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 70, 447-455. [Link]

  • Breastcancer.org. (2023). What Are CDK4/6 Inhibitors? [Link]

  • Chen, et al. (2019). Preparation method of 5-bromo-2-substituted pyrimidine compounds. CN110642788A.
  • Dunn, J. M., et al. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 15(6), 1386-1392. [Link]

  • Gao, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312–7330. [Link]

  • Google Patents. (2022). One-step synthesis method of 5-bromo-2-chloropyrimidine. CN114591250A.
  • Kumar, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5227. [Link]

  • Li, J., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 80, 129111. [Link]

  • Liu, F., et al. (2015). Synthesis method for 5-bromo-2-fluoropyrimidine. CN104447570A.
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-chloropyrimidine. PubChem Compound Summary for CID 606665. [Link]

  • Schelhaas, M., et al. (2020). Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Drugs, 80(18), 1879-1892. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]

  • Spring, D. R., et al. (2020). Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Clinical Cancer Research, 26(7), 1649-1659. [Link]

  • Susan G. Komen. (2023). CDK4/6 Inhibitors. [Link]

  • Toste, F. D., et al. (2022). Atropisomerism for increased kinase inhibitor selectivity. US11345707B2.
  • Vedejs, E., & Little, J. D. (2000). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 65(4), 1013–1020. [Link]

  • Wang, S., et al. (2020). CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review. Frontiers in Oncology, 10, 597507. [Link]

Sources

The Emerging Potential of 5-Bromo-2-cyclobutoxypyrimidine in Antiviral Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Promise

In the relentless pursuit of novel antiviral agents, medicinal chemists are in a constant search for molecular scaffolds that offer both novelty and a strong foundation for derivatization. The pyrimidine core, a fundamental component of nucleosides, has long been a privileged structure in the development of antiviral therapeutics.[1][2] The introduction of a bromine atom at the 5-position of the pyrimidine ring has been a particularly fruitful strategy, leading to potent antiviral agents like (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine), a highly selective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[1][3]

This document explores the potential applications of a unique and relatively unexplored scaffold: 5-Bromo-2-cyclobutoxypyrimidine . This compound synergistically combines the established antiviral potential of the 5-bromopyrimidine moiety with a cyclobutyl group, which can act as a bioisosteric replacement for the ribose sugar in nucleoside analogs.[4][5][6] The cyclobutyl ring offers conformational rigidity and metabolic stability, properties that are highly desirable in drug design. This guide provides a comprehensive overview of the rationale for its investigation, synthetic strategies, and detailed protocols for its evaluation in antiviral drug discovery programs.

Synthetic Strategies: Accessing the Scaffold

The synthesis of this compound and its derivatives can be approached through several reliable synthetic routes. A common strategy involves the nucleophilic aromatic substitution (SNAr) on a di-halogenated pyrimidine precursor, followed by further diversification.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from the commercially available 5-bromo-2,4-dichloropyrimidine.

Step 1: Selective Nucleophilic Aromatic Substitution

  • To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable aprotic solvent such as anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM), add cyclobutanol (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a non-nucleophilic base, such as sodium hydride (NaH, 1.2 eq) or triethylamine (TEA, 1.5 eq), to the reaction mixture. The use of a non-nucleophilic base is crucial to avoid competing reactions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-bromo-4-chloro-2-cyclobutoxypyrimidine.

Step 2: Reductive Dehalogenation

  • Dissolve the 5-bromo-4-chloro-2-cyclobutoxypyrimidine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a palladium catalyst, such as 10% Palladium on carbon (Pd/C) (0.1 eq).

  • Add a base, such as sodium acetate (NaOAc) or triethylamine (TEA) (2.0 eq).

  • Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final product, This compound .

Antiviral Screening Protocols

Once synthesized, this compound and its derivatives should be subjected to a cascade of in vitro assays to determine their antiviral activity and cytotoxicity.

Protocol 2: General Antiviral Activity Screening (Plaque Reduction Assay)

This assay is a gold standard for quantifying the ability of a compound to inhibit viral replication.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells for Herpesviruses, A549 cells for Influenza virus).

  • Virus stock with a known titer (Plaque Forming Units/mL).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Overlay medium (e.g., cell culture medium containing 1% methylcellulose).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Procedure:

  • Seed the host cells in 6-well plates and grow until they form a confluent monolayer.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the growth medium from the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add the overlay medium containing the different concentrations of the test compound to the respective wells. Include a "no-drug" control.

  • Incubate the plates at the optimal temperature for viral replication (e.g., 37 °C) for a period that allows for plaque formation (typically 2-5 days).

  • After the incubation period, fix the cells with 10% formalin for 30 minutes.

  • Remove the overlay and stain the cells with the crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC₅₀) is determined.[3]

Protocol 3: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the compound to the host cells to determine its therapeutic index.

Materials:

  • Host cell line used in the antiviral assay.

  • Test compound stock solution.

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Procedure:

  • Seed the host cells in a 96-well plate and allow them to attach and grow for 24 hours.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the growth medium and add the medium containing the different concentrations of the test compound to the wells. Include a "no-drug" control.

  • Incubate the plate for the same duration as the antiviral assay.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The concentration of the compound that reduces cell viability by 50% (CC₅₀) is calculated.

Data Analysis and Interpretation:

The Selectivity Index (SI) is a critical parameter to evaluate the potential of an antiviral compound. It is calculated as the ratio of the CC₅₀ to the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that is toxic to the host cells, suggesting a more promising therapeutic candidate.

ParameterDescription
EC₅₀ The concentration of the compound that inhibits viral replication by 50%.
CC₅₀ The concentration of the compound that causes a 50% reduction in cell viability.
SI Selectivity Index (CC₅₀/EC₅₀). A higher value is desirable.

Structure-Activity Relationship (SAR) Studies: A Conceptual Framework

While specific SAR data for this compound is not yet available, we can extrapolate a conceptual framework for its derivatization based on known pyrimidine-based antivirals.

SAR_Framework cluster_C5 C5 Position cluster_C2 C2 Position cluster_N1 N1/N3 Positions Core This compound C5_Mod Modifications at C5 (e.g., Suzuki, Sonogashira coupling) Core->C5_Mod Explore diverse substituents C2_Mod Variation of the Alkoxy Group (e.g., stereochemistry, ring size) Core->C2_Mod Investigate impact of cyclobutyl conformation N_Mod Potential for Glycosylation (mimicking nucleosides) Core->N_Mod Create nucleoside analogs

Caption: Conceptual SAR workflow for this compound.

The workflow suggests three primary avenues for derivatization:

  • Modification at the C5-Position: The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Introducing various aryl, heteroaryl, or alkynyl groups at this position can significantly impact antiviral activity, as seen with compounds like Brivudine.[1][7]

  • Variation of the 2-Alkoxy Group: The cyclobutoxy group itself can be modified. Investigating different stereoisomers of the cyclobutanol precursor or exploring other cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) could influence binding to viral enzymes. The conformational constraint imposed by the cyclobutyl ring is a key feature to explore.[4][5]

  • Derivatization at the Pyrimidine Nitrogens: While not a direct nucleoside analog, the pyrimidine nitrogens could be sites for further functionalization to mimic the sugar-base linkage of natural nucleosides, potentially leading to inhibitors of viral polymerases or other enzymes involved in nucleic acid metabolism.

Proposed Mechanism of Action: An Educated Hypothesis

Based on the structural features of this compound, several potential mechanisms of antiviral action can be hypothesized:

MoA_Hypothesis cluster_Targets Potential Viral Targets Compound This compound Derivatives Polymerase Viral DNA/RNA Polymerase Compound->Polymerase Chain termination or allosteric inhibition Helicase Viral Helicase/Primase Compound->Helicase Inhibition of nucleic acid unwinding Protease Viral Protease Compound->Protease Inhibition of viral polyprotein processing

Caption: Hypothesized mechanisms of action for this compound derivatives.

The primary hypothesis is that derivatives of this scaffold, particularly those further elaborated to mimic nucleosides, could act as inhibitors of viral nucleic acid synthesis. After intracellular phosphorylation (if applicable), they could compete with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain, leading to chain termination. Alternatively, they could act as allosteric inhibitors of viral polymerases. Other potential targets include viral helicases, primases, or proteases, depending on the specific three-dimensional structure of the derivatives.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the discovery of novel antiviral agents. Its synthesis is accessible, and its structure combines the validated antiviral potential of the 5-bromopyrimidine core with the favorable drug-like properties of a cyclobutyl moiety. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to embark on the synthesis, screening, and optimization of this exciting new class of compounds. Further investigations into its broad-spectrum antiviral activity, detailed mechanistic studies, and in vivo efficacy are warranted to fully elucidate its therapeutic potential.

References

  • K.Y. Hostetler, "Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues," Journal of Medicinal Chemistry, 1991. [Link]

  • E. De Clercq, "Efficiency and selectivity of (E)-5-(2-bromovinyl)-2'-deoxyuridine and some other 5-substituted 2'-deoxypyrimidine nucleosides as anti-herpes agents," Molecular Pharmacology, 1982. [Link]

  • S.G. Rahim et al., "Structure−Activity Relationships of (E)-5-(2-Bromovinyl)uracil and Related Pyrimidine Nucleosides as Antiviral Agents for Herpes Viruses," Journal of Medicinal Chemistry, 2000. [Link]

  • J. Chandra et al., "DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS," World Journal of Pharmacy and Pharmaceutical Sciences, 2016. [Link]

  • E. De Clercq, "Synthesis and antiviral properties of 5-vinylpyrimidine nucleoside analogs," Pharmacology & Therapeutics, 1984. [Link]

  • S.F. Wnuk et al., "Synthesis and Evaluation of 2'-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents," Molecules, 2009. [Link]

  • A.
  • M.A. El-Sayed et al., "Structure-activity Relationships of (E)-5-(2-bromovinyl)uracil and Related Pyrimidine Nucleosides as Antiviral Agents for Herpes Viruses," Journal of Medicinal Chemistry, 2000. [Link]

  • A. Inventor, "Cyclobutyl nucleoside analogs as anti-virals.
  • M.A. El-Sayed et al., "5-Bromo (Or chloro)-6-azido-5,6-dihydro-2' -Deoxyuridine and -Thymidine Derivatives With Potent Antiviral Activity," Bioorganic & Medicinal Chemistry Letters, 2002. [Link]

  • J. Chandra et al., "Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors," European Journal of Medicinal Chemistry, 2016. [Link]

  • T. Zhang et al., "Ribose Replacements that Are Bioisosteres of Ribose: Examples 8−10," Journal of Chemical Information and Modeling, 2022. [Link]

  • Z. Wang et al., "Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads," bioRxiv, 2023. [Link]

  • S. Sharma et al., "Screening of the natural compounds for the CHIKV antiviral activity," ResearchGate, 2024. [Link]

  • Chemspace, "this compound," Chemspace. [Link]

  • A.
  • L. Delang et al., "Evaluation of broad-spectrum antiviral compounds against chikungunya infection using a phenotypic screening strategy.," F1000Research, 2018. [Link]

  • A. Author, "Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl...," ResearchGate. [Link]

  • H.J. Kim et al., "High-Throughput Screening and Identification of Potent Broad-Spectrum Inhibitors of Coronaviruses," Journal of Virology, 2020. [Link]

Sources

Application Notes and Protocols for the Strategic Functionalization of 5-Bromo-2-cyclobutoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and biologically active molecules.[1][2] Its ability to engage in hydrogen bonding and serve as a bioisostere for other aromatic systems makes it a valuable core for drug design.[3] The strategic functionalization of substituted pyrimidines is therefore a critical task in the synthesis of novel therapeutic agents.[2][4]

5-Bromo-2-cyclobutoxypyrimidine emerges as a particularly valuable building block. It features two key points for chemical modification: the C5-bromo substituent, an ideal handle for transition metal-catalyzed cross-coupling reactions, and the C2-cyclobutoxy group. The cyclobutane motif itself is increasingly utilized to impart favorable properties such as metabolic stability, conformational restriction, and improved lipophilicity.[5]

This guide provides a comprehensive overview of robust and field-proven experimental protocols for the functionalization of this compound. We will delve into the mechanistic rationale behind key reaction classes and present detailed, step-by-step procedures tailored for researchers, medicinal chemists, and drug development professionals. While direct literature on this exact molecule is emerging, the protocols herein are adapted from highly analogous and well-established procedures for related 5-bromopyrimidine systems, ensuring a high probability of success.[3][6]

Strategic Functionalization Pathways

The primary routes for elaborating the this compound core involve leveraging the reactivity of the C-Br bond. The diagram below illustrates the main synthetic transformations that can be accessed from this versatile starting material.

G start_node start_node product_node product_node reaction_node reaction_node sub This compound sub_out sub->sub_out prod1 5-Aryl/Heteroaryl- 2-cyclobutoxypyrimidine prod2 5-Amino- 2-cyclobutoxypyrimidine prod3 5-Alkynyl- 2-cyclobutoxypyrimidine prod4 5-Alkyl/Aryl- 2-cyclobutoxypyrimidine prod5 5-Alkyl/Aryl- 2-cyclobutoxypyrimidine sub_out->prod1 Suzuki Coupling (Boronic Acids/Esters) sub_out->prod2 Buchwald-Hartwig Amination (Amines) sub_out->prod3 Sonogashira Coupling (Terminal Alkynes) sub_out->prod4 Stille Coupling (Organostannanes) sub_out->prod5 Negishi Coupling (Organozincs)

Caption: Key functionalization strategies for this compound.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for functionalizing aryl halides. The reactivity of the C-Br bond in this compound makes it an excellent substrate for these transformations. The general order of halide reactivity in these couplings is I > Br > Cl, making the C5-bromo position highly susceptible to oxidative addition to the palladium catalyst.[3][6][7][8]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern synthesis due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[9]

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle.[9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrimidine. This is often the rate-determining step.[8]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center. The base (e.g., K₂CO₃, Cs₂CO₃) is critical for forming the reactive boronate species.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.

G cycle_node cycle_node reagent_node reagent_node pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add trans Transmetalation ox_add->trans (R)Pd(II)(Br)L₂ red_elim Reductive Elimination trans->red_elim (R)Pd(II)(R')L₂ red_elim->pd0 ArAr Product (R-R') red_elim->ArAr ArBr This compound (R-Br) ArBr->ox_add ArBOH R'-B(OR)₂ + Base ArBOH->trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: To a dry reaction vessel (e.g., Schlenk flask) containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1–1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and, if necessary, a ligand. For many applications, a pre-catalyst like Pd(dppf)Cl₂ (2-5 mol%) is highly effective.[10]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed solvent(s). A common system is a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or Toluene) and water (typically 4:1 to 10:1 ratio).[3][9]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C).

  • Monitoring: Track the reaction progress by TLC or LC-MS until the starting material is consumed.[3]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

ParameterTypical ConditionRationale / Notes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(dppf)Cl₂ is often more robust and air-stable.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Choice depends on substrate acidity and catalyst system. Cs₂CO₃ is often effective for challenging couplings.[3]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe aqueous phase is crucial for the transmetalation step.[9]
Temperature 80–110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially oxidative addition.[6]
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[11] This reaction couples an aryl halide with a primary or secondary amine.[7]

Causality and Mechanistic Insight: The choice of ligand and base is paramount for a successful transformation.[7] Sterically hindered, electron-rich phosphine ligands (e.g., XantPhos, Josiphos) accelerate the reductive elimination step, which is often rate-limiting.[11] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, facilitating its coordination to the palladium center.[11][12]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the base (e.g., NaOt-Bu, 1.4 equiv.) to a dry reaction vessel. Add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%) and the appropriate ligand (e.g., XantPhos, 1.5-5 mol%).

  • Reactant Addition: Add this compound (1.0 equiv.) and the amine (1.1–1.3 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF).

  • Reaction: Seal the vessel and heat to the required temperature (typically 80–120 °C) with stirring.

  • Monitoring: Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via silica gel chromatography.

ParameterTypical ConditionRationale / Notes
Catalyst/Ligand Pd₂(dba)₃ with XantPhos or a pre-formed palladacycleLigand choice is crucial and substrate-dependent. Bulky, electron-rich ligands are generally preferred.[7][13]
Base NaOt-Bu, LiHMDS, K₃PO₄Strong bases are needed, but weaker bases like K₃PO₄ can be used for sensitive substrates.[12]
Solvent Toluene, Dioxane, THFMust be anhydrous and deoxygenated to prevent catalyst deactivation.
Temperature 80–120 °CHigher temperatures may be needed for less reactive amines or chlorides.[7]
Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes to sp² centers, providing access to 5-alkynylpyrimidines which are valuable intermediates in drug discovery.[1]

Causality and Mechanistic Insight: This reaction uniquely employs a dual catalytic system.[1]

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the Pd(0) catalyst to the C-Br bond.

  • Copper Cycle: A copper(I) salt (typically CuI) reacts with the terminal alkyne and an amine base (e.g., Et₃N, DIPEA) to form a highly reactive copper(I) acetylide intermediate.[1] This species then undergoes transmetalation with the Pd(II) complex. The amine base also acts as a solvent and scavenges the HBr byproduct.[6]

Experimental Protocol: Sonogashira Coupling

  • Reagent Setup: To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and the copper(I) co-catalyst (CuI, 5–10 mol%).[6]

  • Inert Atmosphere: Flush the flask thoroughly with an inert gas.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1–1.5 equiv.) via syringe.[6]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40–80 °C) until the reaction is complete.

  • Monitoring & Workup: Monitor by TLC/LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Dilute the filtrate with an organic solvent and wash with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography.

ParameterTypical ConditionRationale / Notes
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a common choice for its reliability.[6]
Cu Co-catalyst Copper(I) Iodide (CuI)Essential for the formation of the copper acetylide.[1][14]
Base Et₃N, DIPEAActs as both a base and often as a co-solvent.[6]
Solvent THF, DMF, AcetonitrileAnhydrous and degassed conditions are important to prevent side reactions like alkyne homocoupling (Glaser coupling).[6]

Part 2: Alternative Functionalization Strategies

While palladium catalysis is dominant, other classic organometallic methods provide complementary routes to novel structures.

Lithiation-Electrophile Quench

Halogen-metal exchange offers a powerful, palladium-free method for forming a C-C or C-heteroatom bond. Treating this compound with a strong organolithium base (e.g., n-BuLi or t-BuLi) at low temperatures can generate a transient 5-lithiopyrimidine species. This potent nucleophile can then be trapped with a wide variety of electrophiles.

Causality and Insight: This reaction must be conducted at low temperatures (typically -78 °C) to prevent decomposition of the organolithium intermediate or side reactions with the solvent. The choice of electrophile dictates the final functionality introduced at the C5 position.

Generalized Protocol: Bromine-Lithium Exchange

  • Setup: To a flame-dried, three-neck flask under argon, add a solution of this compound (1.0 equiv.) in an anhydrous ethereal solvent (e.g., THF, Diethyl Ether).

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.05–1.2 equiv.) dropwise, maintaining the internal temperature below -70 °C. Stir for 30–60 minutes at -78 °C.

  • Electrophilic Quench: Add a solution of the desired electrophile (1.2–2.0 equiv.) at -78 °C. Examples include:

    • Carboxylation: Bubble dry CO₂ gas through the solution or add crushed dry ice.

    • Formylation: Add anhydrous DMF.

    • Hydroxymethylation: Add dry paraformaldehyde.

  • Workup: After stirring for 1-3 hours, slowly warm the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, and dry.

  • Purification: Concentrate and purify by column chromatography or recrystallization.

General Laboratory Workflow

A successful functionalization experiment relies on a systematic and careful workflow, from preparation to purification.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Execution & Analysis node1 Dry Glassware (Oven or Flame-Dry) node2 Weigh Reagents (Substrate, Base, Catalyst) node1->node2 node3 Assemble Under Inert Gas (Ar/N₂) node2->node3 node4 Add Degassed Solvent(s) & Liquid Reagents node3->node4 node5 Heat to Target Temperature node4->node5 node6 Monitor Progress (TLC / LC-MS) node5->node6 node7 Reaction Workup (Quench, Extract, Wash) node6->node7 node8 Purification (Column Chromatography) node7->node8 node9 Characterization (NMR, MS) node8->node9

Caption: Standard experimental workflow for cross-coupling reactions.

Safety and Troubleshooting

  • Safety: Always handle organolithium reagents, strong bases (NaOt-Bu), and palladium catalysts in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Consult the Safety Data Sheets (SDS) for all reagents before use.[7]

  • Troubleshooting:

    • Low or No Conversion: Ensure solvents and reagents are anhydrous and the system is truly inert. Catalyst deactivation is a common failure mode. Consider adding fresh catalyst if the reaction stalls.[1]

    • Dehalogenation: Observation of the debrominated product (2-cyclobutoxypyrimidine) suggests a protic source or issues with the catalytic cycle. Using a milder base or lower temperature may help.[1]

    • Homocoupling: Formation of alkyne-alkyne or boronic acid-boronic acid dimers can occur. This is often due to the presence of oxygen or suboptimal catalyst/ligand ratios.

Conclusion

This compound is a highly adaptable platform for the synthesis of novel, functionalized pyrimidines. The protocols detailed in this guide, centered on robust palladium-catalyzed cross-coupling reactions, provide reliable pathways to introduce aryl, heteroaryl, amino, and alkynyl groups at the C5 position. By understanding the mechanistic principles behind these transformations and adhering to meticulous experimental technique, researchers can effectively leverage this building block to accelerate discovery programs in medicinal chemistry and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. Negishi coupling. Wikipedia. Retrieved from [Link]

  • NROChemistry. Stille Coupling. NROChemistry. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.
  • BenchChem. (2025). Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols. BenchChem.
  • Wiley Online Library. (2020). The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. Chemistry – A European Journal. Retrieved from [Link]

  • Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Portal. Negishi Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: 5-Bromo-2-chloropyrimidine as a Versatile Building Block for Kinase Inhibitors. BenchChem.
  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. Stille reaction. Wikipedia. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Professor Dave Explains. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemist. Retrieved from [Link]

  • PubMed Central. (2016). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Retrieved from [Link]

  • YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. The Organic Chemistry Tutor. Retrieved from [Link]

  • PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters. Retrieved from [Link]

  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Chad's Prep. Retrieved from [Link]

  • ResearchGate. (2020). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-cyclobutoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-cyclobutoxypyrimidine. This versatile building block is of significant interest to researchers, scientists, and drug development professionals for the synthesis of novel substituted pyrimidines. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] This guide will delve into the mechanistic rationale behind Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, offering optimized conditions and step-by-step protocols to empower the synthesis of diverse molecular architectures.

Introduction: The Strategic Value of this compound

The pyrimidine nucleus is a cornerstone of numerous therapeutic agents, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[1] The specific substrate, this compound, offers a unique combination of features for synthetic chemists. The bromine atom at the C5 position serves as a highly reliable handle for palladium-catalyzed functionalization. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[3] Furthermore, the cyclobutoxy group at the C2 position introduces a degree of steric bulk and modulates the electronic properties of the ring, potentially influencing downstream biological activity and pharmacokinetic profiles.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[4] This guide will provide the practical and theoretical framework for leveraging these powerful transformations on the this compound scaffold.

Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimizing cross-coupling reactions. While each named reaction has unique nuances, they all generally proceed through a common catalytic cycle involving a palladium(0) active species.

dot digraph "Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=10, height=4]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.1]; edge [fontname="Arial", fontsize=10];

// Nodes Pd0 [label="Pd(0)L_n\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="R-Pd(II)L_n-X\n(Palladium(II) Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation\n(e.g., with R'-M)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; DiarylPd [label="R-Pd(II)L_n-R'", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R-R'\n(Coupled Product)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="R-X\n(this compound)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reagent [label="R'-M\n(Coupling Partner)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [color="#34A853"]; OxAdd -> PdII [color="#34A853"]; PdII -> Transmetal [color="#34A853"]; Transmetal -> DiarylPd [color="#34A853"]; DiarylPd -> RedElim [color="#34A853"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#34A853"]; RedElim -> Product [color="#4285F4"]; Substrate -> OxAdd [color="#EA4335"]; Reagent -> Transmetal [color="#FBBC05"]; } केंद्रीकृत पैलेडियम क्रॉस-कपलिंग उत्प्रेरक चक्र।

The three fundamental steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step. The reactivity of aryl halides generally follows the order I > Br > Cl.[3]

  • Transmetalation : The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide. This step is often facilitated by a base.

  • Reductive Elimination : The two organic fragments on the palladium center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

The choice of ligands, base, and solvent is critical as they influence the stability and reactivity of the palladium intermediates at each stage of this cycle. Bulky, electron-rich phosphine ligands, for example, can promote both oxidative addition and reductive elimination.[6]

Application Protocols

The following protocols are designed as robust starting points for the cross-coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific coupling partners.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between the pyrimidine and various aryl, heteroaryl, or vinyl boronic acids or esters.[4]

dot digraph "Suzuki_Workflow" { graph [splines=true, overlap=false, nodesep=0.5, width=10, height=5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.15]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Start: Assemble Reagents", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="this compound (1.0 eq)\nArylboronic Acid (1.2 eq)\nBase (e.g., K₂CO₃, 2.0 eq)", fillcolor="#FFFFFF", fontcolor="#202124", shape=record]; Setup [label="Combine in a flame-dried flask\nunder inert atmosphere (Ar/N₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Add Pd Catalyst & Ligand\n(e.g., Pd(OAc)₂ + SPhos)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Add degassed solvent\n(e.g., 1,4-Dioxane/H₂O)", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Heat reaction mixture\n(e.g., 80-100 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor by TLC/LC-MS", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup & Extraction", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="Purify by Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Characterize Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reagents [color="#5F6368"]; Reagents -> Setup [color="#5F6368"]; Setup -> Catalyst [color="#5F6368"]; Catalyst -> Solvent [color="#5F6368"]; Solvent -> Reaction [color="#5F6368"]; Reaction -> Monitor [color="#5F6368"]; Monitor -> Workup [label="Reaction\nComplete", color="#5F6368"]; Monitor -> Reaction [label="Incomplete", color="#5F6368"]; Workup -> Purify [color="#5F6368"]; Purify -> End [color="#5F6368"]; } सुजुकी-मियाउरा कपलिंग के लिए प्रायोगिक वर्कफ़्लो।

Experimental Protocol: Suzuki-Miyaura Coupling

  • Preparation : In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition : Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the ligand (e.g., SPhos (4 mol%)).

  • Solvent Addition : Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction : Stir the mixture vigorously and heat to 80-100 °C.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale / Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common pre-catalysts that form the active Pd(0) species in situ. Pd(PPh₃)₄ is an air-stable Pd(0) source.[7]
Ligand SPhos, XPhos, PPh₃Bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos are highly effective for coupling heteroaryl halides.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid to facilitate transmetalation. K₃PO₄ is often effective for challenging substrates.[8]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is typical. The water is crucial for dissolving the base and aiding in the formation of the active boronate species.
Temperature 80 - 110 °CHigher temperatures may be required for less reactive boronic acids or to overcome the steric hindrance of the cyclobutoxy group.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing for the coupling of primary or secondary amines with the pyrimidine core.[9]

Experimental Protocol: Buchwald-Hartwig Amination

  • Preparation : To a flame-dried resealable tube, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3 (2 mol%)), and the base (e.g., NaOtBu (1.5 equiv.)).

  • Inert Atmosphere : Seal the tube with a septum, then evacuate and backfill with argon three times.

  • Reagent Addition : Add the solvent (e.g., Toluene), followed by the amine (1.2 equiv.) via syringe.

  • Reaction : Seal the tube tightly and heat in an oil bath at 90-110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction by TLC or LC-MS.

  • Workup : After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purification : Purify the residue by flash column chromatography.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale / Notes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) pre-catalysts.
Ligand XPhos, RuPhos, tBuBrettPhosBulky dialkylbiaryl phosphine ligands are essential for efficient C-N bond formation, particularly with heteroaryl halides.[10]
Base NaOtBu, K₃PO₄, LHMDSA strong, non-nucleophilic base is required. Sodium tert-butoxide is a common and effective choice.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are necessary to prevent quenching of the strong base.
Temperature 90 - 110 °CHeating is typically required to drive the reaction to completion.
Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between the C5 position of the pyrimidine and a terminal alkyne, a valuable transformation for generating rigid, linear extensions to the core structure.[11] This reaction is distinguished by its use of a copper(I) co-catalyst.[12]

Experimental Protocol: Sonogashira Coupling

  • Preparation : In a Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%)), and the copper(I) co-catalyst (e.g., CuI (10 mol%)).

  • Inert Atmosphere : Evacuate and backfill the flask with argon three times.

  • Reagent Addition : Add an anhydrous amine solvent/base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction : Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the alkyne's reactivity.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, dilute the reaction with an organic solvent and filter through Celite. Wash the filtrate with aqueous ammonium chloride and brine. Dry the organic layer and concentrate.

  • Purification : Purify the product via flash column chromatography.

Table 3: Recommended Conditions for Sonogashira Coupling

ComponentRecommendationRationale / Notes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂These are standard, reliable catalysts for Sonogashira couplings.[3]
Copper Co-catalyst CuICopper(I) iodide is the most common co-catalyst, believed to form a copper acetylide intermediate that facilitates transmetalation to palladium.[11]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)The amine serves as both the base and often as the solvent. It neutralizes the HBr formed during the reaction.
Solvent Et₃N, DMF, THFIf the amine is not used as the solvent, an anhydrous polar aprotic solvent is preferred.
Temperature 25 - 80 °CMany Sonogashira reactions proceed efficiently at or slightly above room temperature.

Conclusion and Field-Proven Insights

The palladium-catalyzed cross-coupling of this compound provides a versatile and powerful platform for the synthesis of novel, highly functionalized pyrimidine derivatives. The protocols detailed in this guide serve as a validated starting point for laboratory execution.

Key Causality-Driven Insights:

  • Ligand Choice is Paramount : For Suzuki and Buchwald-Hartwig reactions on this electron-deficient heteroaryl halide, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) is often critical. These ligands stabilize the palladium catalyst, promote the challenging oxidative addition step, and facilitate the final reductive elimination.

  • Base Selection Dictates Success : The choice of base is not arbitrary. In Suzuki couplings, it directly participates in the formation of the reactive boronate species. In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling.

  • Inert Atmosphere is Non-Negotiable : The active Pd(0) catalyst is sensitive to oxygen. Rigorous exclusion of air through the use of inert gas (Argon or Nitrogen) and degassed solvents is essential for achieving high yields and preventing catalyst decomposition.

By understanding the mechanistic principles and adhering to the robust protocols outlined herein, researchers can confidently and efficiently utilize this compound as a key intermediate in the development of next-generation therapeutics and advanced materials.

References

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Catalyzed Suzuki Coupling of Aryl Halides with Boronic Acids Using N-Heterocyclic Carbene Ligands. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of C–C Bonds under Catalysis with a Nickel(II) Complex. Science, 325(5948), 1661–1664. [Link]

  • Beccalli, E. M., Broggini, G., Martinelli, M., & Sottocornola, S. (2007). C–C, C–N, C–O Bond Formation on Pyrazole Ring via Palladium-Catalyzed Reactions. Chemical Reviews, 107(11), 5318–5365. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Optimization of the Suzuki-Miyaura Cross-coupling. (2015). ResearchGate. [Link]

  • Tanimori, S., Ura, Y., & Kirihata, M. (2010). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 39(35), 8195. [Link]

  • Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... (n.d.). ResearchGate. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Stanetty, P., Schnürch, M., & Mihovilovic, M. D. (2012). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. European Journal of Organic Chemistry, 2012(23), 4283–4303. [Link]

  • Anderson, K. W., & Handy, S. T. (2010). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Tetrahedron Letters, 51(26), 3444–3446. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084. [Link]

  • Site-selective Suzuki-Miyaura cross-coupling reactions of heteroaryl polyhalides. (n.d.). ResearchGate. [Link]

  • Le, D. N., Nielsen, M. K., & Garg, N. K. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of Chemical Research, 55(1), 103–116. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]

  • Poplawska, M., & Dembinski, R. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2947. [Link]

  • Berteina-Raboin, S., Moufadil, H., & Soukri, M. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one and -7(4H)-one derivatives. RSC Advances, 10(73), 45041–45052. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. (n.d.). ResearchGate. [Link]

  • Le, D. N., & Garg, N. K. (2020). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. The Journal of Organic Chemistry, 85(15), 9409–9417. [Link]

  • Hsu, S.-C., Chen, Y.-H., Lin, Y.-C., Chang, H.-H., Chen, Y.-J., Chen, Y.-T., ... & Hsu, H.-F. (2018). Steric and electronic influence on Cu–Cu short contacts in β-thioketiminato tricopper(i) clusters. Dalton Transactions, 47(32), 11029–11039. [Link]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. [Link]

Sources

Application Notes and Protocols: The Strategic Utility of 5-Bromo-2-cyclobutoxypyrimidine in the Synthesis of Advanced Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents, particularly in oncology.[1][2][3] Among the vast array of pyrimidine-based building blocks, 5-Bromo-2-cyclobutoxypyrimidine has emerged as a highly strategic intermediate for the synthesis of potent and selective kinase inhibitors. This guide provides an in-depth analysis of its application, focusing on the synthetic rationale, detailed experimental protocols, and the inherent advantages conferred by its unique structural motifs—the C5-bromo handle for cross-coupling and the C2-cyclobutoxy group for modulating physicochemical and pharmacological properties. The synthesis of Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors, exemplified by Palbociclib, will be used as a primary case study to illustrate its practical utility for researchers, chemists, and drug development professionals.

Introduction: The Pyrimidine Core in Kinase Inhibition

Kinase inhibitors represent one of the most successful classes of targeted cancer therapies.[4] Many of these drugs are designed to compete with ATP at the enzyme's catalytic site. The pyrimidine ring, due to its structural resemblance to the purine core of ATP, is an ideal scaffold for establishing critical hydrogen bond interactions within the kinase hinge region.[5] this compound is a pre-functionalized starting material that offers a streamlined path to complex molecular architectures.

Its value lies in two key features:

  • The C5-Bromine Atom: This serves as a versatile reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile introduction of aryl or heteroaryl moieties.[6][7][8] This is fundamental for building the core structure of many inhibitors.

  • The C2-Cyclobutoxy Group: The choice of an alkoxy group at the C2 position is critical for fine-tuning the drug's profile. The cyclobutoxy moiety is increasingly favored over traditional small alkyl groups (e.g., methoxy, ethoxy) for several strategic reasons.[9][10]

The Cyclobutoxy Advantage: Rationale and Physicochemical Impact

The incorporation of a cyclobutane ring into pharmacologically active compounds is a growing strategy in medicinal chemistry.[9][10] In the context of this compound, the cyclobutoxy group imparts significant advantages that translate to the final active pharmaceutical ingredient (API).

  • Enhanced Metabolic Stability: The C-O bond in the cyclobutoxy group is generally more resistant to metabolic cleavage by cytochrome P450 enzymes compared to simpler alkoxy groups, which can undergo O-dealkylation. This can lead to an improved pharmacokinetic profile, including a longer half-life.

  • Modulation of Physicochemical Properties: The non-planar, puckered structure of the cyclobutane ring disrupts molecular flatness.[9][10] This three-dimensional character can improve solubility by hindering crystal lattice packing and can favorably modulate lipophilicity, aiding in cell permeability and overall drug-likeness.

  • Unique Structure-Activity Relationships (SAR): The defined spatial vector of the cyclobutoxy group can lead to more specific and potent interactions within the target's binding pocket, potentially improving selectivity and reducing off-target effects.[2]

Property Typical Characteristics Advantage in Drug Design
Molecular Formula C₈H₉BrN₂O-
Molecular Weight 229.08 g/mol -
Appearance Off-white to pale yellow solid-
Reactivity C5-Br amenable to Pd-catalyzed cross-couplingEnables modular synthesis of diverse analogues.
Solubility Soluble in common organic solvents (DCM, THF, Dioxane)Compatible with a wide range of reaction conditions.

Application Showcase: Synthesis of CDK4/6 Inhibitors (Palbociclib Analogue)

The profound utility of pyrimidine intermediates is best demonstrated in the synthesis of the FDA-approved CDK4/6 inhibitor, Palbociclib, used for the treatment of HR-positive breast cancer.[11][12][13] The core of Palbociclib is a pyrido[2,3-d]pyrimidin-7-one scaffold, which can be efficiently constructed using a 5-bromo-2-alkoxypyrimidine derivative as a starting point. The following sections provide generalized, yet detailed, protocols for the key transformations.

Mechanism of Action: CDK4/6 Inhibition

CDK4 and CDK6 are key regulators of the cell cycle, specifically the transition from the G1 to the S phase.[14] In many cancers, the CDK4/6-Cyclin D pathway is hyperactivated, leading to uncontrolled cell proliferation. CDK4/6 inhibitors block the phosphorylation of the Retinoblastoma (Rb) protein, thereby preventing cell cycle progression and inducing G1 arrest.[14]

CDK4_6_Pathway Mitogens Growth Factors (Mitogens) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46_CyclinD Active CDK4/6- Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates G1_Arrest G1 Phase Arrest E2F E2F Rb->E2F Sequesters S_Phase G1-S Phase Transition (Cell Proliferation) E2F->S_Phase Drives Transcription for pRb p-Rb (Phosphorylated) pRb->E2F Releases Inhibitor Palbociclib (CDK4/6 Inhibitor) Inhibitor->CDK46_CyclinD INHIBITS Inhibitor->G1_Arrest

Figure 1: Simplified CDK4/6 signaling pathway and point of inhibition.
Synthetic Workflow Overview

The synthesis leverages a sequence of robust and scalable reactions. The workflow begins with a Suzuki-Miyaura coupling to install a vinyl group at the C5 position, followed by a Heck reaction and intramolecular cyclization to construct the fused pyridopyrimidinone core. Subsequent functionalization leads to the final inhibitor.

Synthesis_Workflow Start 5-Bromo-2-cyclobutoxy- pyrimidine Step1 Suzuki-Miyaura Coupling (with vinylboronic ester) Start->Step1 Intermediate1 5-Vinyl-2-cyclobutoxy- pyrimidine Step1->Intermediate1 Step2 Heck Reaction (with substituted amine) Intermediate1->Step2 Intermediate2 Coupled Acrylamide Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization (Lactamization) Intermediate2->Step3 Core Pyrido[2,3-d]pyrimidinone Core Structure Step3->Core Step4 Late-Stage Functionalization (e.g., SNAr with amine) Core->Step4 Final Final CDK4/6 Inhibitor (Palbociclib Analogue) Step4->Final

Figure 2: General synthetic workflow from the pyrimidine starting material.

Experimental Protocols

Disclaimer: These protocols are generalized and should be performed by qualified personnel in a suitable laboratory setting. All reactions involving palladium catalysts should be conducted under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Suzuki-Miyaura Coupling at the C5-Position

This protocol describes the selective coupling of the C5-bromo position with a vinylboronic ester, a key step to prepare for the subsequent Heck reaction. The C-Br bond is significantly more reactive than the C-O bond under these conditions, ensuring high chemoselectivity.[15]

Materials:

  • This compound (1.0 eq)

  • Potassium vinyltrifluoroborate or Vinylboronic acid pinacol ester (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 eq)

  • Triphenylphosphine (PPh₃, 0.06 eq) or a suitable Buchwald ligand (e.g., SPhos)

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • Solvents: 1,4-Dioxane and Water (4:1 ratio), degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound, potassium vinyltrifluoroborate, and K₂CO₃.

  • Add the palladium catalyst and ligand.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the degassed dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-vinyl-2-cyclobutoxypyrimidine.

Catalyst System Base Solvent Temp (°C) Typical Yield
Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O9080-90%
Pd(dppf)Cl₂Cs₂CO₃DME/H₂O8585-95%
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10075-88%
Protocol 2: Construction of the Pyrido[2,3-d]pyrimidinone Core

This two-step, one-pot procedure involves a Heck reaction followed by an acid-catalyzed intramolecular cyclization to form the bicyclic core of Palbociclib.[12][13]

Materials:

  • 5-vinyl-2-cyclobutoxypyrimidine (from Protocol 1, 1.0 eq)

  • N-cyclopentyl-2-iodoacetamide (or related halide, 1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Tris(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq)

  • Triethylamine (Et₃N, 2.5 eq)

  • Anhydrous Acetonitrile (MeCN)

  • p-Toluenesulfonic acid (p-TsOH, 0.2 eq)

Procedure:

  • In an inert atmosphere, dissolve the 5-vinyl-2-cyclobutoxypyrimidine, N-cyclopentyl-2-iodoacetamide, palladium catalyst, and ligand in anhydrous acetonitrile.

  • Add triethylamine and heat the mixture to 80 °C. Stir for 12-18 hours until the Heck coupling is complete (monitored by LC-MS).

  • Cool the reaction mixture to room temperature.

  • Add p-Toluenesulfonic acid to the mixture.

  • Heat the reaction to reflux (approx. 82 °C) to induce intramolecular cyclization (lactamization). Monitor by LC-MS until the coupled intermediate is fully consumed (typically 6-10 hours).

  • Cool the reaction and concentrate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate.

  • Purify the crude solid by trituration with diethyl ether or by column chromatography to yield the 8-cyclopentyl-2-(cyclobutyloxy)-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one core.

Protocol 3: Late-Stage Amination (Illustrative Final Step)

The final step in many kinase inhibitor syntheses involves installing a key amine moiety that interacts with the kinase hinge region. While our intermediate has a cyclobutoxy group, many industrial syntheses start with a 2-chloro group which is displaced at this stage. For illustrative purposes, if one were to start with a 2-chloro analogue, a nucleophilic aromatic substitution (SₙAr) would be performed.

Materials:

  • 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq)

  • 5-(piperazin-1-yl)pyridin-2-amine (protected or unprotected, 1.2 eq)

  • A strong, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS, 2.2 eq)

  • Anhydrous solvent such as Tetrahydrofuran (THF)

Procedure:

  • To a solution of the amine in anhydrous THF at -10 °C under argon, slowly add the LiHMDS solution. Stir for 30 minutes.

  • Add a solution of the 2-chloropyridopyrimidinone in THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography or recrystallization to obtain the final product.

Biological Activity Data

The compounds synthesized using this compound and its analogues have demonstrated potent and selective inhibition of their target kinases.

Compound Target IC₅₀ (nM) Cellular Activity
Palbociclib CDK411Induces G1 arrest in Rb-positive cells.[14]
CDK616Anti-proliferative in ER+ breast cancer cell lines.[16]
Ribociclib CDK410Approved for use in HR+, HER2- breast cancer.[16]
CDK639-
Abemaciclib CDK42Approved for use in HR+, HER2- breast cancer.[16]
CDK610-

Conclusion

This compound stands out as a sophisticated and highly valuable building block for the synthesis of complex anticancer agents. Its pre-installed cyclobutoxy group offers distinct advantages in tuning the metabolic stability and physicochemical properties of the final molecule, while the C5-bromo position provides a reliable handle for modular construction via modern cross-coupling chemistry. The protocols and strategic insights provided herein demonstrate its robust utility in constructing the core of potent CDK4/6 inhibitors, underscoring its importance for researchers and professionals in the field of oncology drug discovery and development.

References

  • Jain, R., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Scientific Reports. Available at: [Link]

  • Li, Y., et al. (2022). Design, synthesis, and anticancer activity of three novel palbociclib derivatives. Frontiers in Pharmacology. Available at: [Link]

  • Ma, Q., Shan, X., & Chen, X. (2017). Synthesis of Palbociclib. Chinese Journal of Pharmaceuticals. Available at: [Link]

  • Patel, P., et al. (2017). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Russo, M., et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Mei, Z., et al. (2021). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Journal of Cancer. Available at: [Link]

  • Cho, Y. S., et al. (2010). 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The synthetic strategies for the preparation of Palbociclib. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2020). A kind of preparation method of synthesizing Palbociclib intermediate and Palbociclib. Google Patents.
  • Kavitha, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Medicinal Chemistry. Available at: [Link]

  • van der Velden, J. L. J., & Rutjes, F. P. J. T. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • van der Velden, J. L. J., & Rutjes, F. P. J. T. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PMC. Available at: [Link]

  • Szychta, P., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. Available at: [Link]

  • Nath, R., et al. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Medicinal Chemistry Research. Available at: [Link]

  • Tsai, H., et al. (2023). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2022). Anti-Cancer Drugs II. Chemistry LibreTexts. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine. NCBI Bookshelf. Available at: [Link]

  • de L. Jesus, M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Encyclopedia.pub. (2023). Role of Anticancer Drug Glycoconjugates. Encyclopedia.pub. Available at: [Link]

  • Szlachcikowska, A., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. International Journal of Molecular Sciences. Available at: [Link]

  • Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. Available at: [Link]

  • Buzun, K., et al. (2022). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of 5-Bromo-2-cyclobutoxypyrimidine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5-Bromo-2-cyclobutoxypyrimidine

This compound is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its structure is distinguished by a pyrimidine core, a scaffold prevalent in numerous therapeutic agents due to its ability to engage in hydrogen bonding and serve as a bioisostere for other aromatic rings, often leading to improved pharmacological profiles.[2][3][4]

The compound features two key points for chemical modification: the stable 2-cyclobutoxy group and the highly reactive 5-bromo substituent. The electron-deficient nature of the pyrimidine ring, combined with the carbon-bromine bond, makes the C5 position an ideal electrophilic site for palladium-catalyzed cross-coupling reactions.[5] This allows for the precise and strategic installation of a wide array of carbon and nitrogen-based substituents, making it an invaluable intermediate in the synthesis of complex molecules for drug discovery pipelines, particularly in the development of kinase inhibitors and other targeted therapies.[3][6][7]

This guide provides detailed protocols and mechanistic insights for two of the most powerful and widely utilized transformations involving this compound: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

PropertyValue
IUPAC Name 5-bromo-2-(cyclobutoxy)pyrimidine[1]
Molecular Formula C₈H₉BrN₂O[1]
Molecular Weight 229.08 g/mol [1]
Primary Reactive Site C5-Bromo bond

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide.[8][9] For this compound, this reaction provides a robust method to introduce diverse aryl, heteroaryl, and vinyl moieties at the C5 position, generating valuable scaffolds for further functionalization.[4][7]

The reaction proceeds through a well-established palladium catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.[4]

General Experimental Workflow

The following diagram illustrates a typical workflow for performing a palladium-catalyzed cross-coupling reaction. The process emphasizes the necessity of an inert atmosphere to protect the catalyst from deactivation.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Solids: This compound, Boronic Acid/Ester, Base B 2. Add Catalyst System: Pd Precursor, Ligand A->B C 3. Evacuate & Backfill with Argon/Nitrogen (3x) B->C D 4. Add Degassed Solvent(s) C->D E 5. Heat to Target Temperature D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool & Quench F->G H 8. Aqueous Work-up (Extraction) G->H I 9. Dry, Filter, Concentrate H->I J 10. Purify (Column Chromatography) I->J

Caption: General experimental workflow for cross-coupling reactions.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)[4]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)[4]

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor and any additional ligand.

  • Inerting: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

    • Rationale: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation.

  • Solvent Addition: Add the degassed solvent(s) via syringe. If using an aqueous/organic mixture, ensure the water is also degassed.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.[10]

    • Rationale: The aqueous wash removes the inorganic base and boronic acid byproducts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-2-cyclobutoxypyrimidine product.

Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The base plays a crucial role in activating the organoboron species for transmetalation.[11]

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex node_oa Br-Pd(II)L₂-Py trans_complex Transmetalation Complex oa_complex->trans_complex node_trans Ar-Pd(II)L₂-Py re_complex cis-Complex trans_complex->re_complex re_complex->pd0 node_re Ar-Pd(II)L₂-Py label_oa Oxidative Addition label_trans Transmetalation label_re Reductive Elimination label_reagents Ar-B(OR)₂ + Base label_reagents->oa_complex label_product Product Ar-Py label_product->re_complex label_halide Py-Br label_halide->pd0

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis where arylamine motifs are ubiquitous.[12][13][14] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

The catalytic cycle shares similarities with the Suzuki coupling but involves the formation of a palladium-amido complex followed by reductive elimination.[13][15] The choice of a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) and an appropriate electron-rich, bulky phosphine ligand is critical for success.[12][15]

Detailed Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 - 1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Bulky phosphine ligand (e.g., Xantphos, RuPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Vessel Preparation: In a glovebox, add the base, palladium precursor, and ligand to a dry Schlenk flask or reaction vial with a stir bar.

    • Rationale: Strong bases like NaOtBu are highly moisture-sensitive. Handling in a glovebox is essential to maintain anhydrous conditions and catalyst activity.[12]

  • Reagent Addition: Add the this compound and the degassed solvent. Stir for a few minutes, then add the amine coupling partner via syringe.

  • Inerting: Seal the vessel, remove from the glovebox, and connect to a Schlenk line.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Track the reaction's progress via TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) or water. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Isolation: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography to isolate the 5-amino-2-cyclobutoxypyrimidine product.

Buchwald-Hartwig Amination Catalytic Cycle

The mechanism highlights the formation of a key palladium-amido intermediate prior to the bond-forming reductive elimination step.[13]

G pd0 Pd(0)L (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex amido_complex Palladium Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 label_oa Oxidative Addition label_re Reductive Elimination label_amine R₂NH + Base label_amine->oa_complex label_product Product Py-NR₂ label_product->amido_complex label_halide Py-Br label_halide->pd0 node_oa Br-Pd(II)L-Py node_amido Py-Pd(II)L-NR₂

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Safety Precautions

  • General Handling: this compound and related halogenated heterocycles should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be performed in a well-ventilated fume hood.[16][17]

  • Reagent Hazards: Palladium catalysts can be toxic and pyrophoric. Strong bases like sodium tert-butoxide are corrosive and react violently with water.[12] Always consult the Safety Data Sheets (SDS) for all reagents before use.[16][18]

  • Inert Atmosphere: Reactions are typically run under an inert atmosphere (argon or nitrogen) to prevent catalyst degradation and ensure reproducibility.

Conclusion

This compound stands out as a highly adaptable synthetic intermediate. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and powerful methods for its elaboration. By leveraging the chemoselective reactivity of the C-Br bond, researchers can efficiently generate diverse libraries of novel pyrimidine derivatives, accelerating the discovery and development of new therapeutic agents and advanced materials.

References

  • BenchChem. (2025).
  • Organic Chemistry Portal. Pyrimidine synthesis.
  • Green Chemistry (RSC Publishing).
  • Semantic Scholar. Synthesis of 2-Substituted Pyrimidines via Cross-Coupling Reaction of Pyrimidin-2-yl Sulfonates with Nucleophiles in Polyethylene Glycol 400.
  • National Institutes of Health (NIH). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
  • PubMed. Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides.
  • Amanote Research. (PDF) Synthesis of 2-Substituted Pyrimidines via.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Wikipedia.
  • PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • Journal of Chemical and Pharmaceutical Research.
  • Thermo Fisher Scientific.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Spectrum Chemical.
  • Benchchem.
  • Chemistry LibreTexts. (2023).
  • Apollo Scientific. (2023).
  • ChemRxiv.
  • Benchchem. Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • Jubilant Ingrevia.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Cayman Chemical. (2024).
  • Lehigh Chemicals. 5-Bromo-2-chloropyrimidine.
  • Benchchem.
  • Google Patents. Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • ChemicalBook. (2025). Synthesis Methods of 5-Bromo-2-chloropyrimidine.
  • Myers, A. The Suzuki Reaction. Chem 115, Harvard University.
  • Chemspace. This compound.
  • PubChem. 5-Bromo-2-cyclopropylpyrimidine.
  • ResearchGate.
  • BU CyberSec Lab. 5-Bromo-2-fluoropyrimidine.
  • Google Patents. One-step synthesis method of 5-bromo-2-chloropyrimidine.

Sources

Application Notes & Protocols: 5-Bromo-2-cyclobutoxypyrimidine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for a Privileged Fragment

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1] By starting with small, low-molecular-weight molecules (fragments), FBDD allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties.[2][3] The success of any FBDD campaign hinges on the quality of the fragment library. An ideal fragment is not merely a binder; it is a starting point for rational, structure-guided evolution into a potent and selective drug candidate.

This guide focuses on one such strategic fragment: 5-Bromo-2-cyclobutoxypyrimidine . We will dissect its molecular attributes, provide detailed protocols for its application in a typical FBDD workflow, and explore its potential for hit-to-lead optimization. The pyrimidine core is a "privileged scaffold," a cornerstone of modern medicinal chemistry found in numerous FDA-approved drugs and natural biomolecules.[4][5][6] Its inherent ability to engage in biologically relevant interactions makes it an exceptional starting point for drug discovery.[7] The specific substitutions on this fragment—a bromine atom and a cyclobutoxy group—are deliberate choices designed to maximize its utility in an FBDD context.

Part 1: Molecular Profile and Strategic Value

The efficacy of this compound as a starting fragment stems from the synergistic interplay of its three key components: the pyrimidine scaffold, the bromine substituent, and the cyclobutoxy group.

Physicochemical Properties

A fragment's value begins with its adherence to established guidelines, such as the "Rule of Three," which favors small, soluble molecules with a higher probability of binding efficiently to a target.[1]

PropertyValue"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight 229.05 Da[8]< 300 DaProvides a low-complexity starting point for efficient chemical elaboration.
LogP (calculated) ~2.1≤ 3Ensures adequate aqueous solubility, which is critical for biophysical screening assays.
Hydrogen Bond Donors 0≤ 3Reduces molecular complexity and the potential for non-specific interactions.
Hydrogen Bond Acceptors 3 (2x N, 1x O)≤ 3The pyrimidine nitrogens and ether oxygen provide well-defined points for directed interactions with the protein target.
The Strategic Contributions of Each Moiety
  • Pyrimidine Core : This nitrogenous heterocycle is a well-established bioisostere for purines and is adept at forming hydrogen bonds, which are critical for anchoring a ligand to its target protein.[9] Its presence in the nucleobases of DNA and RNA means that cellular machinery often recognizes and transports pyrimidine-based molecules, potentially enhancing bioavailability in later stages of development.[5]

  • Bromine Atom (C5 Position) : The bromine atom is a multifaceted tool in FBDD.

    • Halogen Bonding : Bromine can act as a halogen bond donor, forming a highly directional and favorable non-covalent interaction with electron-rich atoms like oxygen or sulfur on the protein.[10] This can provide a unique binding vector that is often not accessible through traditional hydrogen bonding.

    • Synthetic Handle : It serves as a versatile synthetic handle for subsequent hit-to-lead optimization. The C-Br bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the "growing" of the fragment into unexplored pockets of the binding site.[11]

    • Heavy Atom Phasing : For X-ray crystallography, the electron-dense bromine atom can aid in solving the phase problem, facilitating the determination of the fragment's binding pose with high accuracy.[10]

  • Cyclobutoxy Group (C2 Position) : This group provides several advantages over a simple alkoxy chain.

    • sp³ Character : The non-planar, three-dimensional nature of the cyclobutyl ring introduces valuable sp³ character, allowing the fragment to probe pockets that are inaccessible to flat, aromatic molecules. This increases the novelty of the explored chemical space.

    • Vector for Growth : It provides a defined, rigid vector pointing away from the pyrimidine core, offering a clear trajectory for fragment elaboration without introducing excessive conformational flexibility, which can carry an entropic penalty upon binding.

    • Metabolic Stability : The cyclic ether moiety can confer greater metabolic stability compared to linear alkyl ethers, which are more susceptible to enzymatic degradation.

Part 2: Experimental Application and Protocols

The following section outlines a validated, multi-stage workflow for identifying and characterizing the binding of this compound to a target protein. This cascade approach uses orthogonal techniques to build confidence in the results and eliminate false positives.

FBDD Screening Workflow

A typical FBDD campaign is a funneling process. We begin with a sensitive primary screen to identify weak binders and then use more detailed, lower-throughput methods to validate and characterize the genuine hits.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validate Phase 3: Hit Validation & Characterization cluster_optimize Phase 4: Hit-to-Lead lib Fragment Library (Containing this compound) spr High-Throughput Screen (e.g., Surface Plasmon Resonance - SPR) lib->spr target Target Protein Purification & QC target->spr nmr Orthogonal Screen (Solution-Based) (e.g., NMR Spectroscopy) spr->nmr Primary Hits nmr->spr No Binding xray Structural Analysis (X-ray Crystallography) nmr->xray Confirmed Hits xray->nmr No Structure lead Structure-Guided Optimization (Fragment Growing/Linking) xray->lead Structural Data candidate Lead Candidate lead->candidate

Caption: FBDD workflow from initial screening to lead optimization.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

Objective: To rapidly identify fragments that bind to the immobilized target protein and to estimate their binding affinity (K D) and kinetics. SPR is a highly sensitive, label-free technique ideal for primary screening.[12][13]

Methodology:

  • Immobilization:

    • Covalently immobilize the target protein onto a CM5 sensor chip surface using standard amine coupling chemistry. Aim for a low-to-medium density (1000-2000 RU) to minimize mass transport effects.

    • Causality: Amine coupling is a robust and widely used method. A low density ensures that the binding events observed are 1:1 interactions and not complicated by artifacts from an overcrowded surface.[13]

  • Fragment Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a dilution series (e.g., 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM) in the running buffer. The final DMSO concentration should be kept constant and low (<5%) across all samples to avoid solvent-induced artifacts.

  • Binding Analysis:

    • Inject the fragment solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min). Include several buffer-only injections for double referencing.

    • Monitor the change in response units (RU) over time to generate sensorgrams.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir kinetics) to determine the association rate (k a), dissociation rate (k d), and equilibrium dissociation constant (K D).

  • Self-Validation & Hit Criteria:

    • A genuine hit must show a concentration-dependent binding response.

    • The binding sensorgram should have a shape consistent with a specific interaction (i.e., clear association and dissociation phases).

    • The calculated K D should typically be in the high µM to low mM range, which is characteristic of fragment binding.[14]

    • The fragment must show no or minimal binding to a reference flow cell containing an irrelevant immobilized protein to rule out non-specific binding.

Protocol 2: Hit Validation by NMR Spectroscopy

Objective: To confirm that the fragment binds to the target protein in solution, thereby eliminating artifacts from the SPR surface immobilization. Ligand-observed NMR techniques like Saturation Transfer Difference (STD) are well-suited for this.[15][16]

Methodology:

  • Sample Preparation:

    • Prepare two samples in a suitable deuterated buffer (e.g., PBS in D₂O):

      • Sample A: Target protein (10-20 µM) + this compound (200-500 µM).

      • Sample B (Control): this compound (200-500 µM) only.

    • Causality: The protein concentration is kept low to ensure it is fully saturated by the excess fragment, a key requirement for ligand-observed methods.

  • STD-NMR Experiment:

    • Acquire STD-NMR spectra for both samples. This involves selectively saturating the protein's resonances and observing the transfer of this saturation to any bound ligands.

    • The experiment consists of an "on-resonance" spectrum (protein saturated) and an "off-resonance" spectrum (protein not saturated).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Self-Validation & Hit Criteria: If the fragment binds, its peaks will appear in the difference spectrum. The absence of signals in the control sample (Sample B) confirms that the effect is protein-dependent. The relative intensity of the peaks can provide information about which protons of the fragment are in closest proximity to the protein surface.[16]

Protocol 3: Structural Characterization by X-ray Crystallography

Objective: To determine the three-dimensional structure of the protein-fragment complex, revealing the precise binding mode. This structural information is the cornerstone of rational, structure-based drug design.[17][18][19]

Methodology:

  • Co-crystallization or Soaking:

    • Soaking (Preferred for FBDD): Grow crystals of the apo-protein first. Prepare a solution of this compound (1-10 mM) in a cryo-protectant solution compatible with the protein crystals. Soak the crystals in this solution for a defined period (minutes to hours).[20]

    • Causality: Soaking is generally higher throughput than co-crystallization and avoids potential issues where the fragment might inhibit crystal formation.[20] High fragment concentrations are used to overcome the weak binding affinity.

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.

    • Calculate an electron density map.

  • Self-Validation & Hit Criteria:

    • A clear, unambiguous region of positive difference electron density corresponding to the shape of this compound should be visible in the binding pocket.

    • The refined model of the fragment should fit well into this density and make chemically sensible interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts) with the surrounding protein residues. The presence of the electron-dense bromine atom can be a key anchor point for confident fitting.[19]

Part 3: Data Interpretation and Hit-to-Lead Optimization

Once a fragment hit is validated and its binding mode is structurally characterized, the next phase is to evolve it into a more potent lead compound.[21][22]

Hypothetical Data Summary

The data from the screening cascade can be summarized to triage hits and prioritize them for chemical optimization.

Fragment IDMethodResultParameterValuePriority
F001 SPR HitK D350 µMHigh
(5-Bromo-2...)NMR (STD) ConfirmedSTD EffectYesHigh
X-ray Structure SolvedResolution1.8 ÅHigh
Structure-Guided Optimization Strategies

The high-resolution crystal structure is the roadmap for optimization. For this compound, two primary strategies are immediately apparent: fragment growing and fragment linking .[23][24]

Hit_To_Lead cluster_start cluster_strategies cluster_outcome start This compound in Binding Pocket grow Fragment Growing start->grow Add functional groups at C5-bromo position (e.g., Suzuki Coupling) link Fragment Linking start->link Use cyclobutoxy as anchor to link to a second nearby fragment lead Potent Lead Compound (nM Affinity) grow->lead link->lead

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-cyclobutoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-cyclobutoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure you can troubleshoot effectively and optimize your synthetic route.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide (commonly chloride) from the C2 position of a 5-bromopyrimidine ring with cyclobutanol, facilitated by a base. While conceptually straightforward, this reaction is not without its challenges.

Q1: My reaction is showing low or no conversion of the 5-bromo-2-chloropyrimidine starting material. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent issue and can often be traced back to several key factors related to the nucleophile's reactivity and the reaction conditions.

  • Insufficient Deprotonation of Cyclobutanol: Cyclobutanol is a relatively weak nucleophile. For the SNAr reaction to proceed efficiently, it must be deprotonated to form the much more nucleophilic cyclobutoxide anion.[1][2] The choice and stoichiometry of the base are critical.

    • Troubleshooting Steps:

      • Base Selection: Stronger bases are generally required. Sodium hydride (NaH) is a common and effective choice for deprotonating alcohols to form alkoxides.[1][3] Potassium tert-butoxide (KOtBu) is another strong, non-nucleophilic base that can be effective.

      • Stoichiometry: Ensure at least one full equivalent of the base is used relative to the cyclobutanol. An excess (e.g., 1.1-1.2 equivalents) can help drive the deprotonation to completion.

      • Pre-formation of the Alkoxide: Consider pre-treating the cyclobutanol with the base in an anhydrous solvent for a short period (e.g., 15-30 minutes) before adding the 5-bromo-2-chloropyrimidine. This ensures the active nucleophile is present in sufficient concentration from the start of the reaction.

  • Suboptimal Reaction Temperature: SNAr reactions on electron-deficient heteroaromatics often require heating to overcome the activation energy barrier, which includes the temporary disruption of aromaticity.[4]

    • Troubleshooting Steps:

      • Temperature Increase: If the reaction is being run at room temperature, gradually increase the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at various temperatures (e.g., 50 °C, 80 °C, reflux) will help identify the optimal condition.

      • Solvent Choice: The choice of solvent will dictate the maximum achievable temperature (its boiling point). High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-dioxane are often used for SNAr reactions as they can effectively solvate the ionic intermediates.[5]

  • Moisture in the Reaction: Alkoxides are highly sensitive to moisture. Any water present will protonate the cyclobutoxide, rendering it non-nucleophilic, and can also lead to hydrolysis of the starting material.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Below is a troubleshooting workflow for low conversion:

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?

A2: Byproduct formation is common and can often be managed by adjusting reaction conditions.

  • Hydrolysis of Starting Material: The most common byproduct is often 5-bromo-2-hydroxypyrimidine, resulting from the reaction of 5-bromo-2-chloropyrimidine with trace amounts of water.

    • Identification: This byproduct will have a different Rf value on a TLC plate and can be identified by LC-MS, showing the expected mass for the hydroxylated compound.

    • Prevention: As mentioned previously, maintaining strict anhydrous conditions is crucial.

  • Elimination Reactions: While less common for SNAr, if using a sterically hindered base like potassium tert-butoxide, there is a possibility of promoting elimination reactions, although this is more of a concern with alkyl halides in Williamson ether synthesis.[1] With the pyrimidine system, this is less likely to be a major pathway.

  • Di-substitution (Reaction at the Bromo Position): While the C2-chloro group is generally more reactive to nucleophilic aromatic substitution, under harsh conditions (very high temperatures for prolonged periods), substitution at the C5-bromo position could potentially occur, though this is less favorable.

    • Prevention: Use the mildest conditions that afford a reasonable reaction rate. Avoid excessive heating.

The following table summarizes common byproducts and their prevention strategies:

ByproductIdentification (Method)Likely CausePrevention Strategy
5-Bromo-2-hydroxypyrimidineLC-MS, NMRPresence of moistureUse anhydrous solvents and reagents; run under inert atmosphere
Unreacted Starting MaterialTLC, LC-MSIncomplete reactionIncrease temperature, use a stronger base, extend reaction time

II. Frequently Asked Questions (FAQs)

Q: What is the best starting material for this synthesis, 5-bromo-2-chloropyrimidine or 5-bromo-2-fluoropyrimidine?

A: Generally, aryl fluorides are more reactive towards SNAr than aryl chlorides.[5] Therefore, 5-bromo-2-fluoropyrimidine would likely react under milder conditions. However, 5-bromo-2-chloropyrimidine is often more readily available and cost-effective. The choice may depend on the desired reaction conditions and the availability of starting materials.

Q: Can I use a weaker base like potassium carbonate (K2CO3) or triethylamine (Et3N)?

A: It is unlikely that weaker bases like K2CO3 or Et3N will be effective in deprotonating cyclobutanol to a sufficient extent to drive the reaction forward at a reasonable rate. Stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are recommended.[5]

Q: What is a typical purification strategy for this compound?

A: The product is expected to be a relatively non-polar to moderately polar organic compound.

  • Work-up: After the reaction is complete, it is typically quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

  • Chromatography: The crude product is often purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common mobile phase for such compounds.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective final purification step.

Q: How do I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., 3:1 hexanes:ethyl acetate) to achieve good separation between the starting material and the product. The spots can be visualized under UV light (254 nm). LC-MS is also a powerful tool to monitor the disappearance of the starting material and the appearance of the product, confirming their respective molecular weights.

III. Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is a general guideline. Optimization may be required.

Materials:

  • 5-Bromo-2-chloropyrimidine

  • Cyclobutanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous DMF to the flask, followed by the dropwise addition of cyclobutanol (1.1 eq) at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH4Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Work-up & Purification start Start deprotonation Deprotonation of Cyclobutanol with NaH start->deprotonation addition Addition of 5-Bromo-2-chloropyrimidine deprotonation->addition reaction Heat to 80 °C addition->reaction quench Quench with aq. NH4Cl reaction->quench extraction Extract with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product Pure Product purification->product

Sources

Technical Support Center: Optimizing Yield in 5-Bromo-2-cyclobutoxypyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into overcoming common challenges and improving yields in palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-cyclobutoxypyrimidine. My goal is to move beyond generic advice and offer a causal understanding of experimental choices, empowering you to troubleshoot effectively and achieve your synthetic targets with greater efficiency.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is resulting in low to no yield. What are the most likely causes?

Low yields in Suzuki-Miyaura couplings are frequently traced back to several key factors.[3] A systematic evaluation of your reaction components is the most effective troubleshooting approach. The primary culprits are often related to the catalyst system, the choice of base, or the integrity of your reagents.[4][5]

  • Catalyst Inactivity: The active Pd(0) species may not be generating efficiently from your Pd(II) precatalyst. This can be due to impurities in reagents or solvents, or an inappropriate choice of ligand.[2]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[6][7] An incorrect base can lead to slow reaction rates or decomposition of starting materials.

  • Boronic Acid Decomposition: Boronic acids can be prone to decomposition, especially under prolonged heating or in the presence of a strong base. This side reaction, known as protodeborylation, can significantly reduce the concentration of your nucleophile.

  • Poor Solubility: The insolubility of reagents can severely hamper reaction kinetics.[8][9] This is a common issue that is often underestimated.[8]

Q2: I'm observing significant formation of a homocoupled product from my boronic acid in a Suzuki reaction. How can I minimize this side reaction?

The homocoupling of boronic acids, often referred to as Glaser coupling, is a common side reaction that competes with the desired cross-coupling.[10] This typically occurs when the palladium catalyst is in a Pd(II) state and the reaction mixture is not properly degassed.[5] The presence of oxygen can facilitate this undesired pathway.[5]

To mitigate this, ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Additionally, using a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can be beneficial.[2]

Q3: In my Buchwald-Hartwig amination, I'm seeing a significant amount of starting material returned. What should I investigate first?

When a Buchwald-Hartwig amination fails to go to completion, the first parameters to scrutinize are the catalyst-ligand combination and the base. The choice of ligand is particularly critical in C-N bond formation as it influences both the rate of oxidative addition and reductive elimination.[11]

  • Ligand Choice: Not all ligands are created equal for all substrates. For an electron-deficient system like a pyrimidine, a more electron-rich and bulky ligand may be required to promote the reductive elimination step.

  • Base Strength: The base must be strong enough to deprotonate the amine nucleophile but not so strong as to cause degradation of the substrate or ligand.

  • Catalyst Deactivation: Heteroaromatic substrates, like pyrimidines, can sometimes coordinate to the palladium center and deactivate the catalyst.[12] Using a higher catalyst loading or a more robust precatalyst can sometimes overcome this issue.

Q4: My Sonogashira coupling is plagued by the homocoupling of the terminal alkyne. What strategies can I employ to favor the cross-coupling product?

The homocoupling of terminal alkynes is a well-known side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst.[10][13] This can be particularly problematic when using electron-rich alkynes.

Several strategies can be employed to minimize this side reaction:

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide, thus disfavoring the homocoupling pathway.[10]

  • Copper-Free Conditions: In some cases, it is possible to perform the Sonogashira coupling in the absence of a copper co-catalyst, which completely eliminates the possibility of copper-mediated homocoupling.[14][15]

  • Choice of Amine Base: The amine base plays a role in the catalytic cycle, and its choice can influence the relative rates of the desired cross-coupling and the undesired homocoupling.[16]

Troubleshooting Guide: A Deeper Dive

Issue 1: Low Yield in Suzuki-Miyaura Coupling

A low yield in a Suzuki-Miyaura coupling with this compound necessitates a methodical approach to optimization. The following workflow provides a structured path to identifying and resolving the underlying issues.

Suzuki_Troubleshooting start Low Yield Observed catalyst Evaluate Catalyst System start->catalyst Initial Check base Screen Different Bases catalyst->base If no improvement success Improved Yield catalyst->success Yield Improves solvent Optimize Solvent System base->solvent If still low yield base->success Yield Improves reagents Check Reagent Quality solvent->reagents Final check solvent->success Yield Improves reagents->success Yield Improves

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Step-by-Step Protocol for Suzuki-Miyaura Optimization:
  • Catalyst and Ligand Screening:

    • Rationale: The electronic and steric properties of the phosphine ligand are paramount for an efficient catalytic cycle. For an electron-deficient substrate like this compound, ligands that promote oxidative addition are crucial.

    • Action: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system. A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, or RuPhos) often provides superior results.[17]

  • Base Selection:

    • Rationale: The choice of base affects the activation of the boronic acid and the overall reaction rate.[6] The optimal base is often substrate-dependent.

    • Action: Screen a variety of bases. While aqueous K₂CO₃ is a common starting point, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly with less reactive boronic acids.[17] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be considered.

    BaseStrengthCommon SolventsNotes
    K₂CO₃ModerateDioxane/H₂O, Toluene/H₂OA good starting point for many couplings.[17]
    K₃PO₄StrongDioxane, Toluene, THFOften effective for challenging substrates.
    Cs₂CO₃StrongDioxane, TolueneCan enhance reactivity but is more expensive.
    NaHCO₃WeakDioxane/H₂OUseful when base-sensitive functional groups are present.[17]
  • Solvent Optimization:

    • Rationale: The solvent must be able to dissolve all reaction components to a reasonable extent.[8][18] Poor solubility is a frequent cause of failed reactions.[8]

    • Action: If solubility is an issue in common solvents like dioxane or toluene, consider using a more polar aprotic solvent such as DMF or DMAc. A mixture of solvents, such as toluene/t-BuOH, can also improve solubility.[9]

  • Reagent Purity and Stoichiometry:

    • Rationale: The purity of all reagents, especially the boronic acid, is critical. Impurities can inhibit the catalyst.

    • Action: Ensure your this compound is pure. Recrystallize or purify by column chromatography if necessary. Use fresh, high-quality boronic acid. It is also common practice to use a slight excess (1.1-1.5 equivalents) of the boronic acid.

Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination

Stalled Buchwald-Hartwig reactions often point to issues with the catalytic system's stability or reactivity. The following guide provides a systematic approach to troubleshooting.

Buchwald_Troubleshooting start Incomplete Conversion ligand Screen Ligands start->ligand Initial Check base Evaluate Base ligand->base If no improvement success Complete Conversion ligand->success Conversion Improves temperature Adjust Temperature base->temperature If still incomplete base->success Conversion Improves catalyst_loading Increase Catalyst Loading temperature->catalyst_loading Final adjustment temperature->success Conversion Improves catalyst_loading->success Conversion Improves Sonogashira_Troubleshooting start Low Yield / Side Products homocoupling Address Homocoupling start->homocoupling Initial Check catalyst Optimize Catalyst System homocoupling->catalyst If still an issue success High Yield, Pure Product homocoupling->success Side products minimized base_solvent Screen Base and Solvent catalyst->base_solvent If low yield persists catalyst->success Yield Improves conditions Adjust Reaction Conditions base_solvent->conditions Fine-tuning base_solvent->success Yield Improves conditions->success Optimized

Sources

Troubleshooting guide for 5-Bromo-2-cyclobutoxypyrimidine side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Scientists and Innovators,

This guide, curated by our Senior Application Scientists, serves as a specialized resource for troubleshooting the synthesis of 5-Bromo-2-cyclobutoxypyrimidine. We understand the nuances and challenges that can arise during the preparation of this key intermediate. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate common side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is complete by TLC, but after workup and purification, I see multiple spots, and my yield is low. What are the most common side products?

A1: This is a frequent challenge, often stemming from the reaction workup or the inherent reactivity of the intermediates. The primary synthesis route involves the nucleophilic aromatic substitution (SNAr) of 5-bromo-2-chloropyrimidine with cyclobutanol. The electron-deficient nature of the pyrimidine ring, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic attack.[1][2] However, this reactivity also opens the door to several side reactions.

The most common impurities are:

  • 5-bromo-2-hydroxypyrimidine: This is the product of hydrolysis of the starting material, 5-bromo-2-chloropyrimidine. It is often the most prevalent side product if reaction and workup conditions are not strictly controlled.

  • Unreacted 5-bromo-2-chloropyrimidine: Incomplete reaction is a common cause of low yield.

  • 2-cyclobutoxypyrimidine: This can arise if the starting material undergoes debromination at some stage, although this is less common.

  • Degradation Products: Under overly harsh conditions (e.g., high temperatures for extended periods or strongly acidic/basic workups), the cyclobutoxy group can be cleaved, or the pyrimidine ring itself can degrade.[3]

Here is a summary of these common impurities and their characteristics:

Impurity NameCommon CauseAnalytical Signature (Compared to Product)
5-bromo-2-hydroxypyrimidine Presence of water in the reaction or aqueous workup under neutral/acidic conditions.More polar on TLC (lower Rf); lacks cyclobutoxy signals in 1H NMR; distinct mass in MS.
5-bromo-2-chloropyrimidine Incomplete reaction (insufficient time, temperature, or base).Less polar on TLC (higher Rf); lacks cyclobutoxy signals in 1H NMR; distinct mass in MS.
Product Degradation Harsh workup conditions (strong acid/base); prolonged heating.Multiple spots on TLC; complex NMR spectra; potential observation of cyclobutanol or 5-bromouracil.
Q2: My main impurity is highly polar and NMR suggests it's 5-bromo-2-hydroxypyrimidine. How does this form and how can I prevent it?

A2: The formation of 5-bromo-2-hydroxypyrimidine is a classic competitive side reaction where water acts as a nucleophile instead of your cyclobutoxide anion. The chloro-group at the C2 position is an excellent leaving group, and any trace moisture can lead to this hydrolysis byproduct.[4][5]

Causality: The mechanism is a competitive SNAr reaction. Both the cyclobutoxide anion and a water molecule (or hydroxide ion) can attack the electron-deficient C2 carbon. While the cyclobutoxide is a stronger nucleophile, its concentration might be lower than that of water if the reaction is not rigorously dried.

To mitigate this, you must operate under strictly anhydrous conditions. This is a self-validating system: successful prevention of the hydroxide impurity confirms the integrity of your anhydrous setup.

Experimental Protocol: Minimizing Hydrolysis

  • Glassware Preparation: Dry all glassware (reaction flask, dropping funnel, condenser) in an oven at >130°C for a minimum of 6 hours and allow to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).

  • Reagent Purity:

    • Use an anhydrous grade solvent (e.g., THF, Dioxane, or DMF) from a sealed bottle or a solvent purification system.

    • Ensure the 5-bromo-2-chloropyrimidine is dry. If necessary, dissolve it in a dry solvent and dry over MgSO4, filter, and remove the solvent in vacuo before use.

    • Cyclobutanol can absorb moisture. Consider distilling it or using a fresh bottle.

  • Reaction Setup:

    • Assemble the glassware hot and flush the entire system with inert gas for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

    • Use a strong, non-hydroxide base like Sodium Hydride (NaH) to generate the sodium cyclobutoxide in situ. NaH will also react with any trace water, acting as a scavenger.

  • Procedure:

    • Suspend NaH (60% dispersion in mineral oil, ~1.2 equivalents) in anhydrous THF under an inert atmosphere.

    • Slowly add cyclobutanol (~1.1 equivalents) dropwise at 0°C. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete formation of the alkoxide.

    • Add a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) in anhydrous THF to the alkoxide solution.

    • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

hydrolysis_vs_substitution sub 5-Bromo-2-chloropyrimidine nuc1 Cyclobutoxide (from Cyclobutanol + NaH) meisenheimer1 Meisenheimer Complex (Anionic Intermediate) nuc2 Water / Hydroxide (Moisture Contamination) meisenheimer2 Meisenheimer Complex nuc1->meisenheimer1 Attack at C2 product This compound meisenheimer1->product Loss of Cl- nuc2->meisenheimer2 Attack at C2 side_product 5-Bromo-2-hydroxypyrimidine meisenheimer2->side_product Loss of Cl-

Fig 1. Competing SNAr pathways for the desired product and hydrolysis side-product.
Q3: The reaction seems stalled; I have significant unreacted starting material even after several hours. How can I drive the reaction to completion?

A3: Stalled reactions are typically due to insufficient activation energy, poor nucleophile generation, or steric hindrance.

Causality and Troubleshooting Steps:

  • Base Strength and Stoichiometry: The pKa of cyclobutanol is similar to other small alcohols (~16-18). A strong base is required to fully deprotonate it and generate the active nucleophile.

    • Check Your Base: Sodium hydroxide or potassium carbonate may not be strong enough to generate a sufficient concentration of the cyclobutoxide, especially in aprotic solvents like THF. Switch to a stronger base like Sodium Hydride (NaH), Lithium bis(trimethylsilyl)amide (LiHMDS), or Potassium tert-butoxide (KOtBu).

    • Stoichiometry: Use at least 1.1-1.2 equivalents of the base to ensure full conversion of the alcohol to the alkoxide.

  • Temperature: SNAr reactions require energy to overcome the initial disruption of aromaticity to form the Meisenheimer complex intermediate.[1][6]

    • Increase Heat: If you are running the reaction at room temperature, gradually increase the temperature. Refluxing in THF (66°C) or switching to a higher boiling solvent like Dioxane (101°C) or DMF (153°C) can significantly accelerate the reaction. Monitor for potential degradation at higher temperatures.

  • Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing reaction rates.

    • Polar Aprotic Solvents: Solvents like DMF or DMSO are excellent for SNAr reactions as they stabilize the charged Meisenheimer complex. Use with caution, as they can be difficult to remove and require high-purity anhydrous grades.

troubleshooting_workflow cluster_check cluster_solution start Low Yield of Product tlc Analyze Reaction Mixture by TLC/LC-MS start->tlc main_spot What is the main spot? tlc->main_spot sm Starting Material (5-bromo-2-chloropyrimidine) main_spot->sm polar Polar Impurity (5-bromo-2-hydroxypyrimidine) main_spot->polar complex Complex Mixture/ Degradation main_spot->complex sol_sm Action: 1. Use stronger base (NaH). 2. Increase reaction temperature. 3. Increase reaction time. sm->sol_sm sol_polar Action: 1. Use rigorously anhydrous conditions. 2. Dry solvents and reagents. 3. Use inert atmosphere. polar->sol_polar sol_complex Action: 1. Lower reaction temperature. 2. Use milder workup conditions (avoid strong acid/base). 3. Reduce reaction time. complex->sol_complex

Fig 2. Troubleshooting decision tree for low yield reactions.
Q4: Is the 2-cyclobutoxy ether linkage stable? I'm concerned about cleavage during workup or purification.

A4: The 2-cyclobutoxypyrimidine moiety is a type of ether. While generally stable, ether linkages can be susceptible to cleavage under strongly acidic conditions. The cyclobutane ring itself is strained, which can sometimes increase reactivity compared to acyclic ethers.

Stability Considerations:

  • Acidic Conditions: Avoid strong acids (e.g., concentrated HCl, H2SO4) during the aqueous workup. Protonation of the ether oxygen, followed by attack by a nucleophile (like a chloride ion), can cleave the C-O bond. A mild workup with saturated ammonium chloride (NH4Cl) solution or a dilute bicarbonate wash is much safer.

  • Basic Conditions: The ether linkage is generally very stable to basic conditions.[3] You should not expect cleavage during a standard basic workup (e.g., NaHCO3, K2CO3).

  • Purification: Silica gel chromatography is generally safe for this compound. The slightly acidic nature of standard silica gel is not typically strong enough to cause hydrolysis. If you are concerned, you can neutralize the silica gel by pre-washing it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%).

  • Storage: Store the final compound in a cool, dark place. For long-term storage, keeping it under an inert atmosphere can prevent slow degradation from atmospheric moisture and acid gases.

By carefully controlling the pH during workup and employing standard purification techniques, you can reliably isolate and store your this compound without significant degradation.

References

  • Benchchem. Troubleshooting common issues in pyrimidine synthesis.
  • BOC Sciences. De Novo Pyrimidine Synthesis.
  • ChemicalBook. Synthesis Methods of 5-Bromo-2-chloropyrimidine. (2025-04-23).
  • MDPI. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021-06-09).
  • YouTube. nucleophilic aromatic substitutions. (2019-01-19).
  • Synthesis. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • Wikipedia. Nucleophilic aromatic substitution.
  • Radboud Repository. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Wikipedia. Pyrimidine.
  • MedchemExpress.com. 5-Bromo-2-chloropyrimidine.
  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018-10-17).
  • Indiana State University. Purine and Pyrimidine Metabolism. (1997-04-12).
  • ResearchGate. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2025-10-15).
  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021-12-12).
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20).

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-2-cyclobutoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-cyclobutoxypyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the synthesis of this compound. Our approach is rooted in established chemical principles to ensure the reliability and success of your experiments.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry and drug discovery. The pyrimidine core is a key pharmacophore found in numerous biologically active molecules, and the bromo and cyclobutoxy substituents offer versatile handles for further chemical modifications. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the 2-cyclobutoxy group can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets. Given its utility, a robust and optimized synthesis is crucial for its efficient incorporation into drug development pipelines.

Core Synthetic Strategy: The Williamson Ether Synthesis (SNAr)

The most common and effective method for synthesizing this compound is through a Williamson ether synthesis, which in the context of this heteroaromatic system, proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction involves the displacement of a halide from the pyrimidine ring by the cyclobutoxide anion.

The general transformation is as follows:

General Reaction Scheme

Figure 1. General reaction scheme for the synthesis of this compound.

The key to a successful synthesis lies in the careful optimization of several critical parameters, including the choice of base, solvent, temperature, and reaction time.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in this SNAr reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation of Cyclobutanol: The formation of the cyclobutoxide nucleophile is critical. Sodium hydride (NaH) is the preferred base for this transformation as it irreversibly deprotonates the alcohol, driving the equilibrium forward.[1][2] Ensure that the NaH is fresh and active. Older NaH can have a layer of inactive sodium hydroxide on its surface.

    • Solution: Use a fresh bottle of NaH or wash the NaH with dry hexanes to remove the mineral oil and any surface impurities immediately before use. Always handle NaH under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: The reaction temperature needs to be high enough to overcome the activation energy barrier but not so high as to promote side reactions.

    • Solution: A temperature range of 60-80 °C is typically a good starting point for this type of SNAr reaction.[3] If the reaction is sluggish, a gradual increase in temperature can be beneficial. However, be mindful of potential side reactions at higher temperatures.

  • Inappropriate Solvent: The choice of solvent is crucial for SNAr reactions.

    • Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they solvate the sodium cation, leaving the cyclobutoxide anion more nucleophilic.[4] Avoid protic solvents like ethanol or water, as they can protonate the alkoxide, rendering it inactive.

  • Presence of Water: Water will quench the sodium hydride and protonate the cyclobutoxide.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be set up and run under a dry, inert atmosphere.

Q2: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are these byproducts and how can I minimize them?

A2: The formation of byproducts is a common challenge. Here are the likely culprits and how to address them:

  • Elimination (E2) Product: Since cyclobutanol is a secondary alcohol, the corresponding cyclobutoxide is a relatively strong base, which can promote an E2 elimination reaction with the alkyl halide, although in this case, the reaction is on an aromatic ring. A more likely scenario is the degradation of starting materials or product under harsh basic conditions.

    • Solution: Carefully control the reaction temperature. Lowering the temperature may favor the desired SNAr pathway over potential decomposition pathways. Also, avoid a large excess of sodium hydride.

  • Hydrolysis of Starting Material: If there is moisture in the reaction, 2,5-dibromopyrimidine can be hydrolyzed to 5-bromo-2-hydroxypyrimidine.

    • Solution: As mentioned before, strictly anhydrous conditions are paramount.

  • Disubstitution: While less likely due to the deactivating effect of the first substitution, it is possible to get disubstitution on the pyrimidine ring, especially if there are other leaving groups present or under forcing conditions.

    • Solution: Use a stoichiometric amount of cyclobutanol and sodium hydride relative to the 2,5-dibromopyrimidine.

Below is a logic diagram to guide your troubleshooting process for low yield and byproduct formation.

Diagram 1: Troubleshooting flowchart for the synthesis of this compound.

Q3: How should I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • TLC System: A good starting point for a solvent system is a mixture of hexanes and ethyl acetate. A ratio of 4:1 (hexanes:ethyl acetate) should provide good separation.

  • Visualization: The pyrimidine ring is UV active, so the spots can be visualized under a UV lamp (254 nm).

  • Procedure: Spot the starting material (2,5-dibromopyrimidine), the co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. As the reaction progresses, you should see the spot corresponding to the starting material diminish and a new, typically less polar, spot for the product appear. The reaction is complete when the starting material spot is no longer visible.

Q4: What is the best procedure for working up and purifying the product?

A4: A careful workup and purification are essential for obtaining a pure product.

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully and slowly quench the excess sodium hydride by adding isopropanol or ethanol dropwise until the bubbling ceases.

    • Add water to dissolve the salts.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine to remove residual DMF and water-soluble impurities, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity will likely provide the pure product.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Glassware Oven-dry all glassware Prep_Inert Assemble under inert atmosphere (N2 or Ar) Prep_Glassware->Prep_Inert Add_NaH Add NaH (60% in oil, 1.2 eq) to a flask with dry DMF Prep_Inert->Add_NaH Wash_NaH Wash NaH with dry hexanes (optional) Add_NaH->Wash_NaH Add_Cyclobutanol Add Cyclobutanol (1.1 eq) dropwise at 0°C Add_NaH->Add_Cyclobutanol Wash_NaH->Add_Cyclobutanol Stir_Alkoxide Stir for 30 min at RT to form cyclobutoxide Add_Cyclobutanol->Stir_Alkoxide Add_Pyrimidine Add 2,5-Dibromopyrimidine (1.0 eq) Stir_Alkoxide->Add_Pyrimidine Heat_Reaction Heat to 60-80°C and monitor by TLC Add_Pyrimidine->Heat_Reaction Cool_Reaction Cool to 0°C Heat_Reaction->Cool_Reaction Quench Quench with isopropanol, then add water Cool_Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with brine and dry over Na2SO4 Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Diagram 2: Step-by-step experimental workflow for the synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Equivalents
2,5-Dibromopyrimidine237.891.0
Cyclobutanol72.111.1
Sodium Hydride (60% in oil)40.00 (as 100%)1.2
Anhydrous DMF--
Anhydrous Hexanes--
Ethyl Acetate--
Saturated Brine--
Anhydrous Sodium Sulfate--
Silica Gel--

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq) to a round-bottom flask containing anhydrous DMF.

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath and add cyclobutanol (1.1 eq) dropwise. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas will be evolved during this step.

  • SNAr Reaction: Add 2,5-dibromopyrimidine (1.0 eq) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 70 °C and monitor its progress by TLC until the 2,5-dibromopyrimidine is consumed.

  • Workup: Cool the reaction to 0 °C and quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound.

Characterization Data (Predicted)

1H NMR (CDCl3, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.45s2HPyrimidine-H
~5.30p1HO-CH
~2.40m2HCH2
~2.10m2HCH2
~1.70m2HCH2

13C NMR (CDCl3, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~163.5C-2
~159.0C-4, C-6
~110.0C-5
~75.0O-CH
~31.0CH2
~13.0CH2

Mass Spectrometry (EI):

  • m/z (relative intensity): 228/230 ([M]+, characteristic bromine isotope pattern), 200/202 ([M-C2H4]+), 172/174 ([M-C4H8]+), 149 ([M-Br]+).

Conclusion

The synthesis of this compound via a Williamson ether synthesis (SNAr) is a reliable method when reaction conditions are carefully controlled. By paying close attention to the quality of reagents, maintaining anhydrous conditions, and optimizing the reaction temperature, researchers can achieve high yields of the desired product. This guide provides a comprehensive framework for troubleshooting common issues and a detailed protocol to facilitate the successful synthesis of this important building block.

References

  • BenchChem. (2025).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine.
  • ChemicalBook. (2023). 2,5-Dibromopyrimidine synthesis.
  • ResearchGate. (2022, August 10). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • ChemicalBook. (2023). Synthesis Methods of 5-Bromo-2-chloropyrimidine.
  • Chemistry LibreTexts. (2023, February 24). 18.2: Preparing Ethers.
  • ACS Publications. (2016, August 16). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers.
  • Khan Academy. (n.d.). SN1 and SN2 reactions of alcohols.
  • Wiley-VCH. (2007).
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Scheme 1.
  • YouTube. (2019, July 14). 04.03 Syntheses of Ethers.
  • NIST. (n.d.). Pyrimidine, 5-bromo-.
  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Eureka | Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • PubChem. (n.d.). 5-Bromo-2-cyclopropylpyrimidine.
  • PMC. (n.d.).
  • BenchChem. (2025). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.
  • ChemicalBook. (n.d.). 5-Bromo-2-iodopyrimidine synthesis.
  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
  • ResearchGate. (n.d.). SNAr reaction of bromide 2 with alcohol 8e.
  • Wordpress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure.
  • Chemspace. (n.d.). This compound.
  • PubChem. (n.d.). 5-Bromo-2-chloropyrimidine.
  • ChemicalBook. (n.d.). 5-Bromo-2-chloropyrimidine(32779-36-5) 1H NMR spectrum.
  • NIST. (n.d.). Pyrimidine, 5-bromo-.
  • BenchChem. (2025). 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis.
  • Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromopyrimidine 98 7752-82-1.
  • ChemicalBook. (n.d.). 2-Amino-5-bromopyrimidine synthesis.
  • IJPRS. (2013). Synthesis, Characterization and Antimicrobial Activity of 2-hydroxy-5-bromo-4-methoxy-N-(substituted phenyl) chalconeimine.
  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.

Sources

Technical Support Center: Purification of 5-Bromo-2-cyclobutoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-cyclobutoxypyrimidine derivatives. This guide is designed to provide practical, in-depth solutions to common purification challenges, ensuring the integrity and success of your research.

Troubleshooting Guides

This section directly addresses specific issues you may encounter during the purification of this compound derivatives in a question-and-answer format.

Column Chromatography Issues

Question: I'm purifying my this compound derivative using silica gel column chromatography, but I'm experiencing poor separation of my product from a closely-eluting impurity. How can I improve the resolution?

Answer: Achieving good separation between compounds with similar polarities is a common challenge. Here’s a systematic approach to improving your resolution:

  • Optimize Your Solvent System: The choice of eluent is critical for good separation.[1]

    • TLC Analysis is Key: Before scaling up to a column, meticulously optimize your solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[2][3] This Rf value generally provides the best balance for effective separation on a column.

    • Adjusting Polarity: For this compound derivatives, a common starting point is a mixture of hexane and ethyl acetate.[1] If your target compound and the impurity are too close, try decreasing the polarity of the eluent (i.e., increasing the proportion of hexane). This will increase the interaction of the compounds with the silica gel, potentially enhancing separation. Conversely, if the compounds are not moving off the baseline, a gradual increase in polarity is needed.

    • Consider a Different Solvent System: If adjusting the ratio of hexane/ethyl acetate is insufficient, consider introducing a third solvent with different properties. For instance, adding a small amount of dichloromethane or toluene can alter the selectivity of the separation.

  • Refine Your Column Chromatography Technique:

    • Column Dimensions: Use a longer, narrower column to increase the surface area and interaction time with the stationary phase, which can improve separation.

    • Packing: Ensure your column is packed uniformly without any air bubbles or cracks.[1] "Wet loading," where the silica gel is slurried with the initial eluent before packing, is often more effective than dry packing.[4]

    • Sample Loading: Dissolve your crude product in a minimal amount of the initial mobile phase or a less polar solvent to ensure a tight starting band.[5] "Dry loading," where the crude material is adsorbed onto a small amount of silica gel before being added to the column, can be beneficial if the compound has poor solubility in the eluent.[1]

Question: My this compound derivative seems to be decomposing on the silica gel column. What can I do to prevent this?

Answer: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds like some pyrimidine derivatives.[1] Here are several strategies to mitigate this issue:

  • Use a Deactivated Stationary Phase:

    • Neutralized Silica Gel: You can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base, such as triethylamine (typically 0.1-1% in the eluent), followed by flushing with the eluent until the pH is neutral.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or Florisil.[3] However, be aware that the elution order of your compounds may change, so re-optimization of the solvent system using TLC with the new stationary phase is necessary.

  • Modify Your Mobile Phase:

    • Adding a Basic Modifier: Incorporating a small amount of a base like triethylamine or pyridine into your mobile phase can help to neutralize the acidic sites on the silica gel and prevent decomposition.

  • Expedite the Purification:

    • Flash Chromatography: Employing flash chromatography with gentle air or nitrogen pressure will reduce the time your compound spends on the column, minimizing the opportunity for degradation.[2]

Recrystallization Challenges

Question: I'm attempting to purify my this compound derivative by recrystallization, but the compound "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" is a common problem in recrystallization where the compound comes out of solution as a liquid rather than a solid.[1] This often happens when the solution is supersaturated at a temperature above the melting point of the solute. Here are some troubleshooting steps:

  • Modify the Solvent System:

    • Increase the Solvent Volume: Your solution may be too concentrated. Add more of the hot solvent to ensure the compound is fully dissolved before cooling.[6]

    • Use a Solvent Pair: If a single solvent isn't working, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble but miscible with the first) until the solution becomes slightly cloudy. Reheat to clarify and then allow it to cool slowly.[5]

    • Lower the Initial Temperature: Try dissolving the compound at a temperature below its melting point.

  • Control the Cooling Process:

    • Slow Cooling is Crucial: Rapid cooling can promote oiling out.[6] Allow the hot solution to cool slowly to room temperature on a benchtop, insulated with a beaker or watch glass to slow heat loss. Once at room temperature, you can then move it to an ice bath to maximize crystal formation.[5][6]

    • Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites for crystal growth. If you have a small amount of pure crystalline material, adding a "seed crystal" can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The most frequently employed and effective purification methods for this class of compounds are:

  • Silica Gel Column Chromatography: This is a versatile technique for separating compounds based on polarity.[2] It is highly effective for removing both more and less polar impurities.

  • Recrystallization: When applicable, recrystallization is an excellent method for achieving high purity.[6] It is particularly good at removing small amounts of impurities from a large amount of product.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very challenging separations or when very high purity is required, reverse-phase prep-HPLC is a powerful tool.[5]

Q2: How can I assess the purity of my final this compound product?

A2: A multi-faceted approach is recommended to confidently determine the purity of your compound.[7]

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity by calculating the area percentage of the main peak.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and reveal the presence of impurities. Quantitative NMR (qNMR) can be used for a very accurate purity assessment.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify impurities.[7]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, Br) and is a good indicator of purity.

Q3: My this compound derivative is a solid. What are some good starting solvents for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] Good starting points for this compound derivatives, which are often moderately polar, include:

  • Alcohols (e.g., ethanol, isopropanol)

  • Esters (e.g., ethyl acetate)

  • Hydrocarbons (e.g., hexanes, heptane), often used as the "poor" solvent in a solvent pair system.

  • Mixtures of the above, such as ethyl acetate/hexanes.

It is always best to perform small-scale solubility tests with a few milligrams of your compound in different solvents to identify the most promising candidates.

Q4: Are there any specific safety precautions I should take when working with this compound derivatives?

A4: Yes, as with any chemical, proper safety measures are essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: Handle these compounds in a well-ventilated fume hood, especially when working with volatile solvents.

  • Hazard Information: While specific toxicity data may be limited, it is prudent to treat all new chemical entities as potentially hazardous. Brominated organic compounds can be irritants.

Experimental Protocols & Visualizations

Protocol 1: Optimized Column Chromatography for a this compound Derivative
  • TLC Optimization:

    • Prepare several TLC chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Dissolve a small amount of the crude product in a volatile solvent like dichloromethane.

    • Spot the crude mixture on TLC plates and develop them in the prepared chambers.

    • Visualize the plates under a UV lamp (254 nm). The optimal eluent system will give the product an Rf value of ~0.2-0.3.[2][3]

  • Column Preparation (Slurry Packing):

    • Secure a glass chromatography column vertically in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[4]

    • In a beaker, mix silica gel (flash grade, 230-400 mesh) with the optimized eluent to form a slurry.[2]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge air bubbles.[2][4]

    • Add a thin layer of sand on top of the packed silica gel.

  • Sample Loading and Elution:

    • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the column.

    • Begin eluting with the optimized solvent system, collecting fractions in test tubes or flasks.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Visual Workflow for Purification Method Selection

Purification_Workflow start Crude this compound Derivative purity_check1 Assess Purity by TLC/¹H NMR start->purity_check1 is_solid Is the crude product a solid? purity_check1->is_solid Impure final_product Pure Product purity_check1->final_product Sufficiently Pure recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) purity_check2 Assess Purity of Isolated Solid recrystallization->purity_check2 purity_check3 Assess Purity of Fractions column_chromatography->purity_check3 purity_check2->column_chromatography Still Impure purity_check2->final_product Pure purity_check3->final_product Pure Fractions Combined prep_hplc Consider Preparative HPLC for highly impure or difficult separations purity_check3->prep_hplc Separation Unsuccessful

Caption: Decision workflow for selecting a purification technique.

Data Summary Table

Purification TechniqueTypical Purity AchievedAdvantagesCommon Challenges
Recrystallization >99%Highly efficient for removing small amounts of impurities; scalable.Compound may "oil out"; finding a suitable solvent can be trial-and-error.[1][6]
Silica Gel Chromatography 95-99%Widely applicable; good for complex mixtures.Potential for compound degradation on acidic silica; can be time-consuming.[1]
Preparative HPLC >99.5%Excellent for difficult separations; high resolution.Requires specialized equipment; limited sample capacity; can be costly.[5]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • ResearchGate. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives.
  • National Institutes of Health. (n.d.). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI).
  • Google Patents. (n.d.). US3956301A - Process for bromination of pyrimidine.
  • National Institutes of Health. (n.d.). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin.
  • Applied Science and Biotechnology Journal for Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • Benchchem. (n.d.). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
  • National Institutes of Health. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
  • Sigma-Aldrich. (n.d.). Halogenated Heterocycles.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • YouTube. (2023). Performing Column Chromatography.
  • PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • Michigan State University. (n.d.). Aromatic Heterocyclic Chemistry.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • PubChem. (n.d.). 5-Bromo-2-cyclopropylpyrimidine.
  • ChemicalBook. (2025). Synthesis Methods of 5-Bromo-2-chloropyrimidine.
  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • PubMed Central. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2.
  • Benchchem. (n.d.). The Indispensable Role of Halogenated Heterocycles in Modern Organic Synthesis: A Technical Guide.
  • Benchchem. (n.d.). Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine.
  • QIAGEN. (n.d.). Plasmid DNA Purification Troubleshooting.
  • Michigan State University. (n.d.). Heterocyclic Compounds.
  • BOC Sciences. (n.d.). CAS 38696-20-7 5-BROMO-2-PHENYLPYRIMIDINE.
  • Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • BLD Pharm. (n.d.). 1339137-63-1|5-Bromo-2-(cyclopropylmethoxy)pyrimidine.
  • Benchchem. (n.d.). Purification of crude 5-Bromo-4-fluoro-2-methyl-1H-indole by column chromatography.
  • Ossila. (n.d.). 5-Bromo-2-fluoropyrimidine | CAS Number 62802-38-4.
  • PubMed Central. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.

Sources

Technical Support Center: Enhancing the Regioselectivity of 5-Bromo-2-cyclobutoxypyrimidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-cyclobutoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions involving this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your synthetic strategies.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Poor or Non-Selective Suzuki-Miyaura Coupling

Question: "I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a mixture of products coupled at the C5 and C2 positions, or the reaction is not proceeding selectively at the desired C5 position. How can I improve the C5 selectivity?"

Root Cause Analysis:

The inherent reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl.[1][2] Therefore, the C5-Br bond is significantly more reactive than a C2-Cl bond would be. However, with this compound, the electronic properties of the pyrimidine ring and the specific reaction conditions can influence this selectivity. The electron-donating nature of the 2-cyclobutoxy group can modulate the electron density of the ring, and suboptimal reaction conditions can lead to competitive reactions.

Solutions:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For selective C5 coupling, a less reactive catalyst system is often preferred to exploit the differential reactivity of the C-Br bond.

    • Recommendation: Start with a standard catalyst like Pd(PPh₃)₄. The bulky phosphine ligands can favor oxidative addition at the more accessible C5 position.

  • Base and Solvent Optimization: The base and solvent system can dramatically impact the reaction's success.

    • Recommendation: A milder base such as K₂CO₃ or Cs₂CO₃ is often sufficient and can help prevent side reactions. A solvent system of dioxane/water or toluene/water is a good starting point.[2]

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the kinetically preferred reaction at the more reactive C5-Br bond.

    • Recommendation: Begin with a reaction temperature of 80 °C and adjust as needed.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5

Parameter Condition Rationale
Substrate This compound1.0 equiv.
Reagent Arylboronic Acid1.2 equiv.
Catalyst Pd(PPh₃)₄5 mol%
Base K₂CO₃2.0 equiv.
Solvent Dioxane/H₂O (4:1)Degassed
Temperature 80 °CTo favor kinetic product
Atmosphere Inert (Argon or Nitrogen)To prevent catalyst degradation

Issue 2: Unsuccessful or Low-Yield Buchwald-Hartwig Amination

Question: "My Buchwald-Hartwig amination of this compound with a primary amine is giving a low yield of the desired 5-amino product. What could be the issue?"

Root Cause Analysis:

Buchwald-Hartwig amination is a powerful method for C-N bond formation.[1][3] Low yields can stem from several factors, including catalyst inhibition, inappropriate ligand choice, or a base that is not optimal for the specific amine being used. The cyclobutoxy group is generally stable, but under harsh conditions, ether cleavage could be a minor side reaction.

Solutions:

  • Ligand Choice is Paramount: The success of a Buchwald-Hartwig reaction is highly dependent on the phosphine ligand. For coupling with primary amines, a bulkier, electron-rich ligand is often necessary.

    • Recommendation: Use a ligand such as Xantphos or a biarylphosphine ligand (e.g., SPhos). These ligands promote the reductive elimination step of the catalytic cycle.

  • Base Compatibility: The choice of base must be compatible with both the amine and the substrate. Strong, non-nucleophilic bases are typically required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[4] However, for sensitive substrates, a weaker base like K₃PO₄ can be effective with the right ligand.

  • Catalyst Precursor: Using a pre-formed palladium(0) source or a G3/G4 precatalyst can sometimes improve reaction efficiency and reproducibility.

Experimental Protocol: Buchwald-Hartwig Amination at C5

Parameter Condition Rationale
Substrate This compound1.0 equiv.
Reagent Primary Amine1.2 equiv.
Catalyst Pd₂(dba)₃2.5 mol%
Ligand Xantphos5 mol%
Base NaOtBu1.5 equiv.
Solvent TolueneAnhydrous, Degassed
Temperature 100 °CTo drive reaction to completion
Atmosphere Inert (Argon or Nitrogen)Critical for catalyst stability

Issue 3: Difficulty in Achieving C2 Functionalization

Question: "I have successfully functionalized the C5 position and now want to perform a reaction at the C2 position, which is occupied by the cyclobutoxy group. How can I achieve this?"

Root Cause Analysis:

Functionalization at the C2 position requires the cleavage of the C-O bond of the cyclobutoxy group. This is typically more challenging than displacing a halogen and requires different reaction strategies.

Solutions:

  • Nucleophilic Aromatic Substitution (SNAr): If the pyrimidine ring is sufficiently activated by electron-withdrawing groups (which is not the case after C5 functionalization with an aryl or amino group), direct displacement of the cyclobutoxy group might be possible with a strong nucleophile at high temperatures. However, this is often low-yielding.

  • Conversion to a Better Leaving Group: A more reliable strategy is to first convert the cyclobutoxy group into a better leaving group, such as a triflate. This would involve dealkylation to the corresponding pyrimidone, followed by triflation. The resulting 2-triflate can then undergo various cross-coupling reactions.

Workflow for C2 Functionalization

C2_Functionalization A 5-Substituted-2-cyclobutoxypyrimidine B 5-Substituted-pyrimidin-2-one A->B Dealkylation (e.g., BBr₃, TMSI) C 5-Substituted-2-trifluoromethanesulfonyloxypyrimidine B->C Triflation (Tf₂O, pyridine) D 2,5-Disubstituted Pyrimidine C->D Cross-Coupling (Suzuki, Buchwald, etc.)

Caption: Workflow for C2 functionalization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the positions on the this compound ring?

A1: The reactivity of the positions on the pyrimidine ring is dictated by their electronic properties. The pyrimidine ring is inherently electron-deficient, which facilitates reactions at different positions based on the type of reagent used.

  • For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig, Stille): The reactivity is primarily determined by the carbon-halogen bond strength, following the general trend I > Br > Cl.[1][2] Therefore, the C5 position with the bromine atom is the most reactive site for oxidative addition to a palladium(0) catalyst. The C2-O bond of the cyclobutoxy group is unreactive under these conditions.

  • For Nucleophilic Aromatic Substitution (SNAr): The C2, C4, and C6 positions of a pyrimidine ring are the most electron-deficient and thus most susceptible to nucleophilic attack.[5] However, in this compound, the C2 position is occupied by a poor leaving group (cyclobutoxide). Therefore, direct SNAr is unlikely without prior modification.

  • For Electrophilic Aromatic Substitution: The C5 position is the most electron-rich position on the pyrimidine ring and is the most susceptible to electrophilic attack.[5] However, this position is already substituted with bromine.

  • For Metal-Halogen Exchange: The C5-Br bond can undergo lithium-halogen exchange with strong organolithium reagents like n-BuLi or t-BuLi at low temperatures.[6] This generates a potent C5-lithiated pyrimidine nucleophile that can react with various electrophiles.

Q2: I am considering a Stille coupling reaction. What are the key considerations for this compound?

A2: Stille coupling is a viable option for C-C bond formation at the C5 position.[7][8]

  • Advantages: Organotin reagents are often tolerant of a wide range of functional groups and are not sensitive to moisture or air.[8][9]

  • Disadvantages: The primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[7][9]

  • Key Considerations:

    • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst.

    • Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the transmetalation step.[10] Lithium chloride is also frequently added to facilitate the reaction.

    • Work-up: To remove tin byproducts, a work-up involving a potassium fluoride (KF) wash or filtration through silica gel with a triethylamine-containing eluent is often necessary.[9]

Catalytic Cycle for Cross-Coupling Reactions

Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd R¹-X Transmetal Transmetalation Complex OxAdd->Transmetal R²-M Transmetal->Pd0 Reductive Elimination R¹-R²

Caption: Generalized catalytic cycle for cross-coupling reactions.

Q3: Can I perform a lithium-halogen exchange on the C5-Br bond? What are the potential pitfalls?

A3: Yes, a lithium-halogen exchange is a powerful method to generate a nucleophilic C5-pyrimidine species.[6] This is typically performed at very low temperatures (-78 °C or lower) using an alkyllithium reagent like n-butyllithium.

  • Potential Pitfalls:

    • Temperature Control: The reaction is highly exothermic and must be kept at a low temperature to prevent side reactions, such as the reaction of the generated aryllithium with unreacted this compound.[11]

    • Competing Reactions: The alkyllithium reagent is a strong base and nucleophile. It can potentially react with other functional groups in the molecule or with the solvent (e.g., THF).

    • Electrophile Quench: The generated aryllithium is highly reactive and should be quenched with the desired electrophile at low temperature before warming the reaction mixture.

References

  • Frutos, R. P., et al. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. The Journal of Organic Chemistry, 78(11), 5800–5803. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • Wikipedia. (2023). Metal–halogen exchange. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Wikipedia. (2023). Stille reaction. [Link]

  • Myers, A. The Stille Reaction - Chem 115. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2021). The Lithium–Halogen Exchange Reaction in Process Chemistry. [Link]

  • Lu, Y., et al. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • Baran, P. S., & Roizen, J. L. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70, 581. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • YouTube. (2018). Suzuki Coupling Mechanism and Applications. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • PMC - NIH. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. [Link]

  • ResearchGate. (2025). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. [Link]

  • TCNJ - Journal of Student Scholarhip. (2007). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. [Link]

  • ResearchGate. (2018). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Link]

  • PubMed. (2002). Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. [Link]

  • PubChem. 5-Bromo-2-cyclopropylpyrimidine. [Link]

Sources

Technical Support Center: Scalable Synthesis of 5-Bromo-2-cyclobutoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scalable synthesis of 5-bromo-2-cyclobutoxypyrimidine and its intermediates. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and scale-up of this critical pharmaceutical building block. Our focus is on providing practical, field-tested insights grounded in chemical principles to help you navigate the challenges of this synthesis.

Overview of the Synthetic Strategy

The most common and scalable approach to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The synthesis typically starts from 5-bromo-2,4-dichloropyrimidine, a readily available intermediate.[1] The core challenge lies in achieving regioselective substitution of the chlorine atom at the C2 position with cyclobutanol, as the C4 position is often more reactive.[2]

This guide will address the critical parameters and potential pitfalls of this transformation, ensuring a robust and reproducible process.

G cluster_start Starting Materials cluster_reaction Core Synthesis Step cluster_products Reaction Products cluster_end Final Processing SM1 5-Bromo-2,4-dichloropyrimidine Reaction S N Ar Reaction (Williamson-type Ether Synthesis) SM1->Reaction SM2 Cyclobutanol SM2->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Product Desired Product: This compound Reaction->Product Selective C2 Substitution Isomer Key Impurity: 5-Bromo-4-cyclobutoxy-2-chloropyrimidine Reaction->Isomer Non-selective C4 Substitution Purification Purification (Crystallization / Chromatography) Product->Purification Isomer->Purification Analysis QC Analysis (HPLC, NMR, MS) Purification->Analysis

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: General and Scale-Up Challenges

Q1: My reaction yield dropped significantly when moving from a 10g lab scale to a 1kg pilot scale. What are the most likely causes?

A1: A drop in yield during scale-up is a classic challenge in process chemistry and is rarely due to a single factor.[3] At larger scales, physical parameters that are negligible in the lab become process-defining.

Causality & Troubleshooting Steps:

  • Inefficient Heat Transfer: Large reactors have a much lower surface-area-to-volume ratio, making it difficult to dissipate heat.[4] The SNAr reaction is often exothermic, and uncontrolled temperature increases can lead to side reactions and product degradation.

    • Solution: Implement controlled, slower addition of the alkoxide or base. Ensure your reactor's cooling system is rated for the reaction's calculated heat output and monitor the internal temperature with calibrated probes, not just the jacket temperature.[3]

  • Poor Mixing and Mass Transfer: Inadequate mixing in large vessels can create localized "hot spots" or areas of high concentration, which promotes impurity formation.[3] This is especially critical during the addition of the base (e.g., NaH) to cyclobutanol, where inhomogeneous mixing can lead to clumping and uncontrolled gas evolution.

    • Solution: Verify that the impeller design (e.g., pitch-blade turbine, anchor) and agitation speed are sufficient to maintain a homogeneous slurry or solution. For heterogeneous reactions (e.g., using K₂CO₃), effective mixing is paramount for consistent reaction rates.

  • Raw Material Quality and Consistency: The impact of impurities in starting materials is magnified at scale.[3][5] A seemingly minor impurity in a new batch of 5-bromo-2,4-dichloropyrimidine could inhibit the reaction or generate a new, difficult-to-remove side product.

    • Solution: Qualify all raw material suppliers rigorously. Perform incoming QC on every batch of starting materials, not just the first one. Key tests should include HPLC purity, moisture content (especially for cyclobutanol and solvents), and identification (NMR or IR).

Q2: I'm concerned about the exothermicity of the reaction, especially when adding sodium hydride. How can I assess and control this risk at scale?

A2: This is a critical safety and process control consideration. The reaction of sodium hydride with cyclobutanol to form the alkoxide is highly exothermic and releases hydrogen gas.

Risk Mitigation Strategy:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to measure the heat of reaction and the rate of heat evolution. This data is essential for ensuring the pilot plant reactor can safely handle the thermal load.

  • Controlled Addition (Dosing): Never add the alcohol to a large amount of sodium hydride. The standard and safer procedure is to add the sodium hydride portion-wise to the solution of cyclobutanol in an appropriate solvent (like THF) or, preferably, add a solution of cyclobutanol to a slurry of NaH.

  • Inert Atmosphere and Venting: Ensure the reactor is under a dry, inert atmosphere (Nitrogen or Argon) to prevent hydrogen from creating a flammable mixture with air. The reactor must be properly vented to handle the hydrogen gas evolution.

  • Consider Alternative Bases: If the exotherm is unmanageable, consider a weaker, non-gasevolving base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), although this may require higher temperatures and longer reaction times.[6]

Part 2: Troubleshooting the SNAr Reaction

Q3: My primary issue is poor regioselectivity. I'm getting a significant amount of the 5-bromo-4-cyclobutoxy-2-chloropyrimidine isomer. How can I favor substitution at the C2 position?

A3: This is the most common and significant challenge in this synthesis. The C4 position of the 2,4-dichloropyrimidine ring is electronically more activated and generally more susceptible to nucleophilic attack than the C2 position.[2] However, selectivity can be controlled by manipulating steric hindrance and reaction conditions.

Strategies to Enhance C2 Selectivity:

  • Temperature Control: Lowering the reaction temperature often increases selectivity. The activation energy for substitution at the more hindered C2 position is typically higher. By running the reaction at a lower temperature (e.g., 0-10 °C), you can slow the rate of C4 attack more than C2 attack, thus improving the kinetic selectivity.

  • Solvent Choice: The solvent can influence the reactivity of the nucleophile. Aprotic polar solvents like DMF or DMAc are common, but exploring less polar solvents like THF or 1,4-dioxane can sometimes alter selectivity by changing the solvation shell around the alkoxide.[6]

  • Counter-ion Effects: The choice of base (e.g., NaH vs. KH vs. K₂CO₃) determines the counter-ion (Na⁺, K⁺). Potassium salts are often more soluble and can lead to a more reactive "naked" alkoxide, which might not always be beneficial for selectivity. Experimenting with different bases is a key optimization step.

Parameter Condition A (Favors C4) Condition B (Favors C2) Rationale
Temperature Higher (e.g., Room Temp to 50°C)Lower (e.g., 0°C to 10°C)Exploits differences in activation energy between the C2 and C4 sites.
Base Strong, soluble (e.g., KH in THF)Bulky or heterogeneous (e.g., K₂CO₃)A more reactive nucleophile may be less selective. A heterogeneous base can slow the overall reaction, allowing kinetic selectivity to dominate.
Solvent Highly Polar Aprotic (e.g., DMF)Moderately Polar (e.g., THF, Dioxane)Solvent choice affects nucleophile solvation and reactivity, which can influence selectivity.[6]

Q4: The reaction is sluggish and does not go to completion, even after extended reaction times. What should I investigate?

A4: Incomplete conversion points to issues with reactant purity, catalyst (if any) activity, or suboptimal reaction conditions.[7]

G cluster_checks Initial Checks cluster_solutions Potential Solutions Start Low Conversion in S N Ar Step CheckMoisture Check for Moisture in Reagents/Solvents? Start->CheckMoisture CheckBase Check Base Activity/ Stoichiometry? Start->CheckBase CheckPurity Check Starting Material Purity (HPLC)? Start->CheckPurity CheckMoisture->CheckBase No Sol_Dry Dry Solvents/Reagents. Use Anhydrous Conditions. CheckMoisture->Sol_Dry Yes CheckBase->CheckPurity No Sol_Base Use Fresh, High-Purity Base. Verify Stoichiometry (1.1-1.2 eq). CheckBase->Sol_Base Yes Sol_Purity Re-purify Starting Materials. Source from a qualified vendor. CheckPurity->Sol_Purity Yes Sol_Temp Increase Reaction Temperature. (Caution: May decrease selectivity) CheckPurity->Sol_Temp No

Caption: Troubleshooting workflow for low conversion in the SNAr reaction.

Troubleshooting Steps:

  • Moisture Contamination: Alkoxides are strong bases and will be quenched by water. Ensure cyclobutanol, solvents (especially THF), and the inert atmosphere are scrupulously dry.

  • Base Inactivity: Solid bases like NaH or K₂CO₃ can lose activity over time due to surface oxidation or hydration. Use freshly opened or properly stored base. Ensure you are using a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

  • Starting Material Purity: Impurities in the 5-bromo-2,4-dichloropyrimidine can inhibit the reaction.[7] Confirm the purity of your starting material by HPLC and NMR.

  • Insufficient Temperature: While lower temperatures favor selectivity, some reactions require a certain thermal threshold to proceed at a reasonable rate. If the reaction is clean but stalled, a modest, controlled increase in temperature may be necessary. Monitor by HPLC to see if impurity formation increases disproportionately.

Part 3: Purification and Analysis

Q5: How can I effectively remove the C4-substituted isomer and other impurities from my final product on a large scale?

A5: On a large scale, purification strategies must be robust, scalable, and cost-effective. While chromatography is useful in the lab, it is often not feasible for multi-kilogram production.

Recommended Purification Strategy:

  • Crystallization: This is the most effective and scalable method. The desired this compound and the undesired C4-isomer often have different solubility profiles.

    • Protocol: Conduct a solvent screen to find a system that maximizes the solubility of the desired product at high temperature while minimizing its solubility (and maximizing the impurity's solubility) at low temperature. Common solvent systems include isopropanol/water, ethanol, heptane/ethyl acetate, or toluene.

    • Self-Validation: During crystallization development, take samples of the mother liquor and the isolated solid and analyze them by HPLC. This will allow you to calculate a partition coefficient for the impurity and optimize the crystallization for maximum purification in a single step. Recrystallization may be necessary to achieve >99.5% purity.

  • Distillation/Sublimation: Not typically suitable for this class of compounds due to their high boiling points and potential for thermal degradation.

  • Extraction: An acidic or basic wash during workup is unlikely to separate the isomers, as their pKa values will be very similar. However, it can be effective for removing other types of impurities.

Q6: What are the key analytical markers I should look for in ¹H NMR and Mass Spectrometry to confirm the structure and purity of my final product?

A6: A combination of analytical techniques is essential for unambiguous structural confirmation and purity assessment.[8]

Analytical Confirmation:

  • ¹H NMR Spectroscopy:

    • The most telling signal is the lone proton on the pyrimidine ring (at the C6 position). Due to the differing electronic environments, this proton will have a distinct chemical shift for the C2-substituted product versus the C4-substituted isomer.

    • Expected Signature for this compound: You will see a singlet for the C6-H proton, along with multiplets for the cyclobutyl group protons. The exact shift should be confirmed with a reference standard.

  • Mass Spectrometry (MS):

    • This technique confirms the molecular weight. A high-resolution mass spectrum (HRMS) can confirm the elemental composition.

    • Expected Signature: Look for the characteristic isotopic pattern of a molecule containing one bromine atom (¹⁹Br/⁸¹Br have roughly a 1:1 natural abundance), which will appear as two peaks of nearly equal intensity separated by 2 m/z units (the M+ and M+2 peaks).[8]

  • HPLC:

    • This is the workhorse for purity analysis. A well-developed HPLC method should be able to resolve the desired product from the starting material (5-bromo-2,4-dichloropyrimidine), the C4-isomer, and any other process impurities. The purity should be reported as an area percentage.

Technique Key Feature to Observe Purpose
¹H NMR Chemical shift of the C6-H singletIsomer differentiation & Structural Confirmation
¹³C NMR Number of distinct carbon signalsStructural Confirmation
Mass Spec Molecular ion peak cluster (M+, M+2)Molecular Weight & Bromine Presence Confirmation
HPLC Retention time and peak areaPurity Assessment & Isomer Separation

Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is for informational purposes. All reactions, especially those involving sodium hydride, should be performed by trained personnel with appropriate safety precautions and engineering controls.

Synthesis of this compound

  • Alkoxide Formation:

    • To a clean, dry, inerted reactor, charge anhydrous Tetrahydrofuran (THF, 10 volumes based on cyclobutanol).

    • Charge cyclobutanol (1.0 eq).

    • Cool the solution to 0-5 °C.

    • Charge sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise, maintaining the internal temperature below 10 °C.

    • Stir the resulting slurry at 0-10 °C for 1-2 hours. Monitor for the cessation of hydrogen gas evolution.

  • SNAr Reaction:

    • In a separate vessel, dissolve 5-bromo-2,4-dichloropyrimidine (1.05 eq relative to cyclobutanol) in anhydrous THF (5 volumes).

    • Slowly add the solution of 5-bromo-2,4-dichloropyrimidine to the cold (0-5 °C) sodium cyclobutoxide slurry over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at 5-10 °C.

  • In-Process Control (IPC):

    • Monitor the reaction progress every 1-2 hours by HPLC. Carefully quench a small aliquot of the reaction mixture with water and extract with ethyl acetate for analysis.

    • The reaction is considered complete when the starting dichloropyrimidine is <1.0% by area.

  • Work-up and Isolation:

    • Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or cold water, keeping the temperature below 15 °C.

    • Add an extraction solvent such as ethyl acetate or toluene. Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude oil/solid in a minimal amount of hot isopropanol (or another suitable crystallization solvent).

    • If needed, add water or a non-polar co-solvent (like heptane) dropwise until turbidity is observed.

    • Cool the mixture slowly to room temperature, then further to 0-5 °C to maximize crystal formation.

    • Isolate the solid product by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
  • ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis.
  • PubMed. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors.
  • Benchchem. (n.d.). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • Benchchem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
  • ChemicalBook. (n.d.). 5-Bromopyrimidine synthesis.
  • At Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: A Practical Guide.
  • ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Benchchem. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?.
  • Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety.
  • Benchchem. (n.d.). Validating the Structure of 5-Bromo-2-chloro-4-methoxypyrimidine Derivatives: A Comparative Guide.
  • Biosynth. (2024). Addressing the Challenges of Large-Scale Complex Chemical Manufacturing.
  • ResearchGate. (n.d.). Williamson reaction of cyclobutanol 11 bh to form cyclobutyloxy ester 13.
  • Lumen Learning. (n.d.). Williamson ether synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.

Sources

Technical Support Center: Navigating the Solubility Challenges of 5-Bromo-2-cyclobutoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 5-Bromo-2-cyclobutoxypyrimidine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental design. This document is structured to guide you through a systematic approach to understanding and overcoming the solubility limitations of this compound.

Part 1: Foundational Understanding - Why is Solubility a Critical Hurdle?

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic efficacy and a primary determinant of its behavior in biological systems. Poor aqueous solubility, a common challenge with heterocyclic compounds like pyrimidine derivatives, can lead to erratic absorption, low bioavailability, and ultimately, inconclusive or misleading experimental results.[1][2][3] For this compound, its heterocyclic structure and substituent groups may contribute to low aqueous solubility, making it imperative to develop a robust solubilization strategy.[4]

Part 2: Troubleshooting Guide - A Step-by-Step Approach to Enhancing Solubility

This section provides a systematic workflow for addressing the solubility challenges of this compound.

Initial Assessment: "Know Your Compound"

Q1: What are the first steps I should take to understand the solubility of this compound?

A1: The initial and most critical step is to determine the compound's fundamental physicochemical properties, namely its pKa and lipophilicity (logP).

  • pKa: The pyrimidine ring contains basic nitrogen atoms, making the compound's ionization state—and therefore its solubility—highly dependent on pH.[5][6] Determining the pKa will indicate the pH range in which the compound is likely to be more soluble.

  • LogP: This value provides a measure of the compound's hydrophobicity. A higher logP suggests a greater affinity for non-polar environments and likely poor aqueous solubility.[7]

These parameters will guide the selection of the most appropriate solubilization strategy.[5]

Experimental Protocol: Preliminary Physicochemical Characterization

While a detailed protocol for pKa and logP determination is beyond the scope of this guide, standardized methods such as potentiometric titration for pKa and the shake-flask method for logP are recommended.

Systematic Solubility Screening

A systematic screening of solubility in various solvents is the next logical step. This will provide a practical understanding of the compound's behavior in different chemical environments.

Q2: How should I systematically test the solubility of this compound in different solvents?

A2: A tiered approach is recommended, starting with common laboratory solvents of varying polarities. The shake-flask method is a reliable technique for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Data Presentation: Solubility Profile of this compound

SolventDielectric ConstantPolarityExperimentally Determined Solubility (mg/mL)
Water80.1HighTo be determined
Methanol32.7HighTo be determined
Ethanol24.5HighTo be determined
Acetone20.7MediumTo be determined
Acetonitrile37.5MediumTo be determined
Dichloromethane8.9LowTo be determined
Toluene2.4LowTo be determined
Heptane1.9LowTo be determined

This table should be populated with your experimental data.

Part 3: Advanced Solubilization Strategies

If initial screening reveals poor solubility in common solvents, the following strategies can be employed.

pH Modification

For ionizable compounds, altering the pH of the medium is often the simplest and most effective way to enhance solubility.[5][6]

Q3: How can I use pH to improve the solubility of this compound?

A3: As a pyrimidine derivative, this compound is likely a weak base. Lowering the pH of an aqueous solution should lead to protonation of the nitrogen atoms in the pyrimidine ring, forming a more soluble salt.[6] A pH-solubility profile study is recommended to identify the optimal pH for solubilization.

Experimental Protocol: pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2 to 10).

  • Solubility Determination: Using the shake-flask method described above, determine the solubility of this compound in each buffer.

  • Data Analysis: Plot the solubility as a function of pH to identify the pH at which solubility is maximized.

Cosolvency

The use of a water-miscible organic solvent (cosolvent) can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[5]

Q4: When is it appropriate to use a cosolvent, and which ones are recommended?

A4: Cosolvents are particularly useful for in vitro experiments where a stock solution of the compound is needed. Common cosolvents include DMSO, ethanol, and polyethylene glycols (PEGs).[5] The choice of cosolvent will depend on the specific experimental requirements and downstream applications.

Data Presentation: Common Cosolvents for Preclinical Formulations

CosolventPropertiesTypical Concentration Range
Dimethyl Sulfoxide (DMSO)High solubilizing power< 1% for in vitro cell-based assays
EthanolBiocompatible, volatile5-20%
Polyethylene Glycol 400 (PEG 400)Low toxicity, non-volatile10-50%
Propylene GlycolGood solubilizer, viscous10-60%

Experimental Protocol: Cosolvent Screening

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% of the chosen cosolvent (e.g., DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous experimental medium.

  • Observation: Visually inspect for precipitation at each dilution. The highest concentration that remains clear is the approximate solubility in that cosolvent/aqueous mixture.

Formulation with Excipients

For more challenging solubility issues, formulation with excipients such as surfactants or cyclodextrins can be explored.

  • Surfactants: These amphiphilic molecules can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[8]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.[9]

Solid-State Modification

Advanced techniques that modify the physical form of the compound can also dramatically improve solubility.

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and maintain it in a higher-energy, more soluble amorphous state.[9][10]

  • Particle Size Reduction: Decreasing the particle size (micronization or nanosuspension) increases the surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[3]

Part 4: Visualization of Experimental Workflows

The following diagrams illustrate the decision-making process and experimental workflows for addressing the solubility of this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Solubilization Strategy start Start with this compound pka_logp Determine pKa and logP start->pka_logp sol_screen Systematic Solubility Screening in Various Solvents pka_logp->sol_screen decision Is solubility in desired solvent sufficient? sol_screen->decision ph_adjust pH Adjustment decision->ph_adjust No end Optimized Solubilization Achieved decision->end Yes cosolvent Cosolvent System ph_adjust->cosolvent excipients Formulation with Excipients cosolvent->excipients solid_state Solid-State Modification excipients->solid_state solid_state->end

Caption: Decision-making workflow for addressing solubility issues.

G cluster_0 Shake-Flask Method A Add excess compound to solvent B Equilibrate with agitation A->B C Centrifuge to separate solid B->C D Quantify supernatant concentration C->D

Caption: Experimental workflow for the shake-flask solubility assay.

Part 5: Frequently Asked Questions (FAQs)

Q5: My this compound is soluble in DMSO, but precipitates when I add it to my aqueous buffer. What should I do?

A5: This is a common issue when using DMSO as a cosolvent. The final concentration of DMSO in your aqueous medium may be too low to maintain the solubility of your compound. You can try a few approaches:

  • Lower the final concentration of your compound.

  • Increase the percentage of DMSO in your final solution, being mindful of its potential effects on your experiment (typically <1% is recommended for cell-based assays).

  • Consider using a different cosolvent system or a formulation with excipients like cyclodextrins.

Q6: Can I heat the solution to dissolve more of the compound?

A6: While increasing the temperature can increase the solubility of many compounds, this may only be a temporary solution.[6] Upon cooling to your experimental temperature, the compound may precipitate out of solution. This can be particularly problematic for long-term experiments. It is generally better to find a solvent system in which the compound is soluble at the experimental temperature.

Q7: Are there any safety concerns I should be aware of when working with this compound and various solvents?

A7: Yes, always consult the Safety Data Sheet (SDS) for this compound and any solvents you are using. Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]

  • Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. [Link]

Sources

Validation & Comparative

A Comparative Guide to 5-Bromo-2-cyclobutoxypyrimidine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, renowned for its prevalence in a multitude of biologically active compounds.[1] Among these, the 2,4,5-trisubstituted pyrimidine core has emerged as a particularly fruitful template for the development of potent kinase inhibitors, which are pivotal in cancer and inflammation research. This guide provides a comprehensive comparative analysis of 5-Bromo-2-cyclobutoxypyrimidine and its conceptual analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors, particularly targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

The 5-Bromo-2-alkoxypyrimidine Scaffold: A Privileged Structure

The 5-bromo-2-alkoxypyrimidine moiety is a key pharmacophore in numerous kinase inhibitors. The bromine atom at the C5 position can engage in halogen bonding or serve as a synthetic handle for further functionalization. The alkoxy group at the C2 position, such as the cyclobutoxy group in our reference compound, often occupies a hydrophobic pocket within the kinase ATP-binding site. Modifications at the C4 position are crucial for modulating potency, selectivity, and pharmacokinetic properties.

Target Spotlight: TAK1 - A Key Node in Inflammatory Signaling

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a central regulator of inflammatory signaling pathways, including NF-κB and p38 MAPK activation.[2] Dysregulation of TAK1 activity is implicated in various diseases, making it a compelling target for therapeutic intervention. Several pyrimidine-based compounds have been identified as potent TAK1 inhibitors.

Comparative Analysis of this compound Analogs

While a direct head-to-head comparison of a series of this compound analogs is not extensively documented in publicly available literature, we can construct a robust structure-activity relationship (SAR) profile based on the well-established principles of 2,4,5-trisubstituted pyrimidine kinase inhibitors.

Here, we present a comparative analysis of hypothetical analogs of this compound, focusing on modifications at the C4 position, a common site for diversification in this class of compounds. The predicted activities are based on established SAR trends for similar pyrimidine-based kinase inhibitors.

Compound IDR Group (at C4 position)Predicted Potency (IC50)Rationale for Predicted Activity
REF-01 -NH2ModerateThe small, polar amino group can act as a hydrogen bond donor, providing a baseline level of activity.
ANA-02 -NH-PhHighThe phenyl group can occupy a hydrophobic pocket, potentially increasing binding affinity.
ANA-03 -NH-(4-F-Ph)Very HighA fluorine-substituted phenyl group can enhance binding through favorable interactions and improved metabolic stability.
ANA-04 -NH-CH2-PhModerate to HighThe methylene spacer provides flexibility, which can allow for optimal positioning of the phenyl group within the binding site.
ANA-05 -NH-(c-propyl)ModerateA small, hydrophobic cyclopropyl group can be well-tolerated, but may not provide the same level of interaction as a larger aryl group.

Experimental Protocols

Synthesis of 4-Anilino-5-bromo-2-cyclobutoxypyrimidine (A Representative Analog)

This protocol describes a general method for the synthesis of C4-amino substituted this compound analogs, starting from the readily available 5-bromo-2,4-dichloropyrimidine.

Diagram of Synthetic Workflow:

G A 5-Bromo-2,4-dichloropyrimidine C 5-Bromo-4-chloro-2-cyclobutoxypyrimidine A->C Nucleophilic Aromatic Substitution B Cyclobutanol, NaH B->C E 4-Anilino-5-bromo-2-cyclobutoxypyrimidine C->E Buchwald-Hartwig Amination D Aniline, Pd-catalyst D->E

Caption: Synthetic route to a 4-anilino analog.

Step-by-Step Protocol:

  • Synthesis of 5-Bromo-4-chloro-2-cyclobutoxypyrimidine:

    • To a solution of cyclobutanol (1.1 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Purify the crude product by column chromatography to yield the desired intermediate.

  • Synthesis of 4-Anilino-5-bromo-2-cyclobutoxypyrimidine:

    • To a solution of 5-bromo-4-chloro-2-cyclobutoxypyrimidine (1.0 eq) and aniline (1.2 eq) in dioxane, add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a ligand (e.g., Xantphos, 0.1 eq).

    • Add a base (e.g., Cs2CO3, 2.0 eq) and degas the mixture with argon.

    • Heat the reaction mixture at 100 °C for 16 hours.

    • After cooling, filter the mixture and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain the final compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common luminescence-based assay to determine the IC50 value of a test compound against a target kinase, such as TAK1.[2][3]

Diagram of Assay Workflow:

G A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Dispense Inhibitor/DMSO to Plate A->B C Add Enzyme B->C D Initiate Reaction with Substrate/ATP Mix C->D E Incubate (60 min, RT) D->E F Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) E->F G Incubate (40 min, RT) F->G H Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) G->H I Incubate (30 min, RT) H->I J Read Luminescence I->J

Caption: Workflow for the ADP-Glo™ kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase (e.g., TAK1/TAB1), substrate (e.g., Myelin Basic Protein), ATP, and serially diluted test compound in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of the kinase solution to each well.

  • Reaction Initiation: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing the cytotoxic effects of compounds on cultured cells.[4][5][6]

Diagram of MTT Assay Workflow:

G A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat Cells with Compounds B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan Crystals (DMSO) F->G H Measure Absorbance (570 nm) G->H

Caption: General workflow of an MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate at 37°C for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed herein, derived from the broader class of 2,4,5-trisubstituted pyrimidines, provide a rational basis for the design of more potent and selective analogs. Future work should focus on the synthesis and direct comparative evaluation of a focused library of these compounds to validate the predicted SAR and to optimize their pharmacokinetic and pharmacodynamic properties for potential therapeutic applications.

References

  • Al-Ostoot, F.H. MTT (Assay protocol). Protocols.io. 2023. Available from: [Link].

  • ResearchGate. Comparison of the IC50 (μM) values obtained by cytotoxic activities using MTT assay. Available from: [Link].

  • ResearchGate. Comparisons of IC50 value of each compounds. Available from: [Link].

  • Al-Amiery, Ahmed A. Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Al-Nahrain University. 2012;15(2):92-99.
  • MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available from: [Link].

  • PubMed Central. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Available from: [Link].

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link].

  • BPS Bioscience. TAK1-TAB1 Kinase Assay Kit. Available from: [Link].

  • PubMed. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. Available from: [Link].

  • PubMed Central. Reciprocal Inhibition between the Transforming Growth Factor-β-activated Kinase 1 (TAK1) and Apoptosis Signal-regulating Kinase 1 (ASK1) Mitogen-activated Protein Kinase Kinase Kinases and Its Suppression by TAK1-binding Protein 2 (TAB2), an Adapter Protein for TAK1. Available from: [Link].

  • NIH. Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors. Available from: [Link].

  • PubMed Central. Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. Available from: [Link].

  • MDPI. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Available from: [Link].

  • PubMed Central. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Available from: [Link].

  • PubMed. Discovery of a Series of 2,5-diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase With in Vivo Antitumor Activity. Available from: [Link].

  • MDPI. Synthesis and Anti-Cancer Activity In Vitro of Synephrine Derivatives. Available from: [Link].

Sources

A Comparative Guide to Validating the Biological Activity of 5-Bromo-2-cyclobutoxypyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its role in numerous biologically active compounds, including approved kinase inhibitor drugs.[1][2][3] Its ability to mimic the purine core of ATP allows for critical interactions within the kinase hinge region.[3] The 5-Bromo-2-cyclobutoxypyrimidine core, in particular, offers a synthetically tractable framework for developing potent and selective kinase inhibitors.

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to validate the biological activity of novel this compound derivatives. We will move beyond simple protocol recitation to explain the causal logic behind each experimental stage, ensuring a self-validating and robust data package. For illustrative purposes, we will contextualize our experimental design around a common and clinically significant target for pyrimidine-based inhibitors: the Epidermal Growth Factor Receptor (EGFR), specifically the T790M mutant which confers resistance to earlier generation therapies.[4][5] Our comparative benchmark will be Osimertinib, a third-generation EGFR inhibitor that also features a substituted pyrimidine core.[4]

The Validation Funnel: A Multi-Tiered Strategy

A rigorous validation strategy does not rely on a single assay. Instead, it follows a logical funnel, starting with broad, high-throughput biochemical assays to establish potency and moving towards more complex cell-based systems to confirm biological activity and specificity. This tiered approach is crucial for making informed decisions, optimizing resource allocation, and building a compelling case for a lead candidate.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Specificity & Selectivity Biochem Biochemical Assays (e.g., TR-FRET, Luminescence) - Determine Potency (IC50) CellBased Cell-Based Assays (e.g., Cell Viability, Western Blot) - Confirm Cellular Efficacy (EC50) - Verify Target Engagement Biochem->CellBased Potent compounds advance Selectivity Kinome-Wide Profiling (e.g., KINOMEscan®) - Identify Off-Target Liabilities - Establish Selectivity Index CellBased->Selectivity Efficacious compounds advance Lead Candidate Lead Candidate Selectivity->Lead Candidate Selective compounds advance

Caption: The tiered workflow for kinase inhibitor validation.

Phase 1: Biochemical Validation — Does the Compound Inhibit the Target?

The foundational step is to determine if the derivative directly inhibits the kinase of interest in a clean, isolated system. This is achieved through biochemical assays that measure the enzyme's catalytic activity.[6][7]

Causality: A biochemical assay is the most direct measure of potency (IC50). By removing the complexities of a cellular environment (e.g., membrane permeability, efflux pumps), we can be certain that any observed inhibition is due to a direct interaction between the compound and the target enzyme. This is the first and most critical gate in the validation process.

Featured Protocol: LanthaScreen™ TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, high-throughput method for measuring kinase activity.[8][9] The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's fluorescent acceptor into close proximity, generating a FRET signal.[8][10]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the recombinant human EGFR T790M kinase, a fluorescein-labeled substrate (e.g., Fl-poly-GT), and ATP at 2X the final desired concentration in kinase buffer.[11]

  • Compound Plating: Serially dilute the this compound derivative and the control inhibitor (Osimertinib) in DMSO, then add to a low-volume 384-well plate.

  • Kinase Reaction: Add the 2X kinase solution to the wells containing the compounds. Initiate the kinase reaction by adding the 2X substrate/ATP solution.[11]

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes.[11]

  • Detection: Stop the reaction by adding a solution containing EDTA. Add the terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-pY20) to detect the phosphorylated product.[8][11]

  • Signal Reading: Incubate for 30-60 minutes at room temperature to allow for antibody binding.[11][12] Read the plate on a TR-FRET compatible plate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorescein).[10][11]

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).[11] Plot the ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Comparative Data Presentation
CompoundTarget KinaseIC50 (nM)
Lead Derivative 1 EGFR (T790M)15
Lead Derivative 2 EGFR (T790M)45
Osimertinib (Control) EGFR (T790M)12[4]
Lead Derivative 1 EGFR (Wild-Type)480
Osimertinib (Control) EGFR (Wild-Type)490[4]

This table presents hypothetical data for illustrative purposes.

Phase 2: Cellular Validation — Does It Work in a Biological System?

A potent biochemical inhibitor is a great start, but it's meaningless if the compound cannot enter a cell and engage its target.[13] Cell-based assays are therefore the critical next step to measure a compound's efficacy (EC50) in a relevant biological context.

Causality: This phase validates that the compound possesses the necessary physicochemical properties (e.g., solubility, membrane permeability) to be effective in a living system. It also confirms that the inhibition of the target kinase translates into the desired biological outcome, such as inhibiting cancer cell proliferation.

Featured Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[14][15] A decrease in ATP levels in a cancer cell line known to be dependent on the target kinase is a strong indicator of the compound's anti-proliferative effect.

Step-by-Step Methodology:

  • Cell Plating: Seed NCI-H1975 cells (a human lung adenocarcinoma cell line harboring the L858R/T790M EGFR mutations) into opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative and Osimertinib for 72 hours. Include DMSO-only wells as a negative control.

  • Assay Reagent Addition: Equilibrate the plate to room temperature for 30 minutes.[15] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[14][15]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot the percentage of cell viability against the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizing the Mechanism: EGFR Signaling Pathway

To understand where our compound acts, it's essential to visualize the signaling cascade it is designed to inhibit. Osimertinib and our derivative target the EGFR kinase domain, preventing ATP binding and subsequent autophosphorylation.[16][17] This blocks downstream pro-survival pathways like RAS/RAF/MEK/ERK and PI3K/AKT.[16][18]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR (T790M Mutant) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor 5-Bromo-2-cyclobutoxy- pyrimidine Derivative Inhibitor->EGFR Inhibits Phosphorylation

Caption: Inhibition of mutant EGFR blocks pro-survival signaling pathways.

Phase 3: Specificity Validation — How Selective Is the Compound?

A potent and efficacious compound can still fail if it has significant off-target effects, which can lead to toxicity.[19] Kinase inhibitors are notoriously promiscuous, as over 500 human kinases share a structurally similar ATP-binding pocket. Therefore, assessing the selectivity of a lead candidate is non-negotiable.

Causality: Kinome-wide selectivity profiling provides a broad view of the compound's interaction landscape.[20] By screening against a large panel of kinases, we can identify potential off-target liabilities early in the discovery process. A highly selective compound is more likely to have a wider therapeutic window and a better safety profile.

Featured Method: KINOMEscan® Competition Binding Assay

This technology provides a quantitative measure of compound binding to a large panel of kinases (often over 440).[21][22] The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR. The results are typically reported as the percent of the control (%Ctrl), where a lower number indicates stronger binding.

Experimental Workflow:

This is typically performed as a service by a specialized vendor (e.g., Eurofins DiscoverX).[23]

  • Compound Submission: The lead derivative is submitted to the service provider.

  • Screening: The compound is screened at a fixed concentration (e.g., 1 µM) against the kinase panel.

  • Data Analysis: Results are provided as %Ctrl, where the DMSO control is 100% and a potent binder would be close to 0%. Hits are often defined as compounds that cause >90% inhibition (%Ctrl < 10).

  • Selectivity Score: A selectivity score (S-score) can be calculated to quantify selectivity, where a lower score indicates greater selectivity.

Comparative Data Presentation
Kinase TargetLead Derivative 1 (%Ctrl @ 1µM)Osimertinib (%Ctrl @ 1µM)
EGFR (T790M) 0.1 0.2
EGFR (Wild-Type) 25 30
ABL18591
SRC7885
LCK8188
CDK29598
p38α (MAPK14)9294

This table presents hypothetical data for illustrative purposes. A lower %Ctrl value indicates stronger binding/inhibition.

Conclusion

Validating the biological activity of a novel this compound derivative requires a systematic, evidence-based approach. By progressing through a funnel of biochemical potency assays, cell-based efficacy studies, and broad selectivity profiling, researchers can build a robust data package. This multi-tiered strategy, which compares the lead candidate against a relevant clinical benchmark like Osimertinib, allows for the confident identification of compounds with high potential for further preclinical and clinical development. The causality-driven experimental design outlined here ensures that each step provides a definitive answer to a critical question, ultimately de-risking the drug discovery process and accelerating the path to novel therapeutics.

References

  • Title: KINOMEscan – High-Throughput Kinase Selectivity Profiling Source: Ambit Biosciences Inc. URL: [Link]

  • Title: Mechanism of Action – TAGRISSO® (osimertinib) Source: tagrisso.com URL: [Link]

  • Title: KINOMEscan® Kinase Screening & Profiling Services Source: Technology Networks URL: [Link]

  • Title: What is the mechanism of Osimertinib mesylate? Source: Patsnap Synapse URL: [Link]

  • Title: Biological Activity of Pyrimidine Derivativies: A Review Source: Juniper Publishers URL: [Link]

  • Title: Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy Source: PubMed Central (PMC) URL: [Link]

  • Title: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery Source: Taylor & Francis Online URL: [Link]

  • Title: Biological activities of synthetic pyrimidine derivatives Source: oajournals.com URL: [Link]

  • Title: What is the mechanism of action of Osimertinib mesylate? Source: Patsnap Synapse URL: [Link]

  • Title: EGFR-T790M Is a Rare Lung Cancer Susceptibility Allele with Enhanced Kinase Activity Source: American Association for Cancer Research URL: [Link]

  • Title: An overview on synthesis and biological activity of pyrimidines Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: Cell-based test for kinase inhibitors Source: INiTS URL: [Link]

  • Title: Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds Source: YouTube URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: KINOMEscan Technology Source: Eurofins Discovery URL: [Link]

  • Title: Kinase Screening Assay Services Source: Reaction Biology URL: [Link]

  • Title: EGFR T790M Source: My Cancer Genome URL: [Link]

  • Title: Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries Source: ACS Publications URL: [Link]

  • Title: LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay Source: BMG Labtech URL: [Link]

  • Title: EGFR signaling pathway. The processes of ligandereceptor and... Source: ResearchGate URL: [Link]

  • Title: Kinase Panel Screening and Profiling Service Source: Reaction Biology URL: [Link]

  • Title: The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services Source: discoverx.com URL: [Link]

  • Title: Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index Source: PubMed Central URL: [Link]

  • Title: A cell-based screening assay to identify novel kinase inhibitors Source: American Association for Cancer Research URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

  • Title: Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries Source: PubMed URL: [Link]

  • Title: HitHunter Kinase Enzyme Activity Assay Kits Source: Eurofins DiscoverX URL: [Link]

  • Title: In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays Source: Eurofins Discovery URL: [Link]

  • Title: A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases Source: PNAS URL: [Link]

  • Title: In a biochemical and cellular assay, the IC 50 of an irreversible... Source: ResearchGate URL: [Link]

Sources

A Comparative Spectroscopic Guide to the Structural Confirmation of 5-Bromo-2-cyclobutoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 5-Bromo-2-cyclobutoxypyrimidine, a substituted pyrimidine, presents a unique combination of a heteroaromatic core, a bromine substituent, and a cyclobutoxy group. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound, offering a robust framework for its structural verification. In the absence of publicly available experimental spectra for this specific molecule, this guide will present predicted data, substantiated by comparisons with structurally related analogues. We will delve into the causality behind the expected spectral features, providing a self-validating system for researchers to confirm the structure of this compound and distinguish it from potential isomers.

The Importance of Multi-technique Spectroscopic Analysis

A single spectroscopic technique rarely provides sufficient evidence for the complete structural elucidation of a novel compound. A synergistic approach, employing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is essential. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and definitive confirmation. This guide will explore each of these techniques in detail, outlining the expected data and its interpretation for this compound.

Molecular Structure and Isomeric Considerations

To effectively interpret the spectroscopic data, it is crucial to first visualize the molecule and consider potential isomers that might produce similar, yet distinguishable, spectra.

Caption: Structure of this compound.

A potential isomer to consider is 5-Bromo-4-cyclobutoxypyrimidine . The different substitution pattern on the pyrimidine ring will lead to distinct NMR spectra, which we will discuss in the comparative analysis sections.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid spectral artifacts.

  • Instrument Setup: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal resolution.

  • Data Acquisition:

    • A standard single-pulse experiment is typically sufficient.

    • Typical acquisition parameters include a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can be adjusted (typically 8-16) to achieve an adequate signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Singlet2HH-4, H-6
~5.4Quintet1HO-CH (cyclobutyl)
~2.4Multiplet2HCH₂ (cyclobutyl)
~2.1Multiplet2HCH₂ (cyclobutyl)
~1.8Multiplet2HCH₂ (cyclobutyl)
Interpretation and Comparative Analysis
  • Pyrimidine Protons (H-4, H-6): In the parent 5-bromopyrimidine, the two protons at positions 4 and 6 are equivalent and appear as a singlet. Due to the symmetrical substitution at the 2-position, the protons at C4 and C6 in this compound are also expected to be chemically equivalent and thus appear as a single peak at approximately 8.5 ppm. The electron-withdrawing nature of the bromine atom and the nitrogen atoms in the pyrimidine ring will cause these protons to be significantly deshielded (downfield).

  • Cyclobutoxy Protons:

    • The single proton on the carbon attached to the oxygen (O-CH) is expected to be the most downfield of the cyclobutyl protons due to the electronegativity of the oxygen. It is predicted to appear as a quintet around 5.4 ppm due to coupling with the four adjacent methylene protons.

    • The remaining three pairs of methylene protons in the cyclobutyl ring will appear as complex multiplets in the upfield region (around 1.8-2.4 ppm). Their exact chemical shifts and multiplicities will depend on their diastereotopic relationships.

  • Comparative Analysis with Isomers: For the isomeric 5-Bromo-4-cyclobutoxypyrimidine , the ¹H NMR spectrum would be significantly different. We would expect to see two distinct signals for the pyrimidine protons. The proton at C2 would likely be a singlet, and the proton at C6 would also be a singlet, with different chemical shifts due to their different electronic environments. This clear difference in the aromatic region of the spectrum allows for unambiguous differentiation between the two isomers.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments.

Experimental Protocol: ¹³C NMR Data Acquisition
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The spectrum is acquired on the same NMR spectrometer.

  • Data Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

    • Typical acquisition parameters include a pulse angle of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) is required.

    • Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~165C-2
~158C-4, C-6
~110C-5
~75O-CH (cyclobutyl)
~30CH₂ (cyclobutyl)
~15CH₂ (cyclobutyl)
Interpretation and Comparative Analysis
  • Pyrimidine Carbons:

    • The carbon at the 2-position (C-2), being attached to two nitrogen atoms and an oxygen atom, is expected to be the most downfield, around 165 ppm.

    • The equivalent carbons at positions 4 and 6 (C-4, C-6) will also be significantly downfield due to the adjacent nitrogen atoms, appearing around 158 ppm.

    • The carbon bearing the bromine atom (C-5) will be shifted upfield relative to the other pyrimidine carbons but still in the aromatic region, around 110 ppm.

  • Cyclobutoxy Carbons:

    • The carbon directly attached to the oxygen (O-CH) will be the most downfield of the aliphatic carbons, appearing around 75 ppm.

    • The other two sets of methylene carbons in the cyclobutyl ring will appear in the upfield region, at approximately 30 and 15 ppm.

  • Comparative Analysis with Analogues: Comparing the predicted spectrum to that of 5-bromopyrimidine, the key difference would be the absence of the signals for the cyclobutoxy group and a different chemical shift for the C-2 carbon. In 5-bromopyrimidine, the C-2 carbon is typically observed at a slightly different chemical shift. The presence of the three distinct signals for the cyclobutoxy group is a clear indicator of the substitution at the 2-position.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common technique for small molecules. Electrospray Ionization (ESI) is also a viable option.

  • Analysis: The ions are separated based on their mass-to-charge ratio by an analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion.

Predicted Mass Spectrometry Data
m/zIonPredicted Relative Abundance
228/230[M]⁺Moderate
200/202[M - C₂H₄]⁺High
172/174[M - C₄H₈]⁺Moderate
149[M - Br]⁺Low
55[C₄H₇]⁺High
Interpretation and Comparative Analysis
  • Molecular Ion Peak: The most crucial piece of information is the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 228 and 230.[1][2] This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

  • Fragmentation Pattern:

    • A common fragmentation pathway for alkoxy-substituted rings is the loss of the alkyl group. For a cyclobutoxy group, this can occur through the loss of ethene (C₂H₄, 28 Da) via a retro-Diels-Alder-type reaction of the cyclobutane ring, leading to fragments at m/z 200/202.

    • Loss of the entire cyclobutyl group as cyclobutene (C₄H₈, 56 Da) would result in peaks at m/z 172/174.

    • The fragment corresponding to the cyclobutyl cation ([C₄H₇]⁺) would be observed at m/z 55 and is likely to be a prominent peak.

    • Loss of the bromine atom would give a peak at m/z 149.

Nodes Nodes mol [C₈H₉BrN₂O]⁺˙ (m/z 228/230) frag1 [C₆H₅BrN₂O]⁺˙ (m/z 200/202) mol->frag1 - C₂H₄ frag2 [C₄H₃BrN₂]⁺˙ (m/z 172/174) mol->frag2 - C₄H₈ frag3 [C₄H₇]⁺ (m/z 55) mol->frag3 - C₄H₂BrN₂O Edges Edges with with labels labels

Caption: Predicted major fragmentation pathways for this compound.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic (pyrimidine)
~2980-2850C-H stretchAliphatic (cyclobutyl)
~1600-1450C=C and C=N stretchAromatic ring
~1250C-O stretchAryl-alkyl ether
~1100-1000C-C stretchAliphatic
~700-550C-Br stretchBromo-aromatic
Interpretation and Comparative Analysis
  • C-H Stretching: The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) is a key feature.

  • Aromatic Ring Vibrations: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the pyrimidine ring.

  • C-O Ether Stretch: A strong absorption band around 1250 cm⁻¹ is indicative of the aryl-alkyl ether linkage (pyrimidine-O-cyclobutyl).

  • C-Br Stretch: A band in the lower frequency region (700-550 cm⁻¹) is expected for the C-Br bond.

  • Comparative Analysis: The IR spectrum of this compound would be clearly distinguishable from that of 5-bromopyrimidine by the presence of the strong aliphatic C-H stretching bands and the prominent C-O ether stretching band. These features directly confirm the presence of the cyclobutoxy substituent.

Conclusion

The structural confirmation of this compound is a multi-faceted process that relies on the careful acquisition and interpretation of data from a suite of spectroscopic techniques. This guide has provided a detailed overview of the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for this compound. By comparing this predicted data with that of simpler analogues and potential isomers, a robust and self-validating framework for structural elucidation is established. The characteristic signals in each spectrum—the singlet for the pyrimidine protons in ¹H NMR, the specific chemical shifts of the pyrimidine and cyclobutoxy carbons in ¹³C NMR, the tell-tale M/M+2 isotopic pattern in the mass spectrum, and the combination of aromatic and aliphatic C-H and C-O stretches in the IR spectrum—all converge to provide an unambiguous confirmation of the this compound structure. Researchers can use this guide as a benchmark for their own experimental findings, ensuring the scientific integrity of their work.

References

  • Spectroscopic Methods in Organic Chemistry by Dudley H. Williams and Ian Fleming. A foundational text covering the principles of NMR, MS, and IR spectroscopy. [Link]

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. An introductory guide to the interpretation of spectroscopic data. [Link]

  • Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. A classic textbook for the systematic identification of organic compounds from spectra. [Link]

  • Spectral Database for Organic Compounds (SDBS) . A comprehensive online database of experimental spectroscopic data. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns . A guide to understanding fragmentation in mass spectrometry. [Link][1]

  • NMR Sample Preparation Guidelines . Practical advice for preparing samples for NMR analysis. [Link]

  • Mass spectrum of 1-bromo-2-methylpropane . An example of bromine isotope patterns in mass spectrometry. [Link][2]

  • Table of Characteristic IR Absorptions . A reference table for common IR absorption frequencies. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in 5-Bromo-2-cyclobutoxypyrimidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. Among these, 5-Bromo-2-cyclobutoxypyrimidine stands out as a valuable building block for the synthesis of a diverse array of biologically active molecules. The presence of a reactive bromine atom at the 5-position and a bulky cyclobutoxy group at the 2-position offers unique opportunities for selective C-C, C-N, and C-O bond formation through transition metal-catalyzed cross-coupling reactions. The choice of catalyst is paramount in achieving high yields, selectivity, and functional group tolerance in these transformations.

This guide provides an in-depth comparison of the efficacy of different catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions of this compound. The insights and data presented herein are synthesized from extensive literature analysis of analogous brominated pyrimidine systems, offering a robust framework for reaction optimization and catalyst selection in your research endeavors.

The Critical Role of the Catalyst in Pyrimidine Functionalization

The electron-deficient nature of the pyrimidine ring, further influenced by the electron-donating cyclobutoxy group, dictates the reactivity of the C-Br bond at the 5-position. While palladium-based catalysts have been the workhorses for such transformations, the emergence of nickel and copper catalysts offers compelling alternatives in terms of cost and, in some cases, unique reactivity. The selection of the optimal catalyst is not merely about the metal center but is a finely tuned interplay between the metal precursor, the ancillary ligands, the base, and the solvent system.

A well-chosen catalyst system will efficiently facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination—while minimizing side reactions such as debromination or catalyst deactivation.

Comparative Analysis of Catalytic Systems

The following sections provide a comparative overview of catalyst performance in the three major cross-coupling reactions of this compound. The presented data is a curated summary from studies on structurally similar bromopyrimidines and serves as a strong predictive tool for catalyst selection.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and heteroaryl-aryl bonds. The choice of palladium catalyst and ligand is critical for achieving high yields, especially with the sterically demanding 2-cyclobutoxy substituent.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 5-Bromopyrimidines

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O9012-2475-85A reliable, general-purpose catalyst, though longer reaction times may be needed.
PdCl₂(dppf)dppfCs₂CO₃Toluene1008-1685-95Excellent for a broad range of boronic acids, including sterically hindered ones.
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane80-1006-12>90Highly active catalyst system, often allowing for lower catalyst loadings and shorter reaction times.[1]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol1001280-90A cost-effective nickel-based alternative, particularly effective for heteroaromatic halides.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane).

  • Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr ArPdOH Ar-Pd(II)L_n-OH ArPdBr->ArPdOH Ligand Exchange ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdOH->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination Substrate Ar-Br Substrate->ArPdBr Oxidative Addition BoronicAcid Ar'-B(OH)2 BoronicAcid->ArPdAr_prime Base Base (e.g., K3PO4) Base->ArPdOH

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The choice of ligand is particularly crucial in this reaction to facilitate the catalytic cycle and prevent catalyst inhibition.

Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of 5-Bromopyrimidines

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene10012-2470-85A classic system, effective for a range of primary and secondary amines.
Pd(OAc)₂ / XPhosXPhosK₃PO₄t-BuOH80-1004-12>90A highly active and versatile catalyst system for a wide variety of amines.
Pd-G3-XantphosXantphosDBUMeCN/PhMe1401~85A modern, pre-formed catalyst suitable for high-throughput screening and flow chemistry.[3]
CuI / L-prolineL-prolineK₂CO₃DMSO1102460-75A copper-catalyzed alternative, useful for specific applications and avoiding palladium.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂), the ligand (e.g., XPhos), and the base (e.g., K₃PO₄) to a dry reaction vessel.

  • Reagent Addition: Add the solvent (e.g., t-BuOH), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Seal the vessel and stir the mixture at the desired temperature (e.g., 90 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr AmineComplex [Ar-Pd(II)L_n(HNR'R'')]Br ArPdBr->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)L_n(NR'R'') AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Product Ar-NR'R'' AmidoComplex->Product Reductive Elimination Substrate Ar-Br Substrate->ArPdBr Oxidative Addition Amine HNR'R'' Amine->AmineComplex Base Base Base->AmidoComplex

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides. This reaction typically requires a dual catalytic system of palladium and copper.

Table 3: Comparison of Catalytic Systems for Sonogashira Coupling of 5-Bromopyrimidines

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄CuIEt₃NDMF25-502-680-95The classic and highly effective catalyst system for Sonogashira couplings.[4]
PdCl₂(PPh₃)₂CuIi-Pr₂NHTHF604-885-95Another reliable palladium catalyst, often used in combination with an amine base/solvent.
Pd(OAc)₂ / SPhosNone (Cu-free)Cs₂CO₃1,4-Dioxane1001270-85A copper-free option that can be advantageous for substrates sensitive to copper salts.
Pd-PEPPSINone (Cu-free)n-BuNH₂THF653-5>90A highly active N-heterocyclic carbene (NHC) palladium catalyst for copper-free Sonogashira reactions.[5]

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas (e.g., Argon).

  • Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 50 °C) until completion.

  • Workup: Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr ArPdAlkyne Ar-Pd(II)L_n-C≡CR ArPdBr->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Product Ar-C≡CR ArPdAlkyne->Product Reductive Elimination CuBr CuBr ArPdAlkyne->CuBr Substrate Ar-Br Substrate->ArPdBr Oxidative Addition Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide CuAcetylide->ArPdAlkyne CuBr->CuAcetylide Base Base Base Base->CuAcetylide

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Conclusion and Future Outlook

The functionalization of this compound through palladium, nickel, and copper-catalyzed cross-coupling reactions provides a powerful platform for the synthesis of novel chemical entities with significant potential in drug discovery. While traditional palladium catalysts such as Pd(PPh₃)₄ remain reliable, modern catalyst systems incorporating bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes often deliver superior performance in terms of reaction rates, catalyst loadings, and substrate scope. The choice of the optimal catalyst is a multifactorial decision that must consider the specific coupling partners, desired reaction conditions, and economic factors. This guide provides a solid foundation for making that informed decision, empowering researchers to efficiently navigate the synthesis of novel pyrimidine derivatives.

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... (n.d.). ResearchGate. [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020).
  • Buchwald–Hartwig amination. (2023). Wikipedia. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2020). MDPI. [Link]

  • 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. (2001). Royal Society of Chemistry. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). National Institutes of Health. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). Royal Society of Chemistry. [Link]

  • Sonogashira coupling. (2023). Wikipedia. [Link]

  • Rapid catalyst evaluation for Sonogashira coupling in continuous flow. (2009). ResearchGate. [Link]

  • Synthesis method for 5-bromo-2-fluoropyrimidine. (2015).
  • One-step synthesis method of 5-bromo-2-chloropyrimidine. (2022).
  • One-step synthesis method of 5-bromo-2-chloropyrimidine. (2022). Patsnap. [Link]

  • Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. (2022). MDPI. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. [Link]

  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. (n.d.). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 5-Bromo-2-cyclobutoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel chemical entities, the purity of a compound is not merely a number—it is the bedrock of reliable, reproducible, and safe scientific outcomes. 5-Bromo-2-cyclobutoxypyrimidine is a key building block in medicinal chemistry, valued for its role in the synthesis of targeted therapeutics. Its structural integrity and purity are paramount. Impurities, even in trace amounts, can lead to misleading biological data, altered pharmacological profiles, and potential toxicity.

This guide provides an in-depth, technically grounded comparison of analytical methodologies for the purity assessment of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, establish a framework for a self-validating analytical workflow, and ground our recommendations in authoritative sources.

Part 1: Understanding the Impurity Profile - A Synthesis-Based Approach

A robust purity assessment strategy begins with a chemical understanding of the synthetic route. This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. A common approach involves the reaction of 5-bromo-2-chloropyrimidine with cyclobutanol in the presence of a base.

This synthetic pathway, while effective, can introduce a predictable set of process-related impurities:

  • Unreacted Starting Materials:

    • 5-bromo-2-chloropyrimidine

    • Cyclobutanol

  • Reagent-Related Impurities:

    • Residual base (e.g., Sodium Hydride, Potassium Carbonate)

    • Residual solvents (e.g., DMF, THF)

  • Byproducts:

    • Products of side reactions, such as the formation of dimers or products from reactions with residual water.

  • Degradation Products:

    • Compounds formed during workup or storage, potentially through hydrolysis of the cyclobutoxy ether.

Identifying these potential impurities is the critical first step in selecting and developing analytical methods that can effectively separate, detect, and quantify them.

Part 2: A Comparative Guide to Analytical Techniques for Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A multi-modal approach is essential. Here, we compare the most relevant techniques for analyzing this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry. For pyrimidine-containing substances, reverse-phase HPLC with UV detection is the priority method for detection, identification, and quantification of impurities.[1]

  • Expertise & Experience: The choice of a C18 or C8 stationary phase is standard for heterocyclic compounds, providing excellent separation based on hydrophobicity.[2] A gradient elution method, typically using acetonitrile and water, allows for the separation of compounds with a wide range of polarities, ensuring that both polar starting materials and non-polar byproducts are resolved from the main peak. UV detection is well-suited for pyrimidine derivatives due to their strong chromophores.[3]

  • Trustworthiness: A properly validated HPLC method, following ICH guidelines, provides reliable and reproducible quantitative data on the presence of non-volatile impurities. The use of a photodiode array (PDA) detector adds another layer of validation by providing UV spectra for each peak, which can help in peak identification and tracking.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents and volatile starting materials like cyclobutanol.[4]

  • Expertise & Experience: The key to a successful GC-MS analysis is selecting the right column and temperature program. A mid-polarity column, such as one with a 5% phenyl polymethylsiloxane stationary phase, is often a good starting point for separating a variety of organic molecules.[5] The mass spectrometer provides definitive identification of separated components by comparing their mass spectra to established libraries (e.g., NIST).[6]

  • Trustworthiness: GC-MS provides high confidence in the identification of volatile impurities. Its high sensitivity allows for the detection of trace-level contaminants that could be missed by other techniques.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural elucidation and can also serve as a quantitative tool (qNMR). ¹H NMR provides a rapid and powerful method to assess purity by detecting signals from impurities alongside the signals of the main compound.

  • Expertise & Experience: A high-resolution ¹H NMR spectrum (e.g., 400 MHz or higher) can provide a "fingerprint" of the sample. The presence of unexpected signals, even at low intensity, indicates impurities. By integrating the signals of the main compound and the impurities, a semi-quantitative assessment of purity can be made, provided the structures of the impurities are known or can be inferred. For reference, the two protons on the pyrimidine ring of similar compounds like 5-bromopyrimidine appear at approximately 9.15 and 8.83 ppm.[8]

  • Trustworthiness: NMR is a primary ratio method, meaning it can provide a highly accurate molar ratio of different compounds in a sample without the need for identical reference standards for each impurity. This is a significant advantage for characterizing unknown impurities.

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample.

  • Expertise & Experience: This technique is a fundamental test of purity. The experimentally determined percentages of C, H, and N should match the theoretical values for this compound (C₈H₉BrN₂O) within a narrow margin of error (typically ±0.4%).

  • Trustworthiness: A successful elemental analysis provides strong evidence that the bulk of the sample consists of the target compound and is free from significant amounts of impurities with different elemental compositions.

Comparison Table of Analytical Techniques
Technique Primary Use Strengths Weaknesses
HPLC-UV/PDA Quantitative Purity & Impurity ProfilingHigh resolution and sensitivity for non-volatile impurities; well-established for pyrimidine derivatives[1]; robust and reproducible.May not detect non-UV active compounds; requires reference standards for accurate quantification of impurities.
GC-MS Identification of Volatile ImpuritiesExcellent for residual solvents and volatile starting materials; provides structural information from mass spectra[6]; highly sensitive.Not suitable for non-volatile or thermally labile compounds; requires derivatization for some compounds.
¹H NMR Structural Confirmation & Purity CheckProvides detailed structural information; can detect a wide range of impurities; quantitative (qNMR) without needing impurity standards.Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.
Elemental Analysis Confirmation of Elemental CompositionProvides fundamental confirmation of the bulk sample's identity.Insensitive to impurities with similar elemental composition; does not provide information on the number or nature of impurities.

Part 3: Integrated Workflow for Comprehensive Purity Verification

A self-validating system for purity assessment relies on the orthogonal application of multiple analytical techniques. The results from one technique should corroborate the findings of another. Below is a recommended workflow for a newly synthesized batch of this compound.

Purity Assessment Workflow cluster_0 Initial Screening & Structural Confirmation cluster_1 Chromatographic Separation & Quantification cluster_2 Final Assessment & Release Start New Batch of Synthesized This compound NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Primary structural check EA Elemental Analysis Start->EA Bulk composition check HPLC HPLC-UV/PDA Analysis (Purity > 99%?) NMR->HPLC Proceed if structure is correct EA->HPLC GCMS GC-MS Analysis (Residual Solvents < 0.5%?) HPLC->GCMS Check for volatiles Decision Purity Confirmed? HPLC->Decision GCMS->Decision Release Release Batch for Use Decision->Release Yes Investigate Investigate & Repurify Decision->Investigate No

Sources

The Compass of Kinase Inhibition: Benchmarking 5-Bromo-2-cyclobutoxypyrimidine Against Competing Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Scaffold Selection in Drug Discovery

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a research program. This choice dictates not only the potential for potent and selective target engagement but also the downstream physicochemical and pharmacokinetic properties that determine a compound's viability as a therapeutic agent. The pyrimidine ring, a cornerstone of medicinal chemistry, is a well-established "privileged structure," particularly in the realm of kinase inhibition where it mimics the purine core of ATP.[1]

This guide provides an in-depth comparative analysis of 5-Bromo-2-cyclobutoxypyrimidine , a promising and synthetically tractable scaffold, against three other widely employed heterocyclic systems in modern drug discovery: Quinazoline , Pyrrolo[2,3-d]pyrimidine , and Imidazo[1,2-a]pyridine . Our objective is to furnish researchers with a data-driven framework for informed scaffold selection, supported by detailed experimental protocols for head-to-head evaluation.

The Subject of Our Analysis: this compound

The this compound scaffold combines several advantageous features. The pyrimidine core provides key hydrogen bond acceptors, crucial for anchoring within ATP-binding sites of kinases.[2] The 5-bromo substituent serves as a versatile synthetic handle for introducing further complexity and exploring structure-activity relationships (SAR) through metal-catalyzed cross-coupling reactions.[3] The 2-cyclobutoxy group offers a balance of lipophilicity and metabolic stability, potentially improving oral bioavailability and reducing off-target effects compared to smaller alkoxy groups. While direct, comprehensive public data on this specific molecule is limited, its properties can be reliably inferred from closely related analogs and the extensive literature on substituted pyrimidines.

Synthesis and Reactivity:

The synthesis of this compound typically proceeds from a versatile precursor, 5-bromo-2-chloropyrimidine.[4] This intermediate allows for regioselective functionalization, where the more reactive C2-chloro position is susceptible to nucleophilic aromatic substitution (SNAr) with cyclobutanol, while the C5-bromo position remains available for subsequent modifications.[3]

The Contenders: A Profile of Alternative Scaffolds

The Quinazoline Scaffold

A fused system of a benzene and a pyrimidine ring, the quinazoline scaffold is a bioisostere of purine and has an exceptional track record in oncology.[5][6] It forms the core of numerous FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, including gefitinib and erlotinib.[5]

  • Strengths: Its rigid, planar structure is well-suited for fitting into the ATP-binding cleft of kinases, often leading to high potency.[5] The extensive clinical validation of this scaffold provides a wealth of SAR data to guide new discovery programs.

  • Considerations: The very success of quinazolines in targeting EGFR has also led to challenges with acquired resistance, necessitating the development of next-generation inhibitors. Its broader application beyond kinase inhibition is less established compared to other scaffolds.

The Pyrrolo[2,3-d]pyrimidine Scaffold

Also known as 7-deazapurine, this scaffold is another purine isostere where a pyrrole ring is fused to the pyrimidine.[7] This seemingly minor change—the removal of the N7 nitrogen—has significant implications for the molecule's electronic properties and hydrogen bonding potential. It is the core of the blockbuster JAK inhibitor, Tofacitinib.

  • Strengths: The pyrrolo[2,3-d]pyrimidine nucleus is present in a multitude of ATP-competitive kinase inhibitors.[8] The N-H group of the pyrrole ring can act as a hydrogen bond donor, providing an additional interaction point within the kinase hinge region, which can enhance potency and selectivity.[9]

  • Considerations: The synthesis can be more complex than that of simple pyrimidines. The pyrrole nitrogen can also be a site for metabolism, which needs to be considered during lead optimization.

The Imidazo[1,2-a]pyridine Scaffold

This bicyclic 5-6 fused heterocyclic system is recognized as a "drug prejudice" scaffold due to its broad range of biological activities, including anticancer, antimicrobial, and antiviral properties.[10][11] Marketed drugs like zolpidem showcase its utility in targeting CNS receptors.[11]

  • Strengths: The imidazo[1,2-a]pyridine scaffold has a unique three-dimensional shape and electronic distribution, allowing it to engage with a diverse set of biological targets beyond kinases.[10][12] Its synthetic versatility allows for extensive decoration to explore chemical space.[12]

  • Considerations: While active in many therapeutic areas, it is less established specifically as a kinase inhibitor "hinge-binder" compared to the other scaffolds discussed. Its SAR in the context of kinase inhibition is therefore less mature.

Head-to-Head Comparison: A Data-Driven Perspective

To provide a quantitative benchmark, the following table summarizes key performance indicators for representative compounds from each scaffold class. Data for the this compound scaffold is based on closely related 2-alkoxy-5-substituted pyrimidine analogs found in the literature to provide a meaningful comparison.

Parameter 5-Bromo-2-alkoxypyrimidine Analogs Quinazoline (e.g., Gefitinib) Pyrrolo[2,3-d]pyrimidine (e.g., Tofacitinib) Imidazo[1,2-a]pyridine Analogs
Primary Target Class Protein Kinases (e.g., CDKs)Protein Kinases (e.g., EGFR)Protein Kinases (e.g., JAKs)Diverse (Kinases, GPCRs, etc.)
Representative Potency (IC50) Low nM to µM (e.g., CDK2 IC50 ≈ 0.8 nM for a 2-sec-butoxy analog)Low nM (e.g., EGFR IC50 ≈ 2-37 nM)Low nM (e.g., JAK3 IC50 ≈ 1 nM)nM to µM, target-dependent
Metabolic Stability (Inferred) Moderate to High (Alkoxy groups can be sites of metabolism, but cyclobutoxy may offer more stability)[11]Generally Moderate (Subject to Phase I and II metabolism)Moderate (Metabolism can occur on the pyrrole and other positions)Variable, highly dependent on substitution
Cell Permeability (Inferred) Good (Generally favorable logP for passive diffusion)[10]Moderate to GoodGoodGood
Synthetic Tractability High (Modular synthesis from 5-bromo-2-chloropyrimidine)[3]High (Well-established synthetic routes)Moderate (Requires multi-step synthesis)Moderate to High

Experimental Protocols for Comparative Evaluation

Objectively benchmarking these scaffolds requires standardized, robust in vitro assays. The following section provides detailed, step-by-step protocols for three critical experiments in early-stage drug discovery.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for determining a compound's half-maximal inhibitory concentration (IC50) against a specific kinase by quantifying ATP consumption.

Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_compound Prepare serial dilution of test compound in DMSO add_compound Add compound/DMSO to well prep_compound->add_compound prep_kinase Prepare kinase, substrate, and ATP solutions in assay buffer add_kinase Add kinase to well (10 min pre-incubation) prep_kinase->add_kinase add_compound->add_kinase start_reaction Initiate reaction with Substrate/ATP mix add_kinase->start_reaction incubate_reaction Incubate at 30°C for 60 min start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (Stop kinase reaction, deplete ATP) incubate_reaction->stop_reaction incubate_stop Incubate at RT for 40 min stop_reaction->incubate_stop generate_signal Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubate_stop->generate_signal incubate_signal Incubate at RT for 30 min generate_signal->incubate_signal read_plate Measure luminescence incubate_signal->read_plate

Caption: Workflow for the in vitro luminescence-based kinase assay.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Reaction Setup: In a 96-well or 384-well white opaque plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.

  • Kinase Addition: Add 2.5 µL of the target kinase in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of a pre-mixed solution containing the kinase substrate and ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes any remaining ATP.

    • Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert the generated ADP back to ATP, which then drives a luciferase reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, providing an early indication of its metabolic clearance.

Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_reaction Incubation cluster_analysis Analysis prep_compound Prepare test compound stock solution mix_reagents Mix microsomes, NADPH system, and test compound prep_compound->mix_reagents prep_microsomes Thaw and dilute liver microsomes in buffer prep_microsomes->mix_reagents prep_cofactor Prepare NADPH regenerating system prep_cofactor->mix_reagents incubate_reaction Incubate at 37°C with gentle shaking mix_reagents->incubate_reaction terminate Terminate reaction at time points (e.g., 0, 10, 30, 60 min) with ice-cold acetonitrile incubate_reaction->terminate centrifuge Centrifuge to precipitate proteins terminate->centrifuge analyze Analyze supernatant by LC-MS/MS to quantify remaining compound centrifuge->analyze calculate Calculate half-life (t½) and intrinsic clearance (Clint) analyze->calculate

Caption: Workflow for the in vitro microsomal stability assay.

Methodology:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (human or other species) and dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare an NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the final working concentration (e.g., 1 µM) in the incubation buffer.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the microsomal solution, the NADPH regenerating system, and the test compound.

    • Initiate the metabolic reaction by incubating the mixture at 37°C with gentle agitation.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding a volume (e.g., 3x) of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the terminated samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials and analyze by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier mimicking the human intestinal epithelium, to predict a compound's oral absorption.

Workflow for Caco-2 Permeability Assay

G cluster_prep Cell Culture & Prep cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for ~21 days to form a monolayer seed_cells->culture_cells check_integrity Verify monolayer integrity via TEER measurement culture_cells->check_integrity prep_dosing Prepare dosing solution of test compound check_integrity->prep_dosing add_dosing Add dosing solution to donor compartment (Apical or Basolateral) prep_dosing->add_dosing incubate_transport Incubate at 37°C for a set time (e.g., 2 hours) add_dosing->incubate_transport sample_receiver Sample from receiver compartment at time points incubate_transport->sample_receiver quantify Quantify compound concentration in samples by LC-MS/MS sample_receiver->quantify calculate_papp Calculate apparent permeability coefficient (Papp) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) (Papp B->A / Papp A->B) calculate_papp->calculate_er

Caption: Workflow for the Caco-2 permeability assay.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto semi-permeable filter supports in Transwell® plates and culture for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure its integrity. Only use monolayers with TEER values above a pre-determined threshold.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A→B) Transport: Add the test compound (at a final concentration, e.g., 10 µM, in transport buffer) to the apical (upper) compartment. Fill the basolateral (lower) compartment with fresh transport buffer.

    • Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral compartment and fresh buffer to the apical compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation period, collect samples from both the donor and receiver compartments.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) by dividing the Papp (B→A) by the Papp (A→B). An ER greater than 2 is generally indicative of active efflux.

Conclusion and Strategic Outlook

The choice of a heterocyclic scaffold is a multi-faceted decision with no single "best" answer. The This compound scaffold represents a highly attractive starting point, particularly for kinase inhibitor programs, due to its synthetic accessibility and the inherent properties of the pyrimidine core. It offers a robust platform for generating diverse libraries and fine-tuning physicochemical properties.

  • For programs targeting well-validated kinases like EGFR, the quinazoline scaffold offers a path of lower resistance, building upon decades of clinical experience.[5]

  • When an additional hydrogen bond donor is desired to enhance potency or achieve selectivity, the pyrrolo[2,3-d]pyrimidine scaffold is an excellent choice, as demonstrated by its success in targeting JAK kinases.[8]

  • For projects aiming for broader biological targets or seeking novel chemical space beyond traditional kinase hinge-binders, the imidazo[1,2-a]pyridine scaffold provides a versatile and promising alternative.[10]

Ultimately, the optimal scaffold is the one that best balances target potency, selectivity, ADME properties, and synthetic feasibility for a given therapeutic goal. By employing the standardized comparative assays detailed in this guide, drug discovery teams can generate the critical data needed to make an informed, evidence-based decision, navigating the complex landscape of medicinal chemistry with greater confidence and precision.

References

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed. (n.d.). Retrieved January 20, 2026, from https://pubmed.ncbi.nlm.nih.gov/32815467/
  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.). Retrieved January 20, 2026, from https://www.axispharm.com/technical-support/microsomal-stability-assay-protocol/
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. (n.d.). Retrieved January 20, 2026, from https://pubmed.ncbi.nlm.nih.gov/27150534/
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved January 20, 2026, from https://www.symeres.com/adme-tox-services/in-vitro-drug-metabolism
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchGate. (n.d.). Retrieved January 20, 2026, from https://www.researchgate.net/publication/343714214_Imidazo12-apyridine_Scaffold_as_Prospective_Therapeutic_Agents
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). Retrieved January 20, 2026, from https://www.protocols.io/view/microsomal-stability-assay-for-human-and-mouse-li-e6nvw5b97gmk/v1
  • Caco2 assay protocol. (n.d.). Retrieved January 20, 2026, from https://www.ddi.washington.edu/wp-content/uploads/2022/01/Caco2-assay-protocol.pdf
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar. (n.d.). Retrieved January 20, 2026, from https://www.semanticscholar.org/paper/Medicinal-Attributes-of-Imidazo%5B1%2C2-a%5Dpyridine-An-Pattan-Gadmola/03247d750734f46a9a08a28701d52033c4673d32
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026, January 6). Retrieved January 20, 2026, from https://pubs.acs.org/doi/10.1021/acsomega.5c06509
  • Pyrimidines in Drug Discovery - PharmaBlock. (n.d.). Retrieved January 20, 2026, from https://www.pharmablock.com/news/pyrimidines-in-drug-discovery
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved January 20, 2026, from https://www.cyprotex.com/admepk/metabolism/microsomal-stability
  • Application Notes and Protocols for Kinase Activity Assays - Benchchem. (n.d.). Retrieved January 20, 2026, from https://www.benchchem.
  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved January 20, 2026, from https://www.researchgate.net/figure/Protocol-for-the-human-liver-microsome-stability-assay_tbl5_344558296
  • Caco-2 Permeability Assay - Enamine. (n.d.). Retrieved January 20, 2026, from https://enamine.net/admet/in-vitro-adme/caco-2-permeability-assay
  • Caco-2 permeability assay - Creative Bioarray. (n.d.). Retrieved January 20, 2026, from https://www.creative-bioarray.com/caco-2-permeability-assay.htm
  • Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols - Benchchem. (n.d.). Retrieved January 20, 2026, from https://www.benchchem.
  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - ACS Publications. (n.d.). Retrieved January 20, 2026, from https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00115
  • Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids - PMC - NIH. (2024, August 23). Retrieved January 20, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11354710/
  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (n.d.). Retrieved January 20, 2026, from https://www.ijpcbs.com/files/3-9-1-Suresh-ijpcbs.pdf
  • Chemical structures of selected substituted pyrimidines (128 and 129) - ResearchGate. (n.d.). Retrieved January 20, 2026, from https://www.researchgate.net/figure/Chemical-structures-of-selected-substituted-pyrimidines-128-and-129_fig14_381145293
  • The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. (n.d.). Retrieved January 20, 2026, from https://www.smolecule.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed Central. (n.d.). Retrieved January 20, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10536156/
  • A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development - Benchchem. (n.d.). Retrieved January 20, 2026, from https://www.benchchem.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. (n.d.). Retrieved January 20, 2026, from https://pubmed.ncbi.nlm.nih.gov/28266267/
  • head-to-head study of quinoline vs quinazoline derivatives in cancer research - Benchchem. (n.d.). Retrieved January 20, 2026, from https://www.benchchem.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (2023, September 19). Retrieved January 20, 2026, from https://www.mdpi.com/1424-8247/16/9/1324
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed. (2020, November 15). Retrieved January 20, 2026, from https://pubmed.ncbi.nlm.nih.gov/32823007/
  • Clinically approved pyrimidine scaffolds as EGFR inhibitors. - ResearchGate. (n.d.). Retrieved January 20, 2026, from https://www.researchgate.net/figure/Clinically-approved-pyrimidine-scaffolds-as-EGFR-inhibitors_fig2_381488910
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (2024, February 16). Retrieved January 20, 2026, from https://www.mdpi.com/1420-3049/29/4/875
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PubMed Central. (2024, February 16). Retrieved January 20, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889985/
  • 5-Bromo-2-cyclopropylpyrimidine | C7H7BrN2 | CID 20444413 - PubChem. (n.d.). Retrieved January 20, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/20444413
  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents. (n.d.). Retrieved January 20, 2026, from https://patents.google.
  • Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols - Benchchem. (n.d.). Retrieved January 20, 2026, from https://www.benchchem.
  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents. (n.d.). Retrieved January 20, 2026, from https://patents.google.
  • A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine - Benchchem. (n.d.). Retrieved January 20, 2026, from https://www.benchchem.
  • This compound - C8H9BrN2O | CSSB00011939499 - Chemspace. (n.d.). Retrieved January 20, 2026, from https://chem-space.com/compounds/CSSB00011939499
  • This compound - CymitQuimica. (n.d.). Retrieved January 20, 2026, from https://www.cymitquimica.com/producto/1260833-40-6
  • This compound - CymitQuimica. (n.d.). Retrieved January 20, 2026, from https://www.cymitquimica.com/es/producto/1260833-40-6
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. (n.d.). Retrieved January 20, 2026, from https://www.mdpi.com/2674-0992/6/1/2/review_report
  • Cellular pharmacology and biological activity of 5-carboranyl-2'-deoxyuridine - PubMed. (1994, March 30). Retrieved January 20, 2026, from https://pubmed.ncbi.nlm.nih.gov/8193077/

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 5-Bromo-2-cyclobutoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity in Kinase Inhibition

The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its versatility in targeting a multitude of biological pathways. Within this chemical space, the 5-Bromo-2-cyclobutoxypyrimidine core represents a promising starting point for the development of novel therapeutics. While the precise biological targets of its derivatives are still under extensive investigation, their structural motifs suggest a strong potential for activity as protein kinase inhibitors.

Protein kinases, comprising a family of over 500 enzymes in the human genome, are critical regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major focus of drug discovery efforts.[2] The central challenge in developing kinase inhibitors is achieving high specificity for the target kinase to minimize off-target effects and associated toxicities. This necessitates rigorous in vitro testing using assays that are not only sensitive and reliable but also thoroughly validated.

This guide provides a comparative overview of robust in vitro assay platforms for the characterization of putative kinase inhibitors derived from the this compound scaffold. We will delve into the technical nuances of two prominent homogeneous (no-wash) assay technologies: Homogeneous Time-Resolved Fluorescence (HTRF®) and Luminescence-based ATP depletion assays (Kinase-Glo®) . The focus will be on the practical aspects of assay validation, ensuring that the generated data is accurate, reproducible, and provides a solid foundation for advancing lead compounds.

Pillar 1: Expertise & Experience - Choosing the Right Tool for the Job

The selection of an in vitro assay technology is a critical decision in any drug discovery campaign.[3] It is dictated by a variety of factors including the specific research question, the scale of the screen, and the nature of the kinase target.[4][5] For high-throughput screening (HTS) of large compound libraries, homogeneous assays are preferred due to their simplicity and speed.[6]

Here, we compare two widely adopted HTS-compatible kinase assay formats. The choice between them often hinges on the specific experimental needs and potential for compound interference.

Assay Technology Comparison: HTRF® vs. Luminescence
FeatureHTRF® Kinase AssayLuminescence Kinase Assay (Kinase-Glo®)
Principle Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a donor (Europium cryptate) and an acceptor (d2 or XL665) to detect substrate phosphorylation.[7]Measurement of remaining ATP in the kinase reaction via a luciferase-luciferin reaction.[8]
Signal Direction Signal increases with phosphorylation.Signal is inversely proportional to kinase activity (higher activity = less ATP = lower signal).[9]
Key Reagents Europium-labeled anti-phospho-substrate antibody, acceptor-labeled substrate or antibody.[10]Stabilized luciferase, luciferin, and ATP.[11]
Advantages - High sensitivity and robustness. - Ratiometric measurement minimizes well-to-well variability. - Low background due to time-resolved fluorescence.[12]- Universal format applicable to virtually any kinase.[9] - Simple "add-and-read" protocol. - Does not require a specific antibody for each substrate.[13]
Considerations - Requires specific anti-phospho-substrate antibodies, which may not be available for all targets. - Potential for FRET interference from library compounds.- Susceptible to interference from compounds that affect luciferase or ATP levels. - Indirect measurement of kinase activity.[14]
Best Suited For - HTS campaigns where a specific antibody is available. - Mechanistic studies due to direct detection of phosphorylation.- HTS of diverse kinases without the need for specific antibodies. - Situations where the substrate is difficult to label.

Pillar 2: Trustworthiness - The Self-Validating System

An unvalidated assay is a source of misleading data. To ensure the trustworthiness of our results, every assay must be a self-validating system. This is achieved by incorporating key validation parameters that provide a statistical measure of the assay's quality and reliability.[15]

Key Validation Parameters
  • Z'-Factor: This statistical parameter is the gold standard for evaluating the quality of an HTS assay.[16][17] It assesses the separation between the positive and negative controls in relation to their variability.[18] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[19]

    • Formula:

      
      
      Where SD is the standard deviation, 'pos' is the positive control (no inhibition), and 'neg' is the negative control (full inhibition).
      
  • Signal-to-Background (S/B) Ratio: This ratio provides a measure of the dynamic range of the assay. While a high S/B ratio is desirable, it does not account for data variability and should be considered alongside the Z'-factor.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency.[20] It is the concentration of the inhibitor required to reduce the kinase activity by 50%.[21] Accurate IC50 values are crucial for structure-activity relationship (SAR) studies. Dose-response curves should be generated with a sufficient number of data points to ensure a good fit.[22]

The following diagram illustrates the workflow for validating an in vitro kinase assay.

G cluster_0 Assay Development & Optimization cluster_1 Assay Validation cluster_2 Compound Screening Dev1 Reagent Titration (Enzyme, Substrate, ATP) Dev2 Determine Optimal Incubation Times Dev1->Dev2 Dev3 DMSO Tolerance Test Dev2->Dev3 Val1 Run Assay with Positive & Negative Controls Dev3->Val1 Proceed if Optimized Val2 Calculate Z'-Factor and S/B Ratio Val1->Val2 Screen1 Primary Screen of This compound Derivatives Val2->Screen1 Proceed if Z' > 0.5 Val3 Generate Dose-Response Curve for Control Inhibitor Val4 Determine IC50 of Control Inhibitor Val3->Val4 Val4->Screen1 Proceed if IC50 is consistent Screen2 Confirm Hits with Dose-Response Curves Screen1->Screen2 Screen3 Calculate IC50 Values for Active Compounds Screen2->Screen3

Caption: Workflow for In Vitro Kinase Assay Validation.

Pillar 3: Authoritative Grounding & Experimental Protocols

The following protocols are grounded in established methodologies and provide a framework for generating high-quality, reproducible data.

Experimental Protocol 1: HTRF® Kinase Assay

This protocol is adapted for a generic tyrosine kinase (TK) and is suitable for a 384-well plate format.[7][23]

Materials:

  • Tyrosine Kinase (e.g., Src, Abl)

  • Biotinylated TK Substrate peptide

  • ATP

  • Test compounds (derivatives of this compound)

  • Staurosporine (control inhibitor)

  • HTRF KinEASE™ TK detection reagents (Streptavidin-XL665 and TK Antibody-Europium Cryptate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well low-volume white plates

Procedure:

  • Compound Plating: Dispense 2 µL of test compounds or controls (Staurosporine for negative control, DMSO for positive control) at 5x final concentration into the assay plate.

  • Enzyme Addition: Add 4 µL of kinase solution (2.5x final concentration) to each well.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction: Add 4 µL of a mix of biotinylated substrate and ATP (2.5x final concentration) to each well to start the reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of HTRF detection reagents (pre-mixed Streptavidin-XL665 and TK Antibody-Cryptate in detection buffer containing EDTA to stop the reaction) to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader at 620 nm (Cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine percent inhibition relative to controls and calculate IC50 values using a non-linear regression curve fit.[22]

The diagram below outlines the HTRF assay workflow.

G cluster_0 Kinase Reaction cluster_1 Detection A Add Compound (2µL) B Add Kinase (4µL) A->B C Add Substrate/ATP (4µL) B->C D Add HTRF Detection Reagents (10µL) C->D Incubate 60 min E Incubate 60 min D->E F Read Plate (620nm & 665nm) E->F

Caption: HTRF Kinase Assay Workflow.

Experimental Protocol 2: Kinase-Glo® Luminescent Kinase Assay

This protocol is a universal method for measuring kinase activity by quantifying the amount of ATP remaining in solution.[11][24]

Materials:

  • Kinase of interest

  • Substrate

  • ATP

  • Test compounds (derivatives of this compound)

  • Control inhibitor

  • Kinase-Glo® Reagent

  • Assay Buffer

  • 384-well solid white plates

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, set up a 10 µL kinase reaction containing the assay buffer, kinase, substrate, and varying concentrations of the test compound or controls.

  • Initiation and Incubation: Add ATP to initiate the reaction. Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Equilibration: Allow the plate and its contents to equilibrate to room temperature for 10 minutes.

  • Reagent Addition: Add 10 µL of Kinase-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents for 2 minutes on a plate shaker to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Plate Reading: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate percent inhibition relative to controls and determine IC50 values.[8]

The following diagram illustrates the Kinase-Glo® assay principle.

G cluster_0 High Kinase Activity cluster_1 Low Kinase Activity (Inhibited) A1 ATP A2 Kinase + Substrate A3 ADP + P-Substrate (Low ATP remaining) A2->A3 A4 Add Kinase-Glo® Reagent A3->A4 A5 Low Luminescence A4->A5 B1 ATP B2 Kinase + Substrate + Inhibitor B3 ATP (High ATP remaining) B2->B3 B4 Add Kinase-Glo® Reagent B3->B4 B5 High Luminescence B4->B5

Caption: Principle of the Kinase-Glo® Assay.

Visualization & Formatting: Comparative Data Summary

The following table presents hypothetical validation data for the two assay formats, assuming they have been optimized for a specific tyrosine kinase.

ParameterHTRF® AssayKinase-Glo® AssayInterpretation
Z'-Factor 0.820.75Both assays are excellent for HTS.[19]
S/B Ratio 158Both have a good dynamic range.
Control Inhibitor IC50 25 nM30 nMValues are comparable, indicating good agreement between the assays.
DMSO Tolerance < 1%< 1%Both assays are tolerant to the vehicle used for compound dissolution.

Conclusion

The validation of in vitro assays is a non-negotiable step in the early stages of drug discovery.[25][26] For novel compounds derived from the this compound scaffold with presumed kinase inhibitory activity, both HTRF® and Kinase-Glo® platforms offer robust, HTS-compatible solutions. The choice between these technologies will depend on factors such as the availability of specific reagents, the nature of the kinase, and the specific goals of the screening campaign. By adhering to the principles of scientific integrity, employing self-validating systems, and meticulously documenting experimental protocols and results, researchers can confidently identify and advance promising kinase inhibitor candidates for further development.

References

  • Jia, Y., Quinn, C. M., Kwak, S., & Talanian, R. V. (2008). Current in vitro kinase assay technologies: the quest for a universal format. Current drug discovery technologies, 5(1), 59–69.
  • Zhang, Y., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 12(4), 557-565.
  • Jia, Y., Quinn, C. M., & Talanian, R. V. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59-69.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • ResearchGate. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Retrieved from [Link]

  • Trinquet, E., et al. (2006). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. ASSAY and Drug Development Technologies, 4(5), 565-577.
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for HTRF technology in EGFR kinase assay. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. Retrieved from [Link]

  • Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]

  • Eurofins. (n.d.). Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link] medicinal-chemistry-chapter-4-enzymes-part-3.pdf

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-cyclobutoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Application by Laboratory Professionals

In the fast-paced world of pharmaceutical research and drug development, the lifecycle of a chemical intermediate extends beyond its synthetic utility. The proper disposal of reagents like 5-Bromo-2-cyclobutoxypyrimidine is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, science-backed protocol for the safe and compliant disposal of this halogenated pyrimidine derivative, ensuring the protection of both personnel and the environment.

Understanding the Compound: Hazard Profile and Essential Properties

This compound is a halogenated organic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not broadly available, data from structurally analogous compounds, such as 5-bromo-2-chloropyrimidine and 5-bromo-2-fluoropyrimidine, provide a strong basis for assessing its hazard profile.[1][2][3] The primary hazards associated with this class of compounds are:

  • Skin Irritation: Likely to cause skin irritation upon contact.[3]

  • Eye Irritation: Poses a risk of serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[1]

The causality behind these hazards lies in the reactive nature of the pyrimidine ring, enhanced by the presence of a bromine atom. These features can lead to adverse interactions with biological tissues upon exposure. Therefore, stringent adherence to safety protocols is paramount.

Table 1: Key Properties of this compound

PropertyValueSource
CAS Number 1260833-40-6[4]
Molecular Formula C₈H₉BrN₂O[4][5]
Molecular Weight 229.07 g/mol [4]
Physical Form Solid[4]
Purity ≥95%[4]

Pre-Disposal Operations: Safe Handling and Waste Segregation

Before proceeding with disposal, proper handling and segregation of this compound waste are crucial. This initial phase is a self-validating system; correct segregation prevents dangerous reactions and ensures that the subsequent disposal method is effective and compliant.

Personal Protective Equipment (PPE)

When handling this compound, whether in pure form or as waste, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene.[6]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[7]

  • Lab Coat: A standard laboratory coat, properly fastened.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, is essential to avoid inhalation of any dust or aerosols.[1]

Waste Segregation: The Halogenated Waste Stream

The foundational principle for disposing of this compound is its classification as halogenated organic waste .[8][9] This is due to the bromine atom in its structure.

Step-by-Step Segregation Protocol:

  • Identify: Clearly label a dedicated waste container for "Halogenated Organic Waste."

  • Isolate: Under no circumstances should halogenated waste be mixed with non-halogenated organic waste.[9][10] The reason for this strict separation is twofold:

    • Disposal Method: Halogenated waste requires specific disposal technologies, primarily high-temperature incineration, to manage the toxic byproducts of combustion (e.g., hydrogen bromide).[11][12]

    • Cost: The disposal of halogenated waste is significantly more expensive than that of non-halogenated waste.[9]

  • Contain: Collect all waste materials containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), into the designated, properly sealed, and labeled waste container.

The Disposal Pathway: Incineration as the Gold Standard

For halogenated organic compounds like this compound, high-temperature incineration is the preferred and most environmentally sound disposal method.[11] This process ensures the complete destruction of the organic molecule, minimizing the release of harmful substances.

Why Incineration? The Chemical Rationale

Incineration of brominated compounds involves combustion at extremely high temperatures (typically above 850°C and often exceeding 1100°C in specialized hazardous waste incinerators).[13] During this process, the organic structure is broken down. The bromine atom is converted primarily into hydrogen bromide (HBr) and elemental bromine (Br₂).[13][14][15]

These acidic and toxic gases must be treated before release. Modern hazardous waste incinerators are equipped with sophisticated flue gas treatment systems, such as scrubbers, which neutralize these byproducts.[12] For instance, a wet scrubber using an alkaline solution (like caustic soda) will neutralize HBr.

Attempting to dispose of this waste via landfill is not a responsible option, as the compound could leach into the environment. Chemical neutralization in a standard laboratory setting is complex and not recommended, as it may not lead to complete dehalogenation and could produce other hazardous intermediates.

Operational Disposal Plan
  • Waste Collection: Ensure all this compound waste is collected in the correctly labeled "Halogenated Organic Waste" container.

  • Contact EHS: Arrange for pickup of the waste container through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management office.[16]

  • Documentation: Complete all necessary hazardous waste manifests or tags as required by your institution and local regulations. This creates a "cradle-to-grave" record of the waste, ensuring regulatory compliance.[16]

  • Professional Disposal: The EHS office will then consolidate this waste and transfer it to a licensed hazardous waste disposal facility equipped with a high-temperature incinerator capable of handling halogenated organic materials.

Visualizing the Workflow: Disposal Decision Diagram

The following diagram outlines the step-by-step decision and action process for the proper disposal of this compound.

G cluster_prep Phase 1: Pre-Disposal cluster_segregation Phase 2: Segregation cluster_disposal Phase 3: Final Disposal start Generation of this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Obtain Labeled 'Halogenated Organic Waste' Container fume_hood->waste_container segregate Place All Contaminated Material (Solid & Liquid) into Container waste_container->segregate no_mixing Crucial: Do NOT Mix with Non-Halogenated Waste segregate->no_mixing seal_label Securely Seal and Label Container with Waste Tag segregate->seal_label contact_ehs Contact Institutional EHS for Waste Pickup seal_label->contact_ehs incineration EHS transfers to licensed facility for High-Temperature Incineration contact_ehs->incineration

Caption: Disposal workflow for this compound.

By adhering to this structured, scientifically-grounded disposal protocol, researchers, scientists, and drug development professionals can ensure that the final step in the lifecycle of this compound is handled with the same precision and care as its application in the laboratory. This commitment to safety and environmental responsibility is integral to the integrity of scientific research.

References

  • ChemWhat. 5-Bromo-2-(cyclobutylamino)-pyrimidine CAS#: 947534-33-0. [Link]

  • ResearchGate. Bromine in waste incineration: Partitioning and influence on metal volatilisation. [Link]

  • Qiji Chemical. Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. [Link]

  • PubMed. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. [Link]

  • US EPA. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Chemspace. This compound. [Link]

  • University of California, Irvine. Halogenated Waste. [Link]

  • PubChem. 5-Bromo-2-cyclopropylpyrimidine. [Link]

  • PubChem. 5-Bromo-2-chloropyrimidine. [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • ResearchGate. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. [Link]

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. [Link]

  • Sci-Hub. Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. [Link]

  • University of Essex. Laboratory Waste Disposal Handbook. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]

  • University of British Columbia. Laboratory Hazardous Waste Management. [Link]

  • National Institutes of Health. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]

  • National Institutes of Health. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]

  • PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation. [Link]

  • PubMed. Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. [Link]

Sources

Navigating the Safe Handling of 5-Bromo-2-cyclobutoxypyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the proper handling of novel chemical entities is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 5-Bromo-2-cyclobutoxypyrimidine, a heterocyclic compound with potential applications in medicinal chemistry. By understanding the inherent risks and adhering to rigorous safety protocols, we can mitigate hazards and foster a secure research environment.

Understanding the Hazard Profile

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.

  • Potential for Systemic Effects: Similar compounds have shown potential for mutagenicity and carcinogenicity, necessitating cautious handling to minimize exposure.[2]

Given these potential hazards, a comprehensive approach to personal protection and operational planning is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is a critical component of a multi-layered safety strategy. The following table outlines the recommended PPE for handling this compound, with an explanation of the rationale behind each selection.

PPE ComponentSpecifications and Rationale
Gloves Double gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals.[3] The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove provides an additional layer of protection. Always inspect gloves for any signs of degradation or perforation before use.
Eye Protection Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Lab Coat A fully buttoned, long-sleeved lab coat made of a low-permeability fabric is required. This protects the skin and personal clothing from contamination.
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 respirator is recommended to prevent the inhalation of fine particles.[1]
Additional Protection For larger quantities or procedures with a higher risk of contamination, consider using disposable sleeves and shoe covers .

Operational Plan: A Step-by-Step Workflow for Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures a smooth and safe workflow. The following diagram and procedural steps outline a best-practice approach to handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep_Area Designated Handling Area (Fume Hood / BSC) Gather_PPE Don Appropriate PPE Gather_Materials Assemble All Necessary Equipment Gather_PPE->Gather_Materials Proceed once fully protected Weighing Weigh Compound Gather_Materials->Weighing Enter handling area Dissolving Prepare Solution Weighing->Dissolving Reaction Perform Experiment Dissolving->Reaction Decontaminate Decontaminate Work Surfaces Reaction->Decontaminate Upon completion Dispose_Waste Segregate and Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Experimental Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably a certified chemical fume hood or a Class II Biological Safety Cabinet, to contain any dust or aerosols.

    • Before entering the designated area, don all required PPE as outlined in the table above.

    • Assemble all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels, within the containment area to minimize traffic in and out.

  • Handling:

    • Weighing: Carefully weigh the solid this compound on a tared weigh boat. Avoid creating dust. If any material is spilled, decontaminate the area immediately (see cleanup section).

    • Solution Preparation: Add the solvent to the vessel containing the weighed compound. If heating is required, use a controlled heating mantle and ensure proper ventilation.

    • Experimental Procedure: Conduct the experiment within the designated containment area. Keep all containers closed when not in immediate use.

  • Cleanup and Disposal:

    • Decontamination: Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with the compound. A solution of 70% ethanol followed by a suitable laboratory detergent is generally effective for non-reactive cleaning.

    • Waste Disposal: Segregate all waste streams.

      • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed plastic bag and disposed of as hazardous chemical waste.

      • Liquid Waste: As a halogenated organic compound, all solutions containing this compound must be collected in a designated, labeled hazardous waste container for halogenated organic waste. Do not mix with non-halogenated waste.[4]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the lab coat (turning it inside out), safety goggles, and finally the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Ensuring Environmental Responsibility

The proper disposal of this compound and associated waste is a critical final step in the handling process. All waste generated must be treated as hazardous.

Waste_Disposal_Plan Waste_Streams Solid Waste (Gloves, etc.) Liquid Waste (Solutions) Solid_Container Labeled, Sealed Bag for Contaminated Solids Waste_Streams:solid->Solid_Container Liquid_Container Labeled, Closed Container for Halogenated Organic Waste Waste_Streams:liquid->Liquid_Container Hazardous_Waste_Collection Hazardous Waste Collection Point Solid_Container->Hazardous_Waste_Collection Liquid_Container->Hazardous_Waste_Collection Incineration Licensed Hazardous Waste Incineration Hazardous_Waste_Collection->Incineration Transported by authorized personnel

Caption: A clear plan for the segregation and disposal of waste generated from handling this compound.

Disposal Protocol:

  • Segregation at Source: As detailed in the operational plan, separate solid and liquid waste into their respective, clearly labeled containers at the point of generation.

  • Container Management: Ensure all waste containers are in good condition, compatible with the waste they contain, and are kept closed except when adding waste.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Collection and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. The final disposal method for halogenated organic compounds is typically high-temperature incineration.

By adhering to these guidelines, researchers can confidently and safely work with this compound, contributing to the advancement of science while upholding the highest standards of laboratory safety.

References

  • Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from [Link]

  • Loba Chemie. (2019). PYRIMIDINE 99% MSDS. Retrieved from [Link]

  • OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Waste. Retrieved from [Link]

  • Showa Group. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-cyclobutoxypyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-cyclobutoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.